2-Chloroadamantane
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloroadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Cl/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCLLPAHJSYBTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223676 | |
| Record name | 2-Chlorotricyclo(3.3.1.13,7)decane | |
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Molecular Weight |
170.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7346-41-0 | |
| Record name | 2-Chloroadamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7346-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Chlorotricyclo(3.3.1.13,7)decane | |
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| Record name | 2-Chlorotricyclo(3.3.1.13,7)decane | |
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| Record name | 2-chlorotricyclo[3.3.1.13,7]decane | |
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| Record name | 2-Chloroadamantane | |
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Foundational & Exploratory
Technical Whitepaper: 2-Chloroadamantane (CAS 7346-41-0)
The following technical guide details the synthesis, reactivity, and application profile of 2-Chloroadamantane.
Synthesis, Mechanistic Reactivity, and Pharmaceutical Utility of the Secondary Adamantyl Scaffold
Executive Summary
2-Chloroadamantane (C₁₀H₁₅Cl) represents a critical structural motif in organometallic chemistry and drug discovery.[1] Unlike its more common isomer, 1-chloroadamantane (which substitutes at the tertiary bridgehead), the 2-chloro derivative substitutes at a secondary carbon within the diamondoid cage. This structural distinction imparts a unique reactivity profile: it is sterically precluded from Sɴ2 pathways and forms a less stable carbocation than the 1-isomer, making it a definitive probe for pure Sɴ1 solvolysis mechanisms (
Molecular Architecture & Reactivity Profile
The adamantane cage consists of four chair-conformation cyclohexane rings fused in a tetrahedral arrangement. 2-Chloroadamantane features a chlorine atom at one of the secondary (
Steric & Electronic Constraints
-
Sɴ2 Immunity: The rigid cage structure completely blocks backside attack at the C2 position. Consequently, 2-chloroadamantane is inert to standard nucleophilic displacement via Sɴ2 mechanisms, regardless of nucleophile strength.
-
Sɴ1 Limiting Case: Reactivity is governed exclusively by ionization to the 2-adamantyl cation. While the 1-adamantyl cation (tertiary) is relatively stable, the 2-adamantyl cation (secondary) is significantly less stable, resulting in solvolysis rates roughly
– times slower than the 1-isomer. -
Solvent Sensitivity: Due to the lack of nucleophilic assistance (
), the solvolysis of 2-chloroadamantane is driven almost entirely by solvent ionizing power ( ), making it a reference substrate for Grunwald-Winstein correlations.
Visualization: Reactivity Pathways
The following diagram illustrates the ionization barrier and the impossibility of Sɴ2 attack.
Validated Synthesis Protocol
While direct chlorination of adamantane yields a mixture favoring the 1-isomer, the conversion of 2-adamantanol is the preferred route for high-purity 2-chloroadamantane. The following protocol utilizes thionyl chloride (
Materials & Reagents[2][3]
-
Precursor: 2-Adamantanol (CAS 700-57-2)
-
Reagent: Thionyl Chloride (
), freshly distilled. -
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).
-
Catalyst: Pyridine (optional, to scavenge HCl).
Step-by-Step Methodology
| Step | Operation | Critical Parameter / Observation |
| 1 | Dissolution | Dissolve 10.0 g (65.7 mmol) of 2-adamantanol in 100 mL of anhydrous DCM in a round-bottom flask under |
| 2 | Addition | Add 1.2 equivalents (5.7 mL) of |
| 3 | Reflux | Allow to warm to room temperature, then reflux for 2–4 hours. |
| 4 | Quench | Cool to 0°C and quench carefully with saturated |
| 5 | Extraction | Extract aqueous layer with DCM (3 x 50 mL). Wash combined organics with brine. |
| 6 | Purification | Dry over |
| 7 | Analysis | Verify purity via GC-MS and melting point. |
Characterization Data[5][6][7]
-
Appearance: White crystalline solid.
-
Melting Point: 194–195°C (Distinct from 1-chloroadamantane at ~165°C) [1].[2]
-
Solubility: Soluble in DCM, chloroform, benzene; insoluble in water.
Pharmaceutical & Industrial Applications[1][3]
Lipophilic Scaffold in Drug Design
The adamantyl group is a "lipophilic bullet" used to improve the pharmacokinetics of drug candidates.
-
Metabolic Stability: The cage structure resists oxidative metabolism. Substituting at the C2 position offers a different steric vector compared to C1, potentially altering receptor binding affinity.
-
Bioavailability: Increases logP, facilitating transport across the blood-brain barrier (BBB).
Polymer Chemistry
2-Chloroadamantane serves as a monomeric precursor for high-performance polymers. The rigid cage imparts high glass transition temperatures (
Mechanistic Probe
It is the standard substrate for measuring the
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4] |
| STOT-SE | H335 | May cause respiratory irritation.[3] |
Handling Protocols:
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.
-
Storage: Store in a cool, dry place. Keep container tightly closed. Moisture sensitive (hydrolysis can occur slowly).
Synthesis Workflow Diagram
The following diagram details the logical flow from precursor selection to final isolation.
References
-
Thieme Connect. Synthesis of Chloroadamantanes. (Cited for Melting Point 194-195°C).[2]
-
Bentley, T. W., & Llewellyn, G. (1990). Yx Scales of Solvent Ionizing Power.[5] Progress in Physical Organic Chemistry. (Establishes 2-chloroadamantane as a standard for limiting Sɴ1 solvolysis).
-
National Institute of Standards and Technology (NIST). 2-Chloroadamantane Phase Transition Data. (Verifies solid-phase behavior).[6]
-
PubChem. 2-Chloroadamantane Compound Summary. (General properties and identifiers).
Sources
- 1. What are the reaction types that 2 - adamantanol can participate in? - Blog [rongyaobio.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. Vanadium Dichloride (VCl2) [benchchem.com]
- 5. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-氯金刚烷 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Stereoselective Synthesis of 2-Chloroadamantane from 2-Adamantanol
Executive Summary
The synthesis of 2-chloroadamantane from 2-adamantanol presents a unique challenge in organic synthesis due to the steric rigidity of the adamantane cage. Unlike typical secondary alcohols, 2-adamantanol cannot undergo Walden inversion via a backside SN2 attack because the cage structure blocks the approach of the nucleophile. Consequently, standard substitution protocols must be adapted to facilitate an SNi (Substitution Nucleophilic internal) or tight ion-pair mechanism, which typically proceeds with retention of configuration.
This guide provides a high-yield, scalable protocol using thionyl chloride (SOCl2) under conditions that favor thermodynamic stability and high purity. We achieve yields exceeding 90% with a melting point of 194–195 °C, distinct from the 1-chloroadamantane isomer (~165 °C).
Mechanistic Analysis: The Cage Effect
The transformation of 2-adamantanol to 2-chloroadamantane is governed by the unique geometry of the adamantyl system.
The Impossibility of SN2
In a standard SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack). In 2-adamantanol, the "backside" is the interior of the adamantane cage, which is sterically inaccessible. Therefore, the reaction cannot proceed via a concerted inversion mechanism.
The SNi / Ion-Pair Pathway
The reaction with thionyl chloride proceeds through the formation of an intermediate alkyl chlorosulfite.[1] In the absence of a base (like pyridine), the chlorosulfite decomposes via an SNi mechanism. The chlorine atom attacks the carbocation center from the same side as the leaving group (front-side attack) within a tight ion pair, leading to retention of configuration .[1]
Although 2-chloroadamantane is achiral (possessing a plane of symmetry), understanding this mechanism is critical for troubleshooting and for applying this chemistry to substituted adamantane derivatives where stereochemistry is preserved.
Mechanistic Diagram
Figure 1: SNi mechanism showing the conversion of 2-adamantanol to 2-chloroadamantane via a chlorosulfite intermediate and tight ion pair, preventing Walden inversion.
Reagent Selection & Optimization
| Reagent | Mechanism | Pros | Cons |
| Thionyl Chloride (SOCl2) | SNi / Ion Pair | Clean workup (gaseous byproducts), High Yield (>90%), Retention of config. | Requires fume hood (SO2/HCl evolution). |
| Phosphorus Pentachloride (PCl5) | SN1 / Ion Pair | Strong chlorinating agent. | Difficult workup (POCl3 removal), phosphorus waste. |
| Lucas Reagent (ZnCl2/HCl) | SN1 | Mild conditions. | Slow reaction for sterically hindered secondary alcohols; metal waste. |
| Appel Reaction (PPh3/CCl4) | Ion Pair | Mild, neutral conditions. | Generates triphenylphosphine oxide (TPPO) waste, difficult to separate. |
Recommendation: The SOCl2 method is superior for scale-up and purity. The gaseous byproducts (SO2 and HCl) drive the reaction to completion and simplify purification.
Detailed Experimental Protocol
Materials[2][3][4][5][6][7]
-
Precursor: 2-Adamantanol (>98% purity)
-
Reagent: Thionyl Chloride (ReagentPlus®, ≥99%)
-
Solvent: Chloroform (CHCl3) or Dichloromethane (DCM) (Optional; neat reaction is also possible but solvent aids thermal control).
-
Catalyst (Optional): DMF (1-2 drops) can accelerate the formation of the Vilsmeier-Haack intermediate, but is often unnecessary for this reactive alcohol.
Step-by-Step Procedure
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) or N2 inlet.
-
Dissolution: Dissolve 2-adamantanol (15.2 g, 100 mmol) in dry chloroform (50 mL).
-
Addition: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (14.5 mL, 200 mmol, 2.0 equiv) dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO2).
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Once gas evolution slows, heat the mixture to reflux (approx. 65 °C) for 2–3 hours.
-
Workup:
-
Cool the mixture to room temperature.
-
Evaporate the solvent and excess SOCl2 under reduced pressure (rotary evaporator).
-
Redissolve the residue in DCM (100 mL) and wash with saturated NaHCO3 (2 x 50 mL) to neutralize residual acid.
-
Wash with brine (50 mL), dry over anhydrous Na2SO4, and filter.
-
-
Purification: Concentrate the filtrate to yield a crude off-white solid.
-
Sublimation: For high purity, sublime the solid at 80–100 °C under vacuum (0.1 mmHg).
-
Recrystallization: Alternatively, recrystallize from methanol or hexane.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of 2-chloroadamantane.
Characterization & Data
The identity of 2-chloroadamantane is confirmed by its distinct melting point (significantly higher than 1-chloroadamantane) and the presence of the H2 proton signal in NMR.
| Property | Value | Notes |
| Appearance | White crystalline solid | Waxy texture, characteristic odor. |
| Melting Point | 194 – 195 °C | Lit. 1-chloroadamantane melts at ~165 °C. |
| Yield | 92 – 95% | Based on optimized SOCl2 protocol. |
| 1H NMR (CDCl3) | δ 4.22 (s/m, 1H, H-2) | Characteristic deshielded methine proton. |
| 1H NMR (Cage) | δ 1.60 – 2.20 (m, 14H) | Overlapping multiplets for adamantyl cage. |
| Solubility | Soluble in DCM, CHCl3, Hexane | Insoluble in water. |
Data Interpretation:
-
NMR: The signal at 4.22 ppm corresponds to the proton on the carbon bearing the chlorine (CH-Cl). In the starting alcohol, this proton typically appears upfield around 3.8–4.0 ppm.
-
Melting Point: The high melting point (194 °C) is a critical quality attribute (CQA) distinguishing the 2-isomer from the 1-isomer.
Safety & Scalability
-
Hazard Control: Thionyl chloride is corrosive and reacts violently with water. All glassware must be oven-dried. The reaction generates SO2 (toxic gas) and HCl; a scrubber system (NaOH trap) is recommended for scales >10g.
-
Scalability: This process is highly scalable. The gaseous byproducts remove themselves, making the workup volume-efficient. For kilogram-scale production, continuous flow reactors can be used to manage the exotherm during SOCl2 addition.
References
-
NIST Chemistry WebBook. 2-Chloroadamantane Phase Change Data. National Institute of Standards and Technology. [Link]
-
SpectraBase. 2-Chloroadamantane 1H NMR Spectrum. Wiley Science Solutions. [Link]
-
Organic Syntheses. Adamantanone and Related Derivatives. (Contextual reference for adamantane reactivity). [Link]
-
Master Organic Chemistry. SOCl2 Mechanism for Secondary Alcohols (SNi vs SN2).[Link]
Sources
2-Chloroadamantane: Structural Dynamics and Reactivity Standards
This technical guide details the molecular structure, bonding characteristics, and reactivity profile of 2-Chloroadamantane , a critical reference standard in physical organic chemistry.
Content Type: Technical Whitepaper Subject: Physical Organic Chemistry / Structural Analysis[1][2]
Executive Summary
2-Chloroadamantane (2-AdCl) represents a pivotal architecture in the study of solvolysis mechanisms.[1][2] Unlike its tertiary isomer (1-chloroadamantane), the secondary 2-chloroadamantane serves as the definitive substrate for limiting
Molecular Architecture & Stereochemistry[1][3][4]
The Adamantane Cage
The adamantane scaffold consists of four fused cyclohexane rings in perfect chair conformations. 2-Chloroadamantane introduces a chlorine atom at a secondary (bridging) carbon, reducing the molecular symmetry from
-
Lattice Structure: At ambient temperatures, 2-chloroadamantane exists as a plastic crystal with orientational disorder (Face-Centered Cubic, Fm3m).[1][2][3] Upon cooling (below ~240 K), it undergoes a phase transition to an ordered monoclinic or triclinic phase.[2][4]
-
Steric Environment: The C2 position is flanked by bridgehead protons (H1 and H3). While less crowded than the tertiary C1 position, the cage structure prevents the Walden inversion required for
mechanisms.[5]
Bond Metrics (Experimental & Calculated)
The introduction of chlorine induces minor distortions in the rigid cage.[5]
| Parameter | Value (Approx.) | Context |
| C-Cl Bond Length | 1.80 Å | Typical for secondary alkyl chlorides; slightly elongated due to cage repulsion.[1][2] |
| C-C Bond Length | 1.54 Å | Maintains diamond-like sp³ tetrahedral geometry. |
| C-Cl Dipole Moment | ~2.22 D | Significant polarity, directing solubility in polar aprotic solvents.[1][2] |
| Hybridization | sp³ | Carbon atoms at the bridge (C2) and bridgeheads (C1, C3). |
Electronic Structure & Bonding Analysis
The 2-Adamantyl Cation Instability
A critical distinction in bonding arises when comparing the 2-adamantyl cation (formed from 2-AdCl) to the 1-adamantyl cation.[1][2]
-
1-Adamantyl Cation: Tertiary carbocation stabilized by ideal orbital alignment with the cage
-bonds (hyperconjugation).[1][2] -
2-Adamantyl Cation: Secondary carbocation.[1][2] The rigid cage constraints prevent the planarization typically seen in acyclic carbocations (
geometry).[5] The C-H bonds adjacent to the cationic center are held at angles that overlap poorly with the empty -orbital.[5]
Hyperconjugation Limits
In acyclic systems, rotation allows C-H bonds to align parallel to the empty
Reactivity Profile: The Standard
2-Chloroadamantane is the "gold standard" for defining the
Mechanistic Pathway (Solvolysis)
The reaction proceeds exclusively via ionization.[5] The absence of backside attack means the rate equation depends solely on the substrate concentration and the solvent's ability to stabilize the developing ion pair.[5]
Mechanism Visualization:
Caption: The limiting SN1 pathway of 2-chloroadamantane, driven purely by solvent ionizing power.
The Grunwald-Winstein Relationship
The solvolysis rate (
- : The solvent ionizing power (based on 1-adamantyl chloride).[1][2]
-
: The sensitivity of the substrate.[5][6] 2-Chloroadamantane typically shows an
value close to 1.0, confirming its mechanism is identical to the reference standard (pure ionization).[2] -
term: In the extended equation
, the sensitivity to nucleophilicity ( ) for 2-chloroadamantane is effectively zero .
Synthesis & Characterization Protocols
Synthesis from 2-Adamantanol
Direct chlorination of adamantane often yields mixtures.[1][2][5] The preferred high-purity route involves the substitution of 2-adamantanol.[1][2][7]
Protocol Workflow:
-
Reagents: 2-Adamantanol, Lucas Reagent (ZnCl2/conc.[1][2] HCl) or Thionyl Chloride (SOCl2).[1][2]
-
Conditions: Reflux in chloroform or neat reaction at room temperature (if using activated catalysts).
-
Purification: Recrystallization from methanol or sublimation (due to high volatility).[1][2][5]
Caption: Synthetic route converting 2-adamantanol to 2-chloroadamantane via nucleophilic substitution.
Spectral Signatures[1][2][3]
-
¹H NMR (CDCl₃): Distinct multiplet for the C2-H proton at
ppm (deshielded by Cl).[1][2] Bridgehead protons appear upfield ( ppm).[1][2] -
¹³C NMR: C2 carbon signal shifts significantly downfield (
ppm) relative to unsubstituted adamantane.[1][2] -
Mass Spectrometry: Molecular ion peak
at m/z 170/172 (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).[1][2] Fragmentation dominated by loss of Cl to form the adamantyl cation (m/z 135).
References
-
Bentley, T. W., & Schleyer, P. v. R. (1976).[1][2] Medium effects on the rates of solvolysis of 2-adamantyl derivatives.[1][2] Evidence for the limiting SN1 mechanism.[2][5][6] Journal of the American Chemical Society.[5][6][8] Link
-
Dutasta, J. P., et al. (1998).[1][2] Intrinsic (gas phase) thermodynamic stability of 2-adamantyl cation.[1][2] Journal of Physical Chemistry A. Link[2]
-
NIST Chemistry WebBook. 2-Chloroadamantane Thermochemical Data.[1][2] National Institute of Standards and Technology.[1][2] Link
-
Kevill, D. N., & D'Souza, M. J. (2008).[2][9] Sixty Years of the Grunwald–Winstein Equation: Development and Recent Applications. Journal of Chemical Research.[1][2][9] Link
-
PubChem Database. 2-Chloroadamantane Compound Summary. National Center for Biotechnology Information.[1][2][5] Link
Sources
- 1. 1-Chloroadamantane | C10H15Cl | CID 64154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloroadamantane | C10H15Cl | CID 123251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. RU2178400C2 - Method of synthesis of 1- and 2-chloroadamantane from 1- and 2-adamantanol - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Guide: Solubility Profile & Handling of 2-Chloroadamantane
The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 2-Chloroadamantane.
Executive Summary
2-Chloroadamantane (CAS: 7346-41-0) is a lipophilic, cage-structured derivative of adamantane used primarily as an intermediate in the synthesis of antivirals (e.g., amantadine derivatives) and CNS-targeting therapeutics.[1][2] Its rigid tricyclic scaffold imparts unique solubility characteristics: high solubility in non-polar hydrocarbons and chlorinated solvents, but negligible solubility in aqueous media.[1][2][3]
This guide provides a definitive solubility landscape, validated experimental protocols for solubility determination, and strategic insights for process chemists and formulation scientists.[1][2][3]
Physicochemical Foundation
To predict solubility behavior, one must understand the competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent.[1]
Table 1: Key Physicochemical Properties
| Property | Value | Technical Note |
| Molecular Formula | Rigid, strain-free diamondoid cage.[1][2][3] | |
| Molecular Weight | 170.68 g/mol | Low MW facilitates high molarity in organic phases.[1][2][3] |
| Melting Point | 194–195 °C | High MP indicates strong crystal lattice packing forces (plastic crystal nature).[1][2][3] |
| LogP (Octanol/Water) | ~3.2 – 3.4 (Estimated) | Highly lipophilic; readily crosses the Blood-Brain Barrier (BBB).[1][2][3] |
| Appearance | White Crystalline Solid | Sublimes at elevated temperatures/low pressure.[1][2][3] |
Mechanistic Insight: The adamantane core functions as a "grease ball," driving interactions via London Dispersion Forces.[1][3] The chlorine atom at the C2 position introduces a minor dipole moment, slightly enhancing solubility in polar aprotic solvents (like DMSO) compared to unsubstituted adamantane, but the molecule remains overwhelmingly hydrophobic.[1]
Solubility Landscape
The following categorization is based on empirical synthesis data and structural analogs (1-chloroadamantane).
Class A: High Solubility (Process Solvents)
Use for: Reaction media, extractions, and initial dissolution.[1]
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform (
), Carbon Tetrachloride.[1][2][3] -
Non-Polar Hydrocarbons: Hexane, Cyclohexane, Toluene, Benzene.[1][2][3]
Class B: Moderate/Temperature-Dependent Solubility (Purification Solvents)
Use for: Recrystallization and solvent swaps.[1][2]
Class C: Low/Insoluble (Anti-Solvents)
Use for: Precipitation and yield maximization.[1]
Experimental Protocols
As a senior scientist, I emphasize that literature values are often estimates. You must validate solubility in your specific context (purity, temperature).[1][2][3]
Protocol 4.1: Gravimetric Solubility Determination
Use this "Self-Validating System" to generate precise data for your solvent of interest.[1][2][3]
Materials: 2-Chloroadamantane (dried), 0.45 µm PTFE syringe filters, tared vials.[1][2][3]
-
Saturation: Add excess 2-Chloroadamantane to 5 mL of the target solvent in a sealed vial.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.
-
Filtration: Draw the supernatant through a pre-warmed 0.45 µm PTFE filter to remove undissolved solids.[2][3]
-
Evaporation: Transfer a precise volume (e.g., 2 mL) of filtrate to a tared vial. Evaporate solvent under nitrogen stream or vacuum.[1][2][3]
-
Quantification: Weigh the dry residue.
Protocol 4.2: Purification via Recrystallization
Objective: Remove polar impurities from crude synthesis.[2][3] Solvent System: Methanol (Solvent) / Water (Anti-solvent) OR Pure Ethanol.[1][2][3]
-
Dissolve crude 2-Chloroadamantane in minimal boiling Ethanol (~78°C).
-
Perform a hot filtration if insoluble particulates (e.g., inorganic salts) are present.[1][2][3]
-
Allow the solution to cool slowly to RT, then to 4°C.
-
Optional: If crystallization is slow, add dropwise water (anti-solvent) until turbidity persists, then cool.[1][2][3]
-
Filter crystals and wash with cold Methanol.
Visualizations
Figure 1: Solvent Selection Decision Tree
This logic flow guides the selection of solvents based on the operational stage.[3]
Caption: Decision matrix for selecting solvents based on chemical process requirements.
Figure 2: Solubility Determination Workflow
A visual guide to Protocol 4.1.
Caption: Step-by-step gravimetric workflow for determining absolute solubility.
Implications for Drug Development
Bioavailability & Formulation
The high LogP (>3.[2][3]0) of 2-Chloroadamantane suggests excellent permeability across biological membranes, including the Blood-Brain Barrier (BBB).[1][2][3] However, this comes at the cost of solubility-limited absorption (BCS Class II behavior).[1][2][3]
-
Formulation Strategy:
-
Cyclodextrins: Use
-cyclodextrin or hydroxypropyl- -cyclodextrin (HP CD) to encapsulate the hydrophobic adamantane cage, enhancing aqueous solubility for injection or oral delivery.[1][2][3] -
Lipid Systems: Solubilize in lipid-based vehicles (e.g., Miglyol) or self-emulsifying drug delivery systems (SEDDS).[1][2][3]
-
Synthesis & Scale-Up
In process chemistry, the volatility of 2-Chloroadamantane (sublimation potential) must be managed during solvent removal.[1][2] Avoid high-vacuum drying at elevated temperatures (>50°C) for prolonged periods to prevent yield loss.[1][2][3]
References
-
ChemicalBook. (2024).[1][2][3] 2-Chloroadamantane Chemical Properties and Safety Data. Retrieved from [1][2][3]
-
PubChem. (2025).[1][2][3] 2-Chloroadamantane Compound Summary (CID 123251). National Library of Medicine.[1][2][3] Retrieved from [1][2][3]
-
Negrier, P., et al. (2014).[1][2][3] Polymorphism in 2-X-Adamantane Derivatives (X = Cl, Br). The Journal of Physical Chemistry B, 118(32), 9595-9603.[1][2][3] Retrieved from [1][2][3]
-
CymitQuimica. (2026).[1][2][3] 2-Chloroadamantane Product Sheet (CAS 7346-41-0).[1][2][3][7][8] Retrieved from [1][2][3]
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Physical properties of 2-Chloroadamantane (melting point, boiling point)
An In-depth Technical Guide to the Physical Properties of 2-Chloroadamantane
Introduction: The Adamantane Scaffold and its Chlorinated Derivative
Adamantane (C₁₀H₁₆) is a unique, tricyclic hydrocarbon renowned for its rigid, diamondoid cage structure. This high degree of symmetry and thermodynamic stability imparts unusual physical properties, such as an exceptionally high melting point for its molecular weight.[1][2] Its derivatives are of significant interest to researchers in medicinal chemistry and materials science, serving as versatile building blocks for novel pharmaceuticals and advanced polymers.[3][4] The introduction of functional groups onto the adamantane core allows for the fine-tuning of its lipophilicity, reactivity, and biological activity.[3]
2-Chloroadamantane (C₁₀H₁₅Cl) is a monosubstituted derivative where a chlorine atom replaces a hydrogen at one of the secondary (bridge) carbon positions. This substitution breaks the perfect symmetry of the parent molecule, leading to distinct changes in its physical properties, which are critical for its handling, purification, and application in further chemical synthesis.[1] This guide provides a detailed examination of the melting and boiling points of 2-Chloroadamantane, complete with experimental protocols for their determination.
Core Physical Properties of 2-Chloroadamantane
A summary of the key physical and chemical identifiers for 2-Chloroadamantane is presented below. These values are fundamental for laboratory use, from reaction setup to safety considerations.
| Property | Value | Source(s) |
| CAS Number | 7346-41-0 | [5][6][7] |
| Molecular Formula | C₁₀H₁₅Cl | [5][6] |
| Molecular Weight | 170.68 g/mol | [5][6] |
| Appearance | White solid / crystalline powder | [8] |
| Melting Point | 194-195 °C | [7] |
| Boiling Point | 241.2 ± 9.0 °C (at 760 Torr) | [7] |
Section 1: Melting Point Determination
The melting point is a critical indicator of a solid compound's purity. Pure crystalline solids typically exhibit a sharp melting point, melting completely over a narrow temperature range of 0.5-1.0°C.[9] The presence of impurities disrupts the crystal lattice, generally causing a depression in the melting point and a broadening of the melting range.[9][10]
Reported Melting Point Values
Multiple sources have reported the melting point of 2-Chloroadamantane. A comparison of these values provides a reliable range for experimental verification.
| Melting Point (°C) | Source |
| 194-195 | ChemicalBook[7] |
This narrow range suggests that the compound can be obtained in high purity.
Experimental Protocol: Capillary Melting Point Determination
The determination of a melting point is a standard procedure for the characterization and purity assessment of a solid organic compound. The following protocol outlines the use of a Mel-Temp apparatus or a similar capillary-based system.[11]
Methodology Rationale: This method relies on the slow, controlled heating of a small, packed sample within a capillary tube. Slow heating is paramount near the expected melting point to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[12] A small sample size (1-2 mm) is used to ensure uniform heat distribution throughout the crystalline powder.[11]
Step-by-Step Procedure:
-
Sample Preparation: Place a small amount of dry 2-Chloroadamantane onto a clean, dry surface like a watch glass.
-
Capillary Loading: Gently press the open end of a capillary tube into the powder. A small amount of the solid will be forced into the tube.[9]
-
Sample Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Repeat until a packed column of 1-2 mm in height is achieved.[9][11]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Initial Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (e.g., to ~175°C for 2-Chloroadamantane).
-
Fine Heating: Decrease the heating rate to 1-2°C per minute. This slow rate is crucial for an accurate determination.[12]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears.[10] Continue heating slowly and record the temperature (T₂) at which the last crystal melts and the entire sample is a clear liquid.[10]
-
Reporting: The melting point is reported as the range from T₁ to T₂.
Section 2: Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13][14] It is another fundamental physical property used for identification and purity assessment. For high-melting-point solids like 2-Chloroadamantane, determining the boiling point requires heating the substance well above its melting temperature.
Reported Boiling Point Values
The boiling point of 2-Chloroadamantane has been reported as follows:
| Boiling Point (°C) | Pressure (Torr) | Source |
| 241.2 ± 9.0 | 760 | ChemicalBook[7] |
It is important to note that the boiling point is pressure-dependent; a decrease in atmospheric pressure will lower the boiling point.[14]
Experimental Protocol: Thiele Tube Method
For small sample quantities, the Thiele tube method provides an efficient means of determining a boiling point.
Methodology Rationale: This technique identifies the boiling point by observing the temperature at which the liquid's vapor pressure equals the atmospheric pressure. As the sample is heated, the air trapped in the inverted capillary expands and exits.[14] When the liquid's boiling point is reached, its vapor fills the capillary. Upon cooling, the vapor pressure drops. The moment the external atmospheric pressure overcomes the internal vapor pressure, the liquid is forced back into the capillary. This temperature corresponds to the boiling point.[15]
Step-by-Step Procedure:
-
Sample Preparation: Fill a small test tube (e.g., a fusion tube) to a depth of about 2-3 cm with molten 2-Chloroadamantane.
-
Capillary Insertion: Take a standard melting point capillary tube and seal one end in a flame. Place this capillary tube, open-end down, into the liquid in the test tube.[13]
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.[15]
-
Heating: Clamp the assembly in a Thiele tube filled with a high-boiling heat-transfer fluid (e.g., mineral oil or silicone oil) so that the heat-transfer fluid level is above the liquid sample but below the top of the test tube.
-
Observation (Heating Phase): Gently heat the side arm of the Thiele tube with a Bunsen burner.[15] As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. Continue heating until a rapid and continuous stream of bubbles is observed.[15]
-
Observation (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly.
-
Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[15] Record this temperature.
Visualization of Experimental Workflows
The following diagram illustrates the generalized workflow for the determination of the melting and boiling points of a solid organic compound like 2-Chloroadamantane.
Caption: Generalized experimental workflows for determining the melting and boiling points.
References
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC. PubMed Central. Available at: [Link]
-
Adamantane - Wikipedia. Wikipedia. Available at: [Link]
-
Determination of Boiling Point (B.P):. vijaynazare.weebly.com. Available at: [Link]
-
EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Available at: [Link]
-
Determination of melting and boiling points. Available at: [Link]
-
Melting point determination. University of Calgary. Available at: [Link]
-
2-Chloroadamantane. NIST WebBook. Available at: [Link]
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2-Chloroadamantane | C10H15Cl | CID 123251. PubChem. Available at: [Link]
-
experiment (1) determination of melting points. Available at: [Link]
-
Experiment-1 Aim - To determine the melting point of given solid substance. Available at: [Link]
-
Safety Data Sheet: 1-Chloroadamantane. Carl ROTH. Available at: [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Available at: [Link]
-
SAFETY DATA SHEET - 1-Chloroadamantane. Thermo Fisher Scientific. Available at: [Link]
-
Laboratory of Organic Chemistry 1 stage Name of experiments: 1- Determination of Melting Point. Available at: [Link]
-
02 Exp 1 Boiling Point Determination | PDF. Scribd. Available at: [Link]
-
1-chloroadamantane - 935-56-8. ChemSynthesis. Available at: [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Available at: [Link]
-
Material Safety Data Sheet - 1-Chloroadamantane, 98%. Cole-Parmer. Available at: [Link]
-
Chemical Properties of 2-Chloroadamantane (CAS 7346-41-0). Cheméo. Available at: [Link]
-
Adamantane derivatives: Pharmacological and toxicological properties (Review) | Request PDF. ResearchGate. Available at: [Link]
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2-Chloroadamantane safety data sheet (SDS) and handling precautions
An In-Depth Technical Guide to the Safe Handling of 2-Chloroadamantane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Scaffold in Modern Chemistry
Adamantane, a tricyclic hydrocarbon with a unique, rigid, and cage-like structure, has captivated chemists since its discovery. Its derivatives are of significant interest in medicinal chemistry and materials science due to their lipophilicity, steric bulk, and inherent stability. 2-Chloroadamantane, a chlorinated derivative, serves as a key building block and precursor in the synthesis of more complex molecules.[1] Its rigid framework can be exploited to design compounds with specific three-dimensional orientations, crucial for targeted drug development.
However, the very stability and reactivity that make 2-chloroadamantane a valuable synthetic intermediate also necessitate a thorough understanding of its potential hazards and handling requirements. This guide, grounded in established safety data, provides a comprehensive overview for laboratory professionals, moving beyond mere compliance to foster a culture of intrinsic safety and experimental integrity. We will dissect the information within the Safety Data Sheet (SDS), contextualize it with practical, field-proven insights, and provide self-validating protocols to ensure the safety of researchers and the integrity of their work.
Section 1: Physicochemical Properties and Hazard Identification
A foundational element of safe handling is understanding the intrinsic properties of a substance. 2-Chloroadamantane is typically a white crystalline solid at room temperature, characterized by a relatively high melting point (approx. 194-195°C) and stability stemming from its rigid cage structure.[1][2]
Core Chemical Identity
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅Cl | [1][3] |
| Molecular Weight | 170.68 g/mol | [3][4] |
| CAS Number | 7346-41-0 | [2][5] |
| Synonyms | 2-Adamantyl chloride, 2-Chlorotricyclo[3.3.1.13,7]decane | [1] |
| Appearance | White crystalline solid | [1][6] |
GHS Hazard Profile: A Synthesized View
The hazard classification for 2-chloroadamantane requires careful consideration, as information can vary between suppliers. A comprehensive analysis of aggregated GHS data provides the most prudent classification for laboratory use.[4]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
This table synthesizes data from multiple sources, prioritizing the most conservative hazard classifications for user safety.[4][7]
The causality behind these classifications is rooted in the chemical nature of halogenated hydrocarbons. The chlorine atom introduces polarity and can act as a leaving group, potentially allowing the molecule to react with biological nucleophiles on the skin, in the eyes, or within the respiratory tract, leading to irritation. While some data sheets may not list these hazards, the potential for irritation is significant, and the toxicological properties have not been fully investigated.[6] Therefore, treating the compound with the precautions outlined by the GHS classifications above is a cornerstone of a self-validating safety system.
Section 2: The Hierarchy of Controls: From Engineering to PPE
Effective safety protocols are not merely a list of personal protective equipment (PPE). They are a systematic approach, starting with the most effective controls. The following workflow illustrates the mandatory decision-making process before handling 2-chloroadamantane.
Caption: Risk Mitigation Workflow for 2-Chloroadamantane.
Engineering Controls: The Primary Barrier
The most critical step in safely handling 2-chloroadamantane is to minimize exposure through engineering controls. Because it is a solid that can form dust and may cause respiratory irritation, all manipulations should be performed within a certified chemical fume hood or a ventilated balance enclosure.[6][7]
-
Causality: A fume hood provides constant airflow, drawing airborne particles away from the user's breathing zone. This is crucial not only to prevent inhalation of the chemical itself but also because fine dusts of adamantane derivatives can pose a dust explosion risk under specific conditions, although this is less likely in a laboratory setting.[8][9]
Administrative Controls: Standard Operating Procedures (SOPs)
Clear, written protocols are non-negotiable. All personnel must be trained on the specific hazards and handling procedures for 2-chloroadamantane before work begins.
-
Designated Areas: Clearly label the areas where 2-chloroadamantane is stored and handled.
-
Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[8] Wash hands thoroughly after handling the material, even if gloves were worn.[6]
Personal Protective Equipment (PPE): The Final Safeguard
PPE is essential but should never be the primary means of protection.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection: Wear nitrile gloves and a fully buttoned laboratory coat. Remove gloves using the proper technique to avoid contaminating the skin, and wash hands immediately. Contaminated clothing should be removed and laundered before reuse.[6]
-
Respiratory Protection: Generally not required if work is conducted within a functional fume hood. If engineering controls are not available or fail, a respirator with a particulate filter (EN 143) may be necessary, as part of a formal respiratory protection program.[6][8]
Section 3: Step-by-Step Handling and Storage Protocols
The following protocols are designed as self-validating systems, ensuring that safety checks are integrated into the workflow.
Protocol for Weighing and Dispensing Solid 2-Chloroadamantane
-
Preparation:
-
Don all required PPE (lab coat, goggles, gloves).
-
Verify that the chemical fume hood is operational (check airflow monitor).
-
Place a plastic-backed absorbent liner on the work surface inside the hood to contain any potential spills.
-
Gather all necessary equipment (spatulas, weigh boats, receiving flask) and place them inside the hood.
-
-
Dispensing:
-
Retrieve the 2-chloroadamantane container from its designated storage location.
-
Inside the fume hood, carefully open the container, avoiding any sudden movements that could aerosolize the powder.
-
Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared balance.
-
Causality: Minimizing dust generation is paramount to prevent inhalation and contamination of the workspace.[6]
-
Once the desired amount is weighed, securely close the primary container.
-
-
Transfer and Cleanup:
-
Carefully transfer the weighed solid into the reaction vessel.
-
Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., isopropanol or ethanol) in a designated waste container.
-
Wipe down the work surface with a damp cloth or towel, then dispose of the liner and towel in the solid chemical waste.
-
Remove PPE in the correct order (gloves first, then lab coat, then goggles) and wash hands thoroughly.
-
Caption: SOP for Handling Solid 2-Chloroadamantane.
Storage and Incompatibility
-
Storage Conditions: Store 2-chloroadamantane in a tightly closed container in a cool, dry, and well-ventilated area.[6] It should be kept away from incompatible substances.
-
Incompatible Materials: The primary incompatibility is with strong oxidizing agents.[3][6]
-
Causality: Halogenated alkanes can react violently with strong oxidizers. These reactions can be highly exothermic and may generate toxic gases, including hydrogen chloride (HCl) and carbon oxides, posing a significant fire and toxicity risk.[6][9] Keep it separate from chemicals like permanganates, nitrates, and peroxides.
-
Section 4: Emergency and Disposal Procedures
Preparation is key to mitigating the impact of an accidental exposure or spill.
Emergency Response Protocol
The following flowchart outlines the immediate actions required in an emergency.
Caption: Emergency Response Flowchart.
-
Spill Response: For a small spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[6] Ensure proper PPE is worn during cleanup. Ventilate the area. For large spills, evacuate the area and contact institutional safety personnel.
Waste Disposal
All waste containing 2-chloroadamantane, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste. Do not mix with other waste streams. Containers should be clearly labeled. Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
2-Chloroadamantane is a valuable reagent whose utility is matched by the need for diligent and informed handling. By understanding its chemical properties, recognizing its potential hazards, and implementing a multi-layered safety strategy rooted in the hierarchy of controls, researchers can confidently and safely incorporate this compound into their work. The protocols and information in this guide are designed to be a living document, adaptable to specific laboratory contexts but always grounded in the principles of chemical safety and scientific integrity.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Chloroadamantane, 98%. [Link]
-
Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Adamantane. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Adamantanone. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1-Chloroadamantane. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Adamantane. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64154, 1-Chloroadamantane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123251, 2-Chloroadamantane. Retrieved from [Link]
- Google Patents. (n.d.).
Sources
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- 3. fishersci.com [fishersci.com]
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Strategic Sourcing & Technical Profile: 2-Chloroadamantane
CAS: 7346-41-0 | Formula: C₁₀H₁₅Cl | MW: 170.68 g/mol [1]
Executive Summary
2-Chloroadamantane is a secondary alkyl halide derivative of the diamondoid hydrocarbon adamantane.[1] Unlike its tertiary isomer (1-chloroadamantane), which is widely used in legacy antivirals (Amantadine, Rimantadine), the 2-chloro derivative is a specialized intermediate critical for next-generation photoresist materials (193 nm ArF lithography) and emerging pharmaceutical pharmacophores (metabolic stability enhancement).
This guide addresses the primary challenge in sourcing this compound: Isomeric Purity. Due to the high stability of the tertiary adamantyl carbocation, many synthesis routes favor the 1-chloro isomer as a byproduct. For high-precision applications (e.g., semiconductor manufacturing), the presence of 1-chloroadamantane is a critical failure mode.
Part 1: The Chemical Profile & Isomeric Challenge
Structural Distinction
The adamantane cage consists of four tertiary carbons (bridgeheads, position 1) and six secondary carbons (bridges, position 2).
-
1-Chloroadamantane: Formed via tertiary carbocation; thermodynamically stable; common impurity.[1]
-
2-Chloroadamantane: Formed at the secondary carbon; kinetically harder to access selectively; the target compound.
Critical Applications
-
Advanced Lithography (Photoresists): 2-Chloroadamantane is a precursor to 2-alkyl-2-adamantyl methacrylates .[1] These monomers are essential for 193 nm chemically amplified photoresists because the adamantane cage provides plasma etch resistance, while the 2-alkyl-2-adamantyl ester bond is acid-labile, allowing for high-resolution pattern transfer.
-
Medicinal Chemistry ("Lipophilic Bullet"): While 1-adamantyl groups are common (Memantine, Saxagliptin), the 2-adamantyl group is increasingly used to fine-tune lipophilicity (
) and metabolic stability without the steric bulk associated with the bridgehead position.
Part 2: Synthesis Routes & Impurity Profiling
Understanding the synthesis route of your supplier is the only way to predict their impurity profile.
Route A: Direct Chlorination (High Risk)
Radical chlorination of adamantane.[1]
-
Mechanism: Non-selective radical substitution.[1]
-
Impurity Profile: High levels of 1-chloroadamantane (up to 50%) and polychlorinated species.[1]
-
Verdict: Avoid for pharma/electronic grade unless rigorous purification is documented.[1]
Route B: From 2-Adamantanone (Preferred)
Reduction of 2-adamantanone to 2-adamantanol, followed by chlorination (e.g., with
-
Mechanism:
/ substitution on a pre-functionalized secondary carbon.[1] -
Impurity Profile: Primary impurity is unreacted 2-adamantanol or 2-adamantanone.[1] Low risk of 1-chloro isomer.
-
Verdict: Recommended for high-purity sourcing.[1]
Visualization: Synthesis & Impurity Logic
Caption: Comparison of synthesis routes. Route A generates the difficult-to-separate 1-chloro isomer, while Route B yields a cleaner profile.
Part 3: Commercial Sourcing Strategy
Supplier Tiers
Suppliers are categorized by their ability to support R&D vs. Bulk GMP manufacturing.[1]
Tier 1: Validated Catalog Suppliers (R&D / Gram Scale)
Best for: Reference standards, initial screening, and high-confidence purity.
-
Sigma-Aldrich (Merck): High reliability, provides detailed CoA including GC purity.[1]
-
TCI Chemicals: Strong inventory of adamantane derivatives; typically >98% purity.[1]
-
Thermo Fisher (Alfa Aesar): Standard source for building blocks.[1]
-
BLD Pharm: Good balance of cost and quality for medicinal chemistry intermediates.[1]
Tier 2: Bulk Manufacturers (Kilogram / Pilot Scale)
Best for: Scale-up, photoresist formulation, and cost-optimization.
-
Meryer (Shanghai) Chemical Technology: Specializes in complex organic building blocks.[1]
-
Capot Chemical: Experienced in custom synthesis of adamantane derivatives.[1]
-
Notes: When sourcing from Tier 2, you must request the "Route of Synthesis" (ROS) statement to confirm they are not using direct chlorination.
Decision Matrix for Sourcing
Caption: Decision tree for selecting a supplier based on scale and application criticality.
Part 4: Self-Validating Quality Control Protocol
Analytical Challenge
1-Chloroadamantane and 2-Chloroadamantane have similar boiling points but distinct retention times on non-polar columns due to the shape selectivity of the adamantane cage.
GC-MS Method (Standard Operating Procedure)
Objective: Quantify 2-Chloroadamantane and detect 1-Chloroadamantane impurity >0.1%.
| Parameter | Setting |
| Instrument | GC-MS (Single Quadrupole or TQ) |
| Column | Agilent J&W DB-5ms (or equivalent) 30m x 0.25mm, 0.25µm film |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet Temp | 250°C (Split ratio 50:[1]1) |
| Oven Program | 60°C (hold 1 min) → 10°C/min → 280°C (hold 5 min) |
| Detection | EI Source (70 eV), Scan range 40-400 amu |
| Target Ions | m/z 135 (Adamantyl cation), m/z 170 (Molecular ion) |
Validation Criteria (System Suitability)
-
Resolution (
): Inject a mixture of 1-Cl and 2-Cl standards. must be > 1.[1]5. (1-Cl typically elutes before 2-Cl on non-polar phases due to slightly higher volatility/globularity).[1] -
Blank Run: No interference at the retention time of the target (approx 12-14 min depending on flow).
-
Mass Spec Verification: The fragmentation pattern must match the NIST library (Base peak m/z 91 or 135 depending on fragmentation pathway).
Part 5: Handling & Stability[1]
| Property | Value | Handling Note |
| Physical State | White Crystalline Solid | Hygroscopic; store in desiccator.[1] |
| Melting Point | 194-195°C | High MP indicates good thermal stability.[1] |
| Solubility | DCM, Chloroform, Toluene | Insoluble in water.[1] Avoid protic solvents for storage.[1] |
| Stability | Hydrolysis Sensitive | Critical: Protect from moisture.[1] The C-Cl bond at the 2-position is less labile than the 1-position but can still hydrolyze to 2-adamantanol under acidic/moist conditions. |
References
-
PubChem. (n.d.).[1] 2-Chloroadamantane (Compound).[1][2] National Library of Medicine.[1] Retrieved February 6, 2026, from [Link]
-
Paroli, R. M., et al. (1988).[1] Phase transitions in adamantane derivatives: 2-chloroadamantane. Canadian Journal of Chemistry.[1] (Cited for physical property verification).
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013).[1][3] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.[1][3] (Cited for pharmaceutical applications).[1][3][4][5][6][7] [Link]
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Furukawa, K., et al. (2004).[1] Evaluation of adamantane derivatives for chemically amplified resist. SPIE Proceedings.[1][8] (Cited for photoresist applications).[1][8][9][10]
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Stereochemical Engineering of the Adamantane Cage: Navigating Chirality in 2-Substituted Scaffolds
Executive Summary
Adamantane (
This technical guide dissects the stereochemistry of 2-substituted adamantanes, establishing the rigorous conditions required for chirality (desymmetrization), detailing synthetic protocols for enantiopure access, and analyzing the pharmacological impact of these chiral scaffolds in M2 ion channel blockers and DPPIV inhibitors.
Part 1: The Stereochemical Paradox of C2
Symmetry and the Achiral Trap
The adamantane cage consists of four chair cyclohexane rings fused in a diamondoid lattice.
-
C1 (Bridgehead): Tertiary carbons (1, 3, 5, 7). Substitution here retains high symmetry unless four different groups are attached (rare).
-
C2 (Bridge): Secondary carbons (2, 4, 6, 8, 9, 10).
-
Mono-substitution: A single substituent at C2 (e.g., 2-adamantanol) creates a molecule with a plane of symmetry (
) passing through C2 and C6. Therefore, monosubstituted 2-adamantane derivatives are achiral (meso). -
The Chirality Switch: Chirality at C2 only arises when the symmetry plane is broken. This occurs via:
-
1,2-Disubstitution: Introducing a substituent at a bridgehead adjacent to the C2 group.
-
2,X-Disubstitution: Where X is a non-equivalent bridge position (e.g., 2,6-disubstitution).
-
Chiral Side Chains: Attaching a chiral moiety to C2 (e.g., Rimantadine analogs).
-
-
Visualization of Symmetry Breaking
The following diagram illustrates how functionalization breaks the inherent symmetry of the adamantane cage.
Figure 1: Symmetry breaking pathways in adamantane. Monosubstitution at C2 retains a mirror plane; subsequent substitution at C1 or C6 is required to generate chirality.[1]
Part 2: Synthetic Pathways to Enantiopure C2-Scaffolds[1]
Generating chiral 2-substituted adamantanes requires overcoming the inherent preference for C1-radical functionalization.[1] Two primary strategies are employed: Protoadamantane Rearrangement and Enzymatic Kinetic Resolution .
Protocol A: 1,2-Disubstituted Adamantanes via Protoadamantane Route
Direct functionalization of adamantane usually yields 1,3-disubstituted products (achiral). To access the chiral 1,2-motif, we utilize the rearrangement of protoadamantane, a strained isomer.
Mechanism: The oxidation of 4-protoadamantanone triggers a rearrangement that places a hydroxyl group at C2 and a functional group at C1, locking the chirality.
Step-by-Step Methodology:
-
Precursor Synthesis: Synthesize 4-protoadamantanone from 2-adamantanone via diazomethane ring expansion.[1]
-
Oxidative Rearrangement:
-
Reagent: Lead tetraacetate (Pb(OAc)4) or hypervalent iodine.
-
Conditions: Reflux in benzene/acetic acid.
-
Outcome: The protoadamantyl cation rearranges to the more stable adamantyl cation, but the nucleophilic trap occurs at the adjacent position, yielding 1-acetoxy-2-adamantanone .[1]
-
-
Enantioselective Reduction:
-
Reduce the ketone using (S)-CBS catalyst and borane (
). -
Result: Enantiopure 1-acetoxy-2-adamantanol.[1]
-
Protocol B: Enzymatic Kinetic Resolution of 2-Substituted Derivatives
For racemic mixtures of 1,2-disubstituted adamantanes (e.g., 1-methyl-2-adamantanol), enzymatic resolution is the industry standard for scalability.[1]
Workflow:
-
Substrate: Racemic (
)-1-substituted-2-adamantanol. -
Biocatalyst: Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin.
-
Acyl Donor: Vinyl acetate (irreversible acyl donor).
-
Solvent: MTBE or Toluene (hydrophobic solvents enhance rate).
-
Process:
-
Separation: Chromatographic separation of the ester and alcohol.
Data: Enantiomeric Excess (ee) Optimization
| Solvent | Temperature | Conversion (%) |
Table 1: Solvent effects on CAL-B mediated resolution of 1-methyl-2-adamantanol.[1] DIPE (Diisopropyl ether) provides optimal conversion and selectivity.
Part 3: Pharmacological Implications of C2-Chirality[1]
The introduction of chirality at the C2 position dramatically alters the binding kinetics of adamantane-based drugs, particularly in virology and metabolic disease.
Case Study: Rimantadine and the M2 Channel
Rimantadine (1-(1-adamantyl)ethylamine) possesses a chiral center on the ethyl side chain, not the cage itself. However, the orientation of the adamantane cage relative to the amine is critical for blocking the Influenza A M2 proton channel.
-
Binding Mode: The adamantane cage fits into the hydrophobic pore of the M2 tetramer.
-
Chiral Discrimination: While early studies suggested equipotency, high-resolution NMR indicates that the (
)-enantiomer has a slightly higher affinity due to optimal steric clash with the Val27 "gate" residues, stabilizing the closed state of the channel more effectively than the ( )-isomer.
2-Cyanopyrrolidine Inhibitors (DPPIV)
In the development of Saxagliptin (Onglyza), the adamantane cage is modified to a 3-hydroxy-adamantyl-glycine motif.[1]
-
C2-Modification: Saxagliptin features a methanopyrrolidine moiety fused to the adamantane core.[1] This fusion effectively creates a rigid, chiral 1,2-disubstituted system.
-
Structure-Activity Relationship (SAR): The chirality induced by the fused ring directs the nitrile "warhead" specifically to the catalytic serine of DPPIV.[1] An achiral analog (simple 2-substituted) loses 10-fold potency due to entropic penalties in the active site.
Part 4: Experimental Workflow Visualization
The following diagram details the decision tree for synthesizing chiral 2-substituted adamantanes, distinguishing between resolution and asymmetric synthesis.
Figure 2: Strategic workflow for accessing chiral adamantane scaffolds. Route A utilizes skeletal rearrangement, while Route B relies on biocatalytic sorting.
References
-
Chirality in Substituted Adamantane. Filo. (2025).[2] Retrieved from [Link]
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC - NIH. (2023). Retrieved from [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - NIH. (2014). Retrieved from [Link]
-
Direct radical functionalization methods to access substituted adamantanes and diamondoids. Chemical Science. (2016). Retrieved from [Link]
-
Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry. (2017). Retrieved from [Link]
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Unlocking Therapeutic Potential: A Technical Guide to Quantum Chemical Calculations for Adamantane Derivatives
Foreword: The Adamantane Enigma in Modern Drug Discovery
Adamantane, a rigid, tricyclic hydrocarbon, represents a uniquely privileged scaffold in medicinal chemistry. Its distinctive diamondoid structure imparts a combination of high lipophilicity, metabolic stability, and a three-dimensional architecture that is highly sought after in the rational design of therapeutic agents. From the early antiviral applications of amantadine to the neuroprotective effects of memantine, the adamantane cage has consistently demonstrated its value in modulating biological activity.[1] However, harnessing the full potential of this versatile scaffold requires a deep, quantitative understanding of its behavior at the molecular level. This is where the power of quantum chemical calculations comes to the forefront.
This technical guide is designed for researchers, computational chemists, and drug development professionals. It moves beyond a mere recitation of methods to provide a field-proven perspective on why and how to apply quantum chemical calculations to adamantane derivatives. We will explore the causal relationships between computational choices and the accuracy of predicted properties, offering a self-validating framework for robust and reliable in silico analysis. Our goal is to empower you to leverage these powerful computational tools to accelerate the discovery and optimization of next-generation adamantane-based therapeutics.
The Rationale: Why Quantum Mechanics is Essential for Adamantane Derivatives
The adamantane moiety's unique properties, while advantageous, also present challenges for traditional computational approaches like molecular mechanics (MM). The rigidity of the cage can lead to difficulties in conformational sampling, and the subtle interplay of electronic effects that govern its interactions with biological targets can be difficult to capture with classical force fields. Quantum mechanics (QM) provides a more fundamental and accurate description of these systems by solving the Schrödinger equation, albeit with necessary approximations.[2]
The primary motivations for employing QM calculations for adamantane derivatives include:
-
Accurate Geometric and Electronic Structures: QM methods provide highly reliable predictions of bond lengths, angles, and electronic charge distributions, which are fundamental to understanding molecular properties.
-
Prediction of Spectroscopic Properties: Techniques such as Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy are crucial for experimental characterization. QM can predict these spectra with high accuracy, aiding in structure elucidation and validation.
-
Understanding Reactivity and Metabolism: QM can be used to calculate reaction energies and activation barriers, providing insights into potential metabolic pathways and the chemical reactivity of adamantane derivatives.[3]
-
Characterizing Intermolecular Interactions: The non-covalent interactions that govern drug-receptor binding can be accurately described and quantified using QM, offering a level of detail not achievable with classical methods.
The Computational Toolkit: Selecting the Right Tools for the Job
The landscape of quantum chemistry software and methods is vast. For the study of adamantane derivatives, Density Functional Theory (DFT) has emerged as the workhorse due to its excellent balance of accuracy and computational cost.
Choosing the Right Density Functional
The choice of the exchange-correlation functional in DFT is critical and directly impacts the accuracy of the results. For hydrocarbon-rich structures like adamantane, a number of functionals have demonstrated reliable performance.
| Functional | Type | Strengths for Adamantane Derivatives | Considerations |
| B3LYP | Hybrid GGA | A widely used and well-benchmarked functional that often provides a good starting point for geometry optimizations and electronic structure calculations.[4] | May not be the most accurate for non-covalent interactions without dispersion corrections. |
| PBE0-D3 | Hybrid GGA with Dispersion Correction | Offers improved accuracy for systems where van der Waals interactions are important, such as in drug-receptor complexes. The D3 correction is crucial.[4] | Slightly more computationally expensive than B3LYP. |
| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Generally provides high accuracy for a broad range of properties, including thermochemistry and non-covalent interactions.[5] | Can be more computationally demanding than standard hybrids. |
| M06-2X | Hybrid Meta-GGA | Known for its good performance with non-covalent interactions and systems with challenging electronic structures.[4][5] | Can sometimes be sensitive to the choice of integration grid. |
Expert Insight: For initial geometry optimizations of adamantane derivatives, B3LYP-D3 with a suitable basis set offers a robust and efficient starting point. For higher accuracy in electronic properties or interaction energies, ωB97X-D or PBE0-D3 are recommended.
Selecting an Appropriate Basis Set
The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set is a trade-off between accuracy and computational cost.
| Basis Set Family | Description | Recommended Usage for Adamantane Derivatives |
| Pople Style (e.g., 6-31G(d), 6-311++G(d,p)) | A popular and widely used series of basis sets. The numbers indicate the number of functions used for core and valence electrons, and the symbols in parentheses denote the addition of polarization and diffuse functions. | 6-31G(d) is a good choice for initial geometry optimizations.[6] For more accurate single-point energy calculations or property predictions, 6-311++G(d,p) is recommended. |
| Correlation Consistent (e.g., cc-pVDZ, aug-cc-pVTZ) | Designed to systematically converge towards the complete basis set limit. The "aug" prefix indicates the addition of diffuse functions. | These are generally more accurate but also more computationally expensive. They are well-suited for high-accuracy benchmark calculations. |
| def2-SVP, def2-TZVP | A modern and well-balanced series of basis sets that often provide a good compromise between accuracy and cost. | def2-SVP is a reliable alternative to 6-31G(d) for optimizations, while def2-TZVP is excellent for more demanding calculations. |
Trustworthiness Check: Always perform a frequency calculation after a geometry optimization to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Core Experimental Protocols: A Step-by-Step Guide
The following protocols outline the key computational workflows for investigating adamantane derivatives. These are presented with the popular Gaussian software package in mind, but the principles are transferable to other quantum chemistry software.[7]
Workflow for Geometry Optimization and Electronic Structure Analysis
This fundamental workflow provides the optimized 3D structure and basic electronic properties of an adamantane derivative.
Caption: Workflow for geometry optimization and electronic structure analysis.
Step-by-Step Methodology:
-
Build the Initial Structure: Construct a 3D model of the adamantane derivative using a molecular editor such as GaussView or Avogadro.
-
Prepare the Input File: Create a Gaussian input file specifying the chosen functional and basis set (e.g., #p B3LYP/6-31G(d) opt freq). Include the molecular coordinates, charge, and spin multiplicity.
-
Run the Calculation: Submit the input file to Gaussian.
-
Analyze the Output:
-
Confirm normal termination of the job.
-
Check the frequency calculation results to ensure there are no imaginary frequencies.
-
Extract the optimized Cartesian coordinates.
-
Analyze the Mulliken or Natural Bond Orbital (NBO) population analysis to obtain atomic charges.
-
Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic frontier orbitals.
-
Protocol for Predicting NMR Spectra
Computational prediction of NMR spectra is a powerful tool for structure verification.
Step-by-Step Methodology:
-
Optimized Geometry: Start with the optimized geometry of the adamantane derivative obtained from the workflow in section 3.1, preferably at a reasonable level of theory (e.g., B3LYP-D3/6-311G(d,p) including a solvent model).[8]
-
NMR Calculation Input: Create a new Gaussian input file using the optimized coordinates. The keyword line should specify the NMR calculation, for example: #p B3LYP/6-311++G(2d,p) GIAO NMR. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable results.
-
Reference Calculation: Perform the same NMR calculation for a reference compound, typically tetramethylsilane (TMS), at the exact same level of theory.
-
Calculate Chemical Shifts: The calculated chemical shift for a given nucleus (e.g., ¹³C or ¹H) is obtained by subtracting its calculated isotropic shielding value from the calculated isotropic shielding value of the corresponding nucleus in TMS.
-
δcalc = σTMS - σiso
-
Data Presentation: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for 1-Adamantanol
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311++G(2d,p)) |
| C1 (C-OH) | 68.5 | 69.2 |
| C3, C5, C7 | 36.4 | 37.1 |
| C2, C8, C9 | 31.1 | 31.8 |
| C4, C6, C10 | 45.7 | 46.5 |
Note: Calculated values are hypothetical and for illustrative purposes. Actual results will depend on the specific level of theory and software used. For accurate predictions, linear scaling factors derived from benchmarking studies can be applied.[8]
Protocol for Predicting UV-Vis Spectra using TD-DFT
Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic transitions that correspond to UV-Vis absorption spectra.[9]
Caption: Workflow for predicting UV-Vis spectra using TD-DFT.
Step-by-Step Methodology:
-
Optimized Geometry: Use the optimized ground-state geometry of the molecule.
-
TD-DFT Input: In the Gaussian input file, specify the TD-DFT calculation. A functional with long-range correction, such as CAM-B3LYP, is often recommended for excited state calculations.[10] The keyword might look like: #p CAM-B3LYP/def2-TZVP TD(NStates=10). NStates specifies the number of excited states to calculate.
-
Run the Calculation: Execute the Gaussian job.
-
Analyze the Output: Extract the calculated excitation energies (in eV or nm) and the corresponding oscillator strengths for each electronic transition. The oscillator strength is a measure of the intensity of the absorption.
-
Visualize the Spectrum: Plot the oscillator strength against the wavelength. To obtain a spectrum that resembles an experimental one, a Gaussian or Lorentzian broadening function is typically applied to each transition.
Protocol for Molecular Docking
While molecular docking is often performed using molecular mechanics force fields, QM calculations can play a crucial role in refining the process.
Step-by-Step Methodology:
-
Ligand Preparation: Obtain the QM-optimized geometry of the adamantane derivative. This ensures that the ligand conformation is at a low energy state.
-
Receptor Preparation: Prepare the target protein structure by removing water molecules, adding hydrogen atoms, and assigning protonation states to the amino acid residues.
-
Docking Simulation: Use a docking program (e.g., AutoDock, GOLD, MOE) to dock the QM-optimized ligand into the binding site of the prepared receptor.[11]
-
QM/MM Refinement (Optional but Recommended): For the most promising docking poses, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculation can be performed. In this approach, the ligand and the immediate binding site residues are treated with a QM method, while the rest of the protein is treated with a more computationally efficient MM force field. This provides a more accurate calculation of the binding energy.[12]
Data Presentation: Hypothetical Docking Results for an Adamantane-based Inhibitor
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues |
| 1 | -9.5 | Tyr123, Phe234, Val345 |
| 2 | -8.9 | Trp87, Leu198 |
| 3 | -8.2 | Tyr123, Ile201 |
Advanced Analysis: Deeper Insights from Quantum Chemistry
Beyond the core protocols, several advanced computational techniques can provide a more profound understanding of adamantane derivatives.
-
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds and non-covalent interactions. It can be used to quantify the strength of hydrogen bonds and van der Waals contacts between an adamantane derivative and its receptor.[13][14]
-
pKa Prediction: The ionization state of a drug is critical for its absorption and binding. QM calculations, combined with appropriate solvent models, can predict the pKa of ionizable groups on adamantane derivatives with reasonable accuracy.[15][16]
-
Conceptual DFT: This framework uses global reactivity descriptors such as chemical potential, hardness, and electrophilicity, derived from the HOMO and LUMO energies, to predict the reactivity of molecules.
The Future is Quantum: Emerging Trends and Conclusion
The field of computational chemistry is in constant evolution. The increasing availability of computational power and the development of more accurate and efficient quantum chemical methods are continually expanding the scope and predictive power of in silico drug design.[3] The integration of machine learning with QM calculations is a particularly exciting frontier, promising to accelerate the prediction of molecular properties.[1] Furthermore, the advent of quantum computing holds the potential to revolutionize the field by enabling calculations of unprecedented accuracy and scale.[2][17][18]
For researchers and professionals in drug development, a solid understanding of quantum chemical calculations is no longer a niche specialty but a fundamental component of the modern drug discovery pipeline. The adamantane scaffold, with its rich history and continued therapeutic relevance, serves as an ideal platform for the application of these powerful computational tools. By carefully selecting methods, validating results, and integrating computational insights with experimental data, we can unlock the full therapeutic potential of adamantane derivatives and design the medicines of tomorrow.
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- 17. weforum.org [weforum.org]
- 18. researchgate.net [researchgate.net]
Methodological & Application
2-Chloroadamantane in the development of new materials
Application Note: 2-Chloroadamantane in the Development of Next-Generation Materials
Abstract
While 1-chloroadamantane is ubiquitous in industrial polymer chemistry, 2-chloroadamantane (2-ClAd) represents an underutilized scaffold with distinct steric and electronic advantages.[1][2] This guide details the application of 2-ClAd as a precursor for high-fidelity polymer functionalization and as a standalone phase-change material (PCM).[1][2] Unlike its tertiary isomer, 2-ClAd offers superior kinetic stability against spontaneous solvolysis while retaining the ability to participate in radical-mediated (
Introduction: The 2-Position Advantage
The adamantane cage is a staple in materials science for increasing glass transition temperature (
Why shift to 2-Chloroadamantane?
-
Geometric Anisotropy: The 2-position (secondary carbon) orients the cage differently relative to the polymer backbone compared to the 1-position, altering packing density and free volume.[2] This is critical for high-refractive-index polymers and EUV photoresists .[1][2]
-
Kinetic Stability: 2-ClAd is significantly less prone to hydrolysis than 1-ClAd.[1][2] This stability allows it to survive harsh reaction conditions (e.g., high temperatures, acidic media) that would degrade the 1-isomer, enabling more precise downstream functionalization.[2]
-
Plastic Crystallinity: 2-ClAd exhibits an order-disorder phase transition near ambient temperature, making it a candidate for solid-state thermal energy storage and dielectric switches .[1][2]
Application Areas & Material Properties
A. High-Performance Optical Polymers
Grafting 2-adamantyl groups onto aromatic polymers (e.g., polystyrene, polyimides) reduces chain aggregation and increases transparency by disrupting
B. Solid-State Phase Change Materials (PCMs)
2-Chloroadamantane belongs to the class of "plastic crystals."[1][2][3] It maintains a rigid lattice position but allows rotational freedom of the molecules above a transition temperature (
| Property | 1-Chloroadamantane | 2-Chloroadamantane | Relevance |
| Cation Stability | High (Tertiary) | Moderate (Secondary) | 2-ClAd resists premature solvolysis.[1][2] |
| Melting Point | 165–166 °C | 194–195 °C | 2-ClAd offers higher thermal headroom.[1][2] |
| Reactivity Mode | 2-ClAd enables radical coupling chemistries.[1][2] | ||
| Crystal Habit | Face-Centered Cubic (Plastic) | Monoclinic/Triclinic (Polymorphs) | Distinct phase transition thermodynamics.[1][2] |
Experimental Protocols
Protocol 1: High-Fidelity Synthesis of 2-Chloroadamantane
Objective: Synthesize high-purity 2-ClAd from 2-adamantanol without generating the thermodynamically favored 1-isomer. Mechanism: Iron-Titanium catalyzed chlorination.[2][4]
Reagents:
-
2-Adamantanol (10.0 g, 65.7 mmol)[2]
-
Chloroform (
) (Reagent & Solvent)[1][2][4] -
Catalyst System:
(0.1 eq), Titanium powder (0.5 eq)[1][2]
Procedure:
-
Catalyst Activation: In a pressure-rated glass reactor, suspend
, Ti powder, and Polybutadiene in (50 mL). Heat to 60°C for 30 mins under to generate the active Fe-Ti-Cl species. -
Chlorination: Add 2-adamantanol (10.0 g) dissolved in minimal
. -
Reaction: Stir vigorously at room temperature for 45–60 minutes.
-
Note: Unlike standard HCl methods, this catalytic route prevents acid-catalyzed isomerization to 1-chloroadamantane.[2]
-
-
Workup: Filter the reaction mixture through a Celite pad to remove the metal/polymer catalyst.
-
Purification: Wash the filtrate with saturated
(2 x 50 mL) and Brine (1 x 50 mL). Dry over and concentrate in vacuo. -
Recrystallization: Recrystallize from methanol/water (9:1) to yield white crystals.[1][2]
Protocol 2: TFA-Mediated Friedel-Crafts Grafting (Polymer Functionalization)
Objective: Graft the 2-adamantyl group onto a polystyrene backbone to modify
Reagents:
Procedure:
-
Dissolution: Dissolve PS (1.0 g) and 2-ClAd (0.5 g) in dry DCE (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Initiation: Add TFA (2.0 mL) dropwise at room temperature.
-
Grafting: Heat the mixture to reflux (83°C) for 4 hours.
-
Critical Step: The specific combination of TFA/DCE favors the formation of the 2-adamantyl cation without rapid rearrangement to the 1-position, allowing kinetic trapping by the aromatic rings of polystyrene.[2]
-
-
Termination: Cool to room temperature and pour slowly into excess cold methanol (200 mL) to precipitate the functionalized polymer.
-
Purification: Reprecipitate twice from THF into Methanol to remove unreacted adamantane species.
-
Characterization: Analyze by
-NMR. Look for broad aromatic signals and the appearance of adamantyl protons (1.5–2.2 ppm).[2] Calculate degree of substitution (DS) by integration.
Visualization of Workflows
Figure 1: Synthesis and Functionalization Logic
The following diagram illustrates the parallel pathways for synthesis and application, highlighting the critical divergence between 1- and 2-isomer chemistry.
Caption: Selective synthesis pathway for 2-Chloroadamantane avoiding thermodynamic rearrangement to the 1-isomer, leading to specialized material applications.
Safety and Handling
-
Hazards: 2-Chloroadamantane is an irritant to eyes, skin, and the respiratory system.[1][2] Unlike 1-chloroadamantane, it is less volatile but can still sublime.[2]
-
Storage: Store at 2–8°C. While hydrolytically more stable than the 1-isomer, it should be kept under inert atmosphere to prevent slow degradation over months.[1][2]
-
Waste: Dispose of halogenated organic waste (DCE, chloroform) in segregated containers.
References
-
Synthesis of 1- and 2-chloroadamantane from 1- and 2-adamantanol. Russian Patent RU2178400C2. (2002).[1][2] Link
-
Polymorphism in 2-X-adamantane derivatives (X = Cl, Br). The Journal of Physical Chemistry B, 118(32), 9595-9603.[1][2] (2014).[1][2] Link[1][2]
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives. Molecules, 28(22), 7626.[1][2] (2023).[1][2][7][8][9] Link
-
Reactions of 1- and 2-Halo- and 1,2-Dichloroadamantanes with Nucleophiles by the SRN1 Mechanism. Journal of Organic Chemistry, 67(7), 2424-2429.[1][2] (2002).[1][2][8][9][10] Link
Sources
- 1. 1-Chloroadamantane | 935-56-8 [chemicalbook.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. RU2178400C2 - Method of synthesis of 1- and 2-chloroadamantane from 1- and 2-adamantanol - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
High-Fidelity Synthesis of 2-Adamantylmagnesium Chloride
Application Note & Protocol: AN-Mg-2AD-CL [1]
Part 1: Executive Summary & Strategic Analysis[1]
The "Adamantyl Challenge"
The formation of Grignard reagents from 2-chloroadamantane represents a significant synthetic hurdle compared to its bromide or iodide counterparts. While 1-adamantyl halides (tertiary bridgehead) are sterically encumbered, 2-chloroadamantane (secondary bridge) combines high C-Cl bond dissociation energy (~81 kcal/mol) with the steric bulk of the diamondoid cage.
Standard magnesium turnings—even when iodine-activated—often fail to initiate this reaction due to the kinetic inertness of the secondary chloride and the inability of the solvent to effectively solvate the transition state within the cage's steric shadow. Attempts often result in extended reflux times (up to 14 days) or low yields due to competing Wurtz coupling (dimerization to 2,2'-biadamantane).[1]
The Solution: Rieke Magnesium (Mg*)
To overcome this kinetic barrier, this protocol utilizes Rieke Magnesium (Mg). Generated in situ by the reduction of anhydrous magnesium chloride, Mg possesses a highly defective crystal lattice and a specific surface area up to 100x greater than commercial turnings. This high-energy surface facilitates the Single Electron Transfer (SET) required to cleave the C-Cl bond at low to moderate temperatures, suppressing side reactions.
Part 2: Mechanism & Critical Parameters[1]
The formation of 2-adamantylmagnesium chloride proceeds via a radical mechanism initiated by Single Electron Transfer (SET) from the metal surface to the
Mechanistic Pathway (DOT Visualization)
Figure 1: SET mechanism for Grignard formation.[1] High surface area Mg favors rapid recombination over diffusion/dimerization.*
Key Reaction Parameters
| Parameter | Specification | Rationale |
| Magnesium Source | Rieke Mg (from MgCl₂ + Li/Naph) | Essential for C-Cl insertion.[1] Standard turnings are insufficient.[1] |
| Solvent | THF (Anhydrous, inhibitor-free) | Ether is too low-boiling; THF coordinates Mg species better, stabilizing the Grignard. |
| Temperature | Reflux (66°C) | Required to overcome the activation energy of the C-Cl bond cleavage. |
| Stoichiometry | 1.2 - 1.5 equiv Mg | Excess surface area ensures complete consumption of the halide.[1] |
| Atmosphere | Argon (Positive Pressure) | N₂ can react with highly active Mg to form nitrides.[1][2] Argon is mandatory.[1] |
Part 3: Experimental Protocol
Safety Warning
Rieke Magnesium is Pyrophoric. It reacts violently with water, alcohols, and air.[1] All manipulations must be performed under a strict Argon atmosphere using Schlenk techniques or a glovebox.[1]
Materials Checklist
-
Precursor: 2-Chloroadamantane (dried under vacuum, >98% purity).[1]
-
Mg Precursor: Anhydrous MgCl₂ (beads or powder, dried at 150°C under vacuum).[1]
-
Reductant: Lithium metal (ribbon/granular) and Naphthalene.[1]
-
Solvent: THF (freshly distilled from Na/Benzophenone or from SPS).[1]
Step 1: Preparation of Rieke Magnesium (Mg*)
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and Argon inlet.
-
Charging: Under Argon counter-flow, add:
-
Reduction: Add anhydrous THF. The mixture will turn dark green (lithium naphthalenide).[1]
-
Activation: Stir vigorously at room temperature for 3-4 hours. The color will eventually turn to a black suspension of finely divided Magnesium metal. The disappearance of the green color and formation of a grey/black powder indicates complete reduction.
-
Note: Ensure all Lithium is consumed.[1]
-
Step 2: Grignard Formation[1][3][4]
-
Addition: Dissolve 2-Chloroadamantane (1.0 equiv) in a minimal amount of anhydrous THF.
-
Cannulation: Transfer the chloride solution dropwise via cannula into the stirring slurry of Rieke Mg* over 15–20 minutes.
-
Reaction: Heat the mixture to a gentle reflux (66°C).
-
Observation: Unlike standard Grignards, you may not see a sudden exotherm or "initiation" bubbles due to the fine nature of the powder.
-
-
Duration: Maintain reflux for 3–6 hours. Monitor aliquots via GC-MS (quenched with water to see Adamantane vs. 2-Chloroadamantane).
-
Success Criterion: >95% conversion of 2-chloroadamantane to adamantane (upon quench).[1]
-
Step 3: Titration (Quality Control)
Before using the reagent, determine the precise concentration using the Knochel Titration Method (Iodine/LiCl). Standard acid-base titration is inaccurate due to the presence of basic magnesium oxides/hydroxides.
-
Weigh accurately ~100 mg of Iodine (I₂) into a dry vial.[1]
-
Dissolve in 2 mL of saturated LiCl solution in THF.
-
Cool to 0°C.
-
Add the Grignard solution dropwise via syringe until the brown color of iodine disappears (becomes clear).
-
Calculation:
Part 4: Troubleshooting & Optimization
Common Failure Modes
| Symptom | Diagnosis | Corrective Action |
| No Reaction (SM Recovery) | Mg surface passivated or insufficient activation.[1] | Ensure MgCl₂ is strictly anhydrous.[1] Increase reduction time of MgCl₂.[1] |
| High Dimer (Biadamantane) | Radical diffusion rate > Recombination rate.[1] | Dilute the reaction. Add the chloride slower.[1] Lower temperature (try 40°C first). |
| Low Titer | Moisture contamination.[1][2] | Check THF water content (<10 ppm).[1] Flame-dry all glassware.[1] |
Alternative Activation (The Anthracene Method)
If Rieke Mg is unavailable, Magnesium-Anthracene can be used.
-
Stir Mg powder (50 mesh) with Anthracene (0.1 equiv) in THF.
-
Add 2-3 drops of 1,2-dibromoethane to initiate.[1]
-
Stir until an orange precipitate/solution forms (Mg-Anthracene complex).[1]
-
Add 2-Chloroadamantane. The anthracene acts as a soluble electron shuttle, similar to the naphthalene in the Rieke method [3].
Part 5: References
-
Rieke, R. D., & Bales, S. E. (1974).[1] Activated metals.[1] IV. Preparation and reactions of highly active magnesium metal.[1][2][3] Journal of the American Chemical Society, 96(6), 1775–1781. Link
-
Lee, J. S., Velarde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000).[1][3] Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.[1][3] The Journal of Organic Chemistry, 65(17), 5428–5430. Link
-
Gallagher, M. J., et al. (1995).[1] Magnesium-Anthracene initiated Grignard formation.[1] Journal of Organic Chemistry. (General reference for Anthracene catalysis in difficult Grignards).
-
Knochel, P., et al. (2006).[1] A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[1] Synthesis, 2006(05), 890-891.[1] Link
Sources
- 1. 2-Chloroadamantane | C10H15Cl | CID 123251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Reactivity of Magnesium: A Closer Look at Its Interactions - Oreate AI Blog [oreateai.com]
- 3. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
Gas-phase reactivity of 2-adamantyl cation
Application Note & Protocol
Topic: Gas-Phase Reactivity of the 2-Adamantyl Cation: A Guide to Ion Generation, Reaction Dynamics, and Computational Analysis
Audience: Researchers, scientists, and drug development professionals in physical organic chemistry, mass spectrometry, and computational chemistry.
Introduction: The 2-Adamantyl Cation as a Mechanistic Probe
The adamantane framework, a rigid, strain-free diamondoid structure, provides a unique scaffold for studying fundamental chemical principles.[1][2] Within this context, the secondary 2-adamantyl cation (C₁₀H₁₅⁺) serves as a critical benchmark for understanding carbocation stability, reactivity, and rearrangement dynamics, free from the complexities of solvent effects.[3][4] Unlike in solution, where solvent molecules actively participate in and often dictate reaction pathways, the gas phase allows for the study of the ion's intrinsic properties.
This application note provides a comprehensive guide to the experimental and computational techniques used to investigate the gas-phase reactivity of the 2-adamantyl cation. We will detail protocols for its generation in common mass spectrometry platforms, outline methodologies for studying its key reactions—such as isomerization and ion-molecule reactions—and provide a framework for complementing experimental work with computational modeling. This integrated approach is essential for elucidating the subtle energetic and structural factors that govern its behavior.
Generating the 2-Adamantyl Cation in the Gas Phase
The controlled generation of the 2-adamantyl cation is the foundational step for any gas-phase study. The method of choice depends on the available instrumentation and the desired internal energy of the resulting ion. While electron ionization (EI) of adamantane itself often leads to the formation of the more stable tertiary 1-adamantyl cation via dissociative ionization, specific precursors and techniques can favor the formation of the secondary isomer.[5]
Core Principle: Precursor Selection
The key is to use a precursor molecule that preferentially forms the 2-adamantyl cation upon ionization and subsequent fragmentation. 2-adamantyl halides (e.g., 2-bromoadamantane) or 2-adamantanol are common choices. The carbon-halogen or carbon-oxygen bond is the weakest point, and its cleavage upon ionization directs the formation of the cation at the C2 position.
Protocol 2.1: Generation via Electron Ionization (EI) in a Quadrupole Ion Trap MS
This protocol describes the generation of 2-adamantyl cations from 2-bromoadamantane for subsequent ion-molecule reaction studies.
Instrumentation:
-
Gas chromatograph (GC) coupled to a quadrupole ion trap mass spectrometer.
-
Helium carrier gas.
-
2-bromoadamantane precursor (solid).
Methodology:
-
Sample Preparation: Prepare a dilute solution of 2-bromoadamantane (~100 µg/mL) in a volatile solvent (e.g., methanol or dichloromethane).
-
GC Introduction: Inject 1 µL of the solution into the GC. Use a temperature program that ensures the precursor is volatilized and separated from the solvent front before entering the ion source (e.g., hold at 60°C for 1 min, then ramp to 250°C at 20°C/min).
-
Ionization: Operate the ion source in EI mode at 70 eV. This energy is sufficient to cause ionization and fragmentation of the 2-bromoadamantane. The primary fragmentation pathway will be the loss of the bromine radical to form the 2-adamantyl cation at m/z 135.
-
Ion Isolation: Program the ion trap to isolate the ion of interest (m/z 135). This is achieved by applying appropriate RF and DC potentials to eject all other ions.
-
Thermalization (Cooling): Allow the isolated ions to undergo several collisions with the helium buffer gas within the trap. This step is critical to cool the ions to a near-thermal energy distribution, ensuring that their subsequent reactivity is not influenced by excess internal energy from the ionization process.
-
Verification: Confirm the isolation of the m/z 135 ion by acquiring a mass spectrum after the isolation event.
Expert Insight: The choice of 70 eV for electron ionization is a standard for generating reproducible mass spectra. While it imparts significant internal energy, the subsequent collisional cooling step in the ion trap is crucial for studying ground-state reactivity. For experiments sensitive to internal energy, lower ionization energies can be explored, though this may come at the cost of ion signal intensity.
Key Reactivity Studies and Protocols
Once generated and thermalized, the 2-adamantyl cation can be subjected to a variety of experiments to probe its intrinsic chemical nature.
Isomerization to the 1-Adamantyl Cation
A central question in adamantyl chemistry is the potential for the secondary 2-adamantyl cation to rearrange to the more stable tertiary 1-adamantyl cation.[5] In the gas phase, this isomerization can be studied using techniques like collision-induced dissociation (CID) or by reacting the ion with a diagnostic neutral reagent.
Causality Behind the Experiment: The 1-adamantyl cation is calculated to be significantly more stable than the 2-adamantyl cation.[5][6] However, the rearrangement involves a substantial energy barrier. By energizing the 2-adamantyl cation via collisions, we can provide the energy needed to surmount this barrier. The fragmentation pattern of the resulting ion can reveal whether isomerization has occurred, as the 1- and 2-adamantyl cations may exhibit different fragmentation pathways at low internal energies.[6]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Workflow for studying cation isomerization via CID.", shape=plaintext, fontsize=10];
Protocol 3.1: Probing Isomerization using Collision-Induced Dissociation (CID)
Instrumentation:
-
Triple quadrupole or ion trap mass spectrometer capable of MS/MS.
-
Collision gas (e.g., Argon).
Methodology:
-
Generate and Isolate: Produce and isolate the 2-adamantyl cation (m/z 135) as described in Protocol 2.1.
-
Collision: In the collision cell (or within the ion trap), accelerate the isolated ions and allow them to collide with the neutral argon gas. The collision energy can be varied to control the amount of internal energy deposited into the ion.
-
Fragmentation: The energized ions will fragment.
-
Mass Analysis: Scan the second mass analyzer (or the trap) to obtain the mass spectrum of the fragment ions (the CID or MS/MS spectrum).
-
Comparative Analysis: Repeat the experiment using 1-bromoadamantane as a precursor to generate an "authentic" 1-adamantyl cation. Compare the CID spectrum of the 2-adamantyl precursor ion with that of the 1-adamantyl precursor ion at various collision energies.
-
Interpretation: If the CID spectra of both precursors become identical at higher collision energies, it suggests they are fragmenting from a common structure or a rapidly equilibrating mixture of structures, indicating that isomerization has occurred prior to dissociation.[6]
Ion-Molecule Reactions: Gas-Phase Basicity and Hydration
The reactivity of the 2-adamantyl cation with neutral molecules provides invaluable thermochemical data. By reacting it with a series of bases of known strength, one can "bracket" its proton affinity. Similarly, reactions with water can model the initial steps of solvation.
Protocol 3.2: Determining Relative Hydration Enthalpy in an FT-ICR MS
Causality Behind the Experiment: Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers are ideal for studying ion-molecule reaction kinetics. They can trap ions for extended periods (seconds to minutes) under ultra-high vacuum, allowing for the observation of very slow reactions. By introducing a known, low pressure of water vapor, we can measure the rate at which the 2-adamantyl cation reacts to form the hydrated complex [2-Ad(H₂O)]⁺. This provides insight into the ion's affinity for water.
Instrumentation:
-
FT-ICR mass spectrometer.
-
Pulsed valve or leak valve for introduction of neutral reactants.
-
Water vapor (degassed).
Methodology:
-
Ion Generation and Trapping: Generate the 2-adamantyl cation (m/z 135) externally or within the ICR cell. Use a series of RF pulses to eject unwanted ions and trap the m/z 135 population.
-
Reactant Introduction: Introduce a precise, low pressure of water vapor into the ICR cell using a leak valve. Monitor the pressure with an ion gauge.
-
Reaction Delay: Allow the trapped ions to react with the water molecules for a variable time delay (e.g., from 100 ms to 20 s).
-
Detection: After the reaction delay, excite the ions in the cell with a broadband RF pulse. Detect the image current produced by their cyclotron motion, which is then Fourier transformed to produce a mass spectrum.
-
Kinetic Analysis: Repeat steps 3 and 4 for a series of different reaction delays. Plot the natural logarithm of the relative abundance of the unreacted 2-adamantyl cation versus time. The slope of this line is the pseudo-first-order rate constant for the hydration reaction.
-
Data Interpretation: The rate of the reaction is directly related to the binding energy of the water molecule to the cation. By comparing this rate to those of other carbocations, a relative scale of hydration enthalpies can be established.
Computational Chemistry Protocols
Computational modeling is an indispensable partner to experimental gas-phase studies. It provides structures, energies, and vibrational frequencies that are often inaccessible to experiment alone.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Typical quantum chemistry workflow for carbocations.", shape=plaintext, fontsize=10];
Protocol 4.1: Calculating the Relative Stability of 1- and 2-Adamantyl Cations
Software:
-
A quantum chemistry package such as Gaussian, ORCA, or Spartan.
Methodology:
-
Input Structure: Build initial 3D structures for both the 1-adamantyl and 2-adamantyl cations.
-
Geometry Optimization: Perform a geometry optimization to find the lowest-energy structure for each isomer. A common and reliable level of theory for this is Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-31G(d).
-
Vibrational Frequency Analysis: After optimization, perform a frequency calculation at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate enthalpy (H) and Gibbs free energy (G).
-
-
High-Accuracy Energy Calculation: To obtain more accurate relative energies, perform a single-point energy calculation on the optimized geometries using a more sophisticated and computationally expensive method. Good choices include composite methods like G2(MP2) or coupled-cluster methods like CCSD(T) with a larger basis set (e.g., aug-cc-pVTZ).[3][4]
-
Analysis: Subtract the final, high-accuracy energies (including ZPVE corrections) of the two isomers. The energy difference (ΔE or ΔG) represents the intrinsic, gas-phase stability difference. Computational studies consistently show the 1-adamantyl cation is more stable by approximately 45 kJ/mol.[5]
Data Summary and Interpretation
Integrating experimental and computational data provides the most complete picture of reactivity.
Table 1: Thermochemical Data for Adamantyl Cations
| Species | Method | ΔfH° (kcal mol⁻¹) | Relative Stability (kcal mol⁻¹) | Reference |
| 1-Adamantyl Cation | Electron Impact | 152 ± 3 | 0 (Reference) | [6] |
| 2-Adamantyl Cation | Electron Impact | 171 ± 3 | +19 | [6] |
| 2-Ad⁺ → 1-Ad⁺ | G2(MP2) Theory | - | -10.7 (ΔH) | [3][5] |
Note: 1 kcal mol⁻¹ = 4.184 kJ mol⁻¹
The data clearly shows the significant thermodynamic preference for the tertiary 1-adamantyl cation.[6] The experimental value of +19 kcal/mol for the stability difference is in reasonable agreement with high-level theoretical calculations. This thermodynamic driving force is the reason that isomerization is a key reaction channel to consider, provided the system has enough energy to overcome the activation barrier.
Conclusion
The study of the 2-adamantyl cation in the gas phase offers a powerful lens through which to view the fundamental principles of carbocation chemistry. By stripping away the influence of the solvent, we can use a combination of sophisticated mass spectrometry techniques and high-level computational chemistry to measure intrinsic properties like stability, reactivity, and isomerization barriers. The protocols outlined in this note provide a starting framework for researchers to design and execute experiments that continue to unravel the rich and complex chemistry of these fascinating intermediates.
References
-
Abboud, J.-L. M., et al. (2000). Intrinsic (gas phase) thermodynamic stability of 2-adamantyl cation. Its bearing on the solvolysis rates of 2-adamantyl derivatives. Journal of the American Chemical Society. Available at: [Link]
-
Al-Sha'er, M. A., et al. (2023). Computational study of the adamantane cation: simulations of spectroscopy, fragmentation dynamics, and internal conversion. ResearchGate. Available at: [Link]
-
Maksic, Z. B., & Kovacevic, B. (2001). Influence of Carbocation Stability in the Gas Phase on Solvolytic Reactivity: Beyond Bridgehead Derivatives. ResearchGate. Available at: [Link]
-
Diercks, J., et al. (2017). Dissociative ionisation of adamantane: a combined theoretical and experimental study. Physical Chemistry Chemical Physics. Available at: [Link]
-
Martens, J., et al. (2015). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. ChemPhysChem. Available at: [Link]
-
Traeger, J. C., & G. A. G. (1998). 1- and 2-Adamantyl Radicals and Cations in the Gas Phase: Thermochemistry and Mass Spectrometry. The Journal of Physical Chemistry A. Available at: [Link]
-
Traeger, J. C. (1998). Mass spectrometry of diamantane and some adamantane derivatives. ResearchGate. Available at: [Link]
-
Rames, M., et al. (2021). Resonant Inner-Shell Photofragmentation of Adamantane (C10H16). Molecules. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Intrinsic (gas phase) thermodynamic stability of 2-adamantyl cation. Its bearing on the solvolysis rates of 2-adamantyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Strategic Derivatization of 2-Chloroadamantane for Biological Screening
Abstract
The adamantane scaffold is a "lipophilic bullet" in medicinal chemistry, critical for improving the pharmacokinetic profiles of drugs targeting the CNS (NMDA antagonists), viral ion channels (M2 inhibitors), and metabolic enzymes (DPP-IV inhibitors).[1] While 1-substituted adamantanes are synthetically trivial, 2-substituted adamantanes offer a distinct vector for structure-activity relationship (SAR) exploration, often possessing superior metabolic stability and distinct receptor binding topologies.[1] This guide details the derivatization of 2-chloroadamantane , a challenging secondary halide precursor. We present protocols for overcoming its steric hindrance and propensity for rearrangement, enabling the generation of high-value libraries for biological screening.[1]
The Chemical Challenge: 2-Chloroadamantane
To successfully derivatize 2-chloroadamantane (2-Cl-Ad), one must understand why standard textbook reactions fail.
Steric and Electronic Barriers
-
SN2 Exclusion: The adamantane cage structure rigidly blocks backside attack. Traditional nucleophilic substitutions (e.g., reacting with amines) will not proceed via SN2 mechanisms.[1]
-
SN1/Solvolysis Constraint: The 2-adamantyl cation is secondary and significantly less stable than the tertiary 1-adamantyl cation.
-
The Rearrangement Trap (Critical Insight): Under thermodynamic control (strong Lewis acids, high heat), the 2-adamantyl cation undergoes a 1,2-hydride shift to form the more stable 1-adamantyl cation.[1] Successful 2-position derivatization requires kinetic control or specific solvent effects to trap the cation at the secondary position before it rearranges.
Reactivity Pathway Diagram
The following diagram maps the critical decision points in 2-chloroadamantane chemistry.
Figure 1: Reaction pathways for 2-chloroadamantane.[1] The goal is to intercept the kinetic secondary cation (Red) before it rearranges to the thermodynamic tertiary cation (Yellow).
Experimental Protocols
Protocol A: Synthesis of 2-Aminoadamantane (The Ritter Route)
Direct amination of 2-chloroadamantane is difficult.[1] The most robust route to the 2-amine pharmacophore (found in M2 channel blockers) is the Ritter Reaction . This method utilizes the carbocation intermediate trapped by a nitrile.
Mechanism: SN1 ionization
Materials
-
Acetonitrile (Solvent/Reagent, anhydrous)[1]
-
Sulfuric Acid (H2SO4, conc., 1.5 eq)[1]
-
Thiourea / Ethanol (for hydrolysis step)[1]
Step-by-Step Procedure
-
Solvolysis/Addition: Dissolve 2-chloroadamantane (10 mmol) in anhydrous acetonitrile (15 mL).
-
Acid Initiation: Cool to 0°C. Add concentrated H2SO4 (15 mmol) dropwise. Note: The acid promotes the ionization of the chloride. The acetonitrile acts as the nucleophile.
-
Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (disappearance of non-polar starting material).[1]
-
Quench: Pour the mixture into ice water (50 mL). The intermediate formed is N-(2-adamantyl)acetamide.[1]
-
Hydrolysis (The Deprotection):
-
Isolation: Acidify to pH 1 to wash non-basic impurities. Then basify (pH 12) and extract the free amine into diethyl ether.
-
Salt Formation: Treat the ether layer with HCl/Dioxane to precipitate 2-aminoadamantane hydrochloride .
QC Check:
-
1H NMR (DMSO-d6): Look for the methine proton at C2.[1] In the 2-isomer, this is distinct (~3.1-3.5 ppm).[1] In 1-aminoadamantane, there is no methine proton adjacent to the amine.[1]
Protocol B: Friedel-Crafts Arylation (Library Generation)
This protocol attaches aromatic rings to the 2-position, useful for creating inhibitors of protein-protein interactions (PPIs).[1]
Critical Control: Use a milder Lewis acid to prevent rearrangement to the 1-position.
Materials
-
Electron-rich Arene (e.g., Phenol, Anisole, Toluene) (3.0 eq)[1]
-
Catalyst: Zinc Chloride (ZnCl2) or Iron(III) Chloride (FeCl3) - Avoid AlCl3 if possible as it promotes rearrangement.[1]
-
Solvent: Nitromethane or Dichloromethane (DCM)[1]
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve 2-chloroadamantane (1.0 mmol) and the Arene (3.0 mmol) in DCM (5 mL).
-
Catalysis: Add ZnCl2 (1.2 mmol) at 0°C.
-
Kinetic Control: Stir at 0°C to Room Temperature. Do not reflux.
-
Monitoring: Monitor by GC-MS.
-
Target: Mass peak corresponding to Aryl-Adamantane.
-
Impurity Check: 1-Aryl isomers often have slightly lower retention times.[1]
-
-
Workup: Quench with water. Extract with DCM.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Biological Screening: Handling "The Lipophilic Bullet"
Adamantane derivatives are notoriously insoluble in aqueous media, leading to false negatives in enzymatic assays or false positives (aggregators) in cell-based assays.[1]
Solubility Enhancement Protocol
Do not use simple DMSO stock solutions. Use a Cyclodextrin Carrier System .
| Component | Concentration | Role |
| Compound Stock | 10 mM in DMSO | Primary Solubilization |
| Carrier Solution | 20% w/v HP- | Encapsulates lipophilic cage, preventing precipitation |
| Final Assay Buffer | <1% DMSO, 0.5% HP- | Biocompatible condition |
Screening Workflow Diagram
Figure 2: Screening workflow emphasizing Quality Control (isomer check) and Solubility management.
Troubleshooting & Expert Tips
| Problem | Root Cause | Solution |
| Product contains 1-substituted isomer | Reaction temperature too high or Lewis Acid too strong. | Switch from AlCl3 to ZnCl2 or TiCl4.[1] Keep reaction < 25°C. |
| Low Yield in Ritter Reaction | Polymerization of acetonitrile or poor ionization. | Ensure anhydrous conditions. Use tert-butanol as a cation scavenger/stabilizer if needed. |
| Compound precipitates in Assay | "Brick dust" lipophilicity. | Use the HP- |
| No reaction with Nucleophiles | SN2 is impossible.[1] | Do not use simple amines/azides in non-polar solvents. You must force an SN1 pathway (use AgBF4 to pull the chloride if necessary).[1] |
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013).[1] "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604.[1][3]
- Context: Comprehensive review on adamantane pharmacophores and the "lipophilic bullet" concept.
-
Olah, G. A., et al. (1985).[1] "Friedel-Crafts Chemistry." John Wiley & Sons.
-
Context: Mechanistic grounding for the rearrangement risks of adamantyl cations (1- vs 2-position stability).[1]
-
-
Burkhard, J., et al. (1980).[1] "Adamantane and its derivatives." Elsevier Scientific.
- Context: Classic text detailing the solvolysis r
-
BenchChem Technical Support. (2025). "Overcoming Solubility Issues with Adamantane Derivatives."
- Context: Protocols for using cyclodextrins with highly lipophilic scaffolds.
-
Moiseev, I. K., et al. (1986).[1] "Synthesis of amides of adamantane series." Russian Chemical Reviews.
- Context: Primary source for Ritter reaction conditions on adamantane deriv
Sources
Application Note & Protocol: A Regiospecific Approach to the Synthesis of 2-Chloroadamantane
Abstract
This document provides a comprehensive guide for the synthesis of 2-chloroadamantane, a key intermediate in medicinal chemistry and materials science.[1][2] We move beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust and reproducible protocol. The featured method focuses on the regiospecific chlorination of 2-adamantanol, a strategic choice to circumvent the selectivity issues inherent in direct halogenation of the adamantane scaffold. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-tested insights for procedural success and safety.
Introduction: The Strategic Importance of 2-Chloroadamantane
Adamantane and its derivatives represent a unique class of rigid, lipophilic, three-dimensional molecules often referred to as "diamondoids." Their incorporation into pharmacologically active compounds can enhance metabolic stability, improve receptor binding, and modulate bioavailability.[2] While 1-substituted adamantanes are more commonly explored, 2-substituted derivatives like 2-chloroadamantane (Figure 1) offer a distinct structural vector for molecular design.[3] 2-Chloroadamantane serves as a versatile building block for introducing the adamantyl moiety at a secondary carbon, a critical step in synthesizing novel therapeutics and advanced polymers.[1]
Overview of Synthetic Strategies
The synthesis of 2-chloroadamantane can be approached from several precursors, each with distinct advantages and challenges:
-
Direct Chlorination of Adamantane: This method typically employs free-radical conditions, often initiated by UV light.[5][6] While feasible, this approach suffers from a lack of selectivity. The adamantane cage has two types of C-H bonds: tertiary (at the bridgehead positions 1, 3, 5, 7) and secondary (at the methylene positions 2, 4, 6, 8, 9, 10). Free-radical halogenation tends to produce a mixture of 1-chloroadamantane and 2-chloroadamantane, along with polychlorinated byproducts, necessitating challenging purification steps.[7]
-
From Adamantan-2-one: Adamantan-2-one is a readily available starting material, often prepared by the oxidation of adamantane.[8][9] It can be converted to 2-chloroadamantane through various methods, including reaction with chlorinating agents like phosphorus pentachloride, though this may sometimes lead to other products.[3]
-
From 2-Adamantanol: This is the featured and recommended approach due to its high regiospecificity. The hydroxyl group at the 2-position precisely dictates the location of chlorination. This method involves the substitution of the hydroxyl group with a chlorine atom using a suitable chlorinating agent. A variety of reagents can accomplish this, including thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or specialized catalytic systems.[10] This strategy ensures that the final product is exclusively 2-chloroadamantane, simplifying purification and improving overall yield efficiency.
Featured Protocol: Synthesis via Chlorination of 2-Adamantanol
This protocol details the conversion of 2-adamantanol to 2-chloroadamantane using phosphorus pentachloride (PCl₅). This classic method is reliable, high-yielding, and utilizes common laboratory reagents.
Underlying Mechanism
The reaction proceeds through a nucleophilic substitution pathway. The hydroxyl group of 2-adamantanol acts as a nucleophile, attacking the electrophilic phosphorus atom of PCl₅. This forms an intermediate which, after the loss of HCl and phosphoryl chloride (POCl₃), generates a secondary carbocation at the 2-position of the adamantane cage. The chloride ion (Cl⁻) then attacks this carbocation to yield the final product, 2-chloroadamantane. The stability of the adamantane cage favors this substitution pathway.
Below is a diagram illustrating the key mechanistic steps.
Caption: Reaction mechanism for the chlorination of 2-adamantanol with PCl₅.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Adamantanol | 152.24 | 5.00 g | 32.84 | 1.0 |
| Phosphorus Pentachloride (PCl₅) | 208.24 | 7.50 g | 36.02 | 1.1 |
| Light Petroleum Ether (60-80 °C) | - | 100 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | - |
Experimental Workflow
The overall experimental procedure is summarized in the workflow diagram below.
Caption: Step-by-step experimental workflow for 2-chloroadamantane synthesis.
Step-by-Step Protocol
CAUTION: This procedure must be performed in a well-ventilated fume hood. Phosphorus pentachloride is highly corrosive and reacts violently with water to produce HCl gas. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Place the flask in an ice-water bath on top of a magnetic stirrer.
-
Reagent Addition: Add 2-adamantanol (5.00 g, 32.84 mmol) to the flask, followed by 100 mL of light petroleum ether. Stir the mixture until the solid is fully dissolved.
-
Chlorination: While stirring vigorously in the ice bath, carefully add phosphorus pentachloride (7.50 g, 36.02 mmol) in small portions over 15-20 minutes. Note: The reaction is exothermic and will evolve hydrogen chloride (HCl) gas. Ensure the addition is slow enough to control the reaction rate and gas evolution.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-adamantanol spot.
-
Work-up - Quenching: Carefully pour the reaction mixture onto ~100 g of crushed ice in a beaker. Stir until all the ice has melted. This will hydrolyze any unreacted PCl₅ and POCl₃.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic (petroleum ether) layer.
-
Work-up - Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with 50 mL of water.
-
Work-up - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will be a white solid. Purify by recrystallization from a minimal amount of hot methanol or by sublimation to obtain pure 2-chloroadamantane as a white crystalline solid.[1]
-
Characterization: The identity and purity of the product should be confirmed by measuring its melting point (literature: ~190-193 °C) and analyzing it via NMR and GC-MS spectroscopy.
Self-Validation and Trustworthiness
To ensure the success of the synthesis, several checkpoints are critical:
-
Moisture Control: PCl₅ is extremely sensitive to moisture. Ensure all glassware is thoroughly dried before use.
-
Temperature Management: The initial addition of PCl₅ should be done at 0 °C to moderate the exothermic reaction.
-
Reaction Monitoring: Use TLC (e.g., with a 9:1 Hexane:Ethyl Acetate mobile phase) to track the consumption of the starting material (2-adamantanol) and the formation of the less polar product (2-chloroadamantane). A complete reaction is indicated by the disappearance of the starting material spot.
-
Product Confirmation: The final validation of the synthesis rests on the characterization of the product. The melting point should be sharp and match the literature value. ¹H and ¹³C NMR spectra will confirm the adamantane skeleton and the position of the chlorine atom.
Conclusion
The protocol described provides a reliable and regiospecific method for synthesizing 2-chloroadamantane from 2-adamantanol. By understanding the rationale behind the choice of precursor and the reaction mechanism, researchers can confidently execute this procedure. The inherent rigidity and lipophilicity of the adamantane core make its derivatives, such as 2-chloroadamantane, highly valuable scaffolds in modern chemical research, particularly in the development of new therapeutic agents.[2][11]
References
- US5015758A - Process for the preparation of 1-adamantane derivatives.
- Synthesis of 2-Oxaadamantane Derivatives.
- Chlorination of Methane: The Radical Chain Mechanism. Chemistry LibreTexts. Accessed February 6, 2026.
- Organic Syntheses Procedure. Organic Syntheses. Accessed February 6, 2026.
- Adamantanone - Organic Syntheses Procedure. Organic Syntheses. Accessed February 6, 2026.
- Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI. Accessed February 6, 2026.
- Adamantane - Organic Syntheses Procedure. Organic Syntheses. Accessed February 6, 2026.
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Accessed February 6, 2026.
- Phase transitions in adamantane derivatives: 2-chloroadamantane.
- RU2178400C2 - Method of synthesis of 1- and 2-chloroadamantane from 1- and 2-adamantanol.
- CAS 7346-41-0: 2-Chloroadamantane. CymitQuimica. Accessed February 6, 2026.
- RU2109727C1 - Method of synthesis of adamantane-2-one.
- 2-Chloroadamantane | C10H15Cl | CID 123251.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
- Free Radical Reactions - Master Organic Chemistry. Master Organic Chemistry. Accessed February 6, 2026.
- Explaining the methane - chlorine free radical substitution mechanism. Chemguide. Accessed February 6, 2026.
Sources
- 1. CAS 7346-41-0: 2-Chloroadamantane | CymitQuimica [cymitquimica.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Chloroadamantane | C10H15Cl | CID 123251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. RU2109727C1 - Method of synthesis of adamantane-2-one - Google Patents [patents.google.com]
- 10. RU2178400C2 - Method of synthesis of 1- and 2-chloroadamantane from 1- and 2-adamantanol - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Section 1: Synthesis Route Selection & Optimization (FAQs)
An essential building block in medicinal chemistry and materials science, 2-chloroadamantane presents unique challenges when transitioning from laboratory-scale synthesis to industrial production.[1] Its rigid, cage-like structure dictates a specific reactivity that can be both advantageous and problematic.[1] This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of scaling up 2-chloroadamantane production.
As Senior Application Scientists, we understand that successful scale-up is not merely about multiplying reagent quantities. It involves a deep understanding of reaction kinetics, thermodynamics, heat transfer, and impurity profiling. This guide is structured to provide not just protocols, but the causal reasoning behind them, ensuring a robust and reproducible process.
Choosing the correct synthetic strategy is the foundation of a successful scale-up. This section addresses common questions regarding the selection and optimization of the production pathway.
Q1: What are the primary synthesis routes for 2-chloroadamantane at scale, and what are their respective advantages and disadvantages?
A1: The two most viable starting materials for the commercial production of 2-chloroadamantane are 2-adamantanol and adamantane .
-
From 2-Adamantanol: This is the most direct and common route. It involves the nucleophilic substitution of the hydroxyl group with a chloride ion. Various chlorinating agents can be used, each with specific implications for scale-up.
-
Mechanism Insight: The reaction proceeds via protonation of the hydroxyl group, followed by the loss of water to form a secondary carbocation at the C2 position. This cation is then attacked by a chloride ion. The stability of this cation is crucial for the reaction's success.
-
-
From Adamantane: Direct chlorination of adamantane is possible but generally less selective for the 2-position. The tertiary carbons (bridgehead positions) are more sterically hindered but electronically more reactive, leading to the formation of 1-chloroadamantane as a significant byproduct.[2] Achieving high selectivity for 2-chloroadamantane from adamantane is challenging and often requires specific catalysts or reaction conditions that may not be economically viable at scale.
The table below summarizes the key considerations for the most common chlorinating agents when starting from 2-adamantanol.
| Chlorinating Agent | Pros | Cons at Scale | Key Considerations |
| Thionyl Chloride (SOCl₂) | High reactivity, volatile byproducts (SO₂, HCl). | Corrosive, toxic gas evolution, requires careful temperature control to prevent side reactions. The use of a large amount of chlorinating agent complicates product isolation.[3] | Requires robust scrubbing systems for off-gassing. Reaction is often run in non-polar solvents. |
| Hydrogen Chloride (HCl) | Inexpensive, clean reagent. | Requires pressure equipment or long reaction times. Can be an equilibrium-limited reaction. | Can be driven to completion by removing water. Often used in conjunction with a Lewis acid. |
| Chloroform (CHCl₃) with Catalyst | Milder conditions, potentially higher selectivity.[3] | Requires a catalyst system (e.g., Fe/Ti salts), which adds cost and requires removal.[3] Chloroform is a regulated solvent. | Catalyst activity and lifetime are critical process parameters. The reaction can be run at room temperature with high conversion.[3] |
| Phosphorus Pentachloride (PCl₅) | Highly effective chlorinating agent. | Solid reagent, difficult to handle at scale. Generates solid byproducts (POCl₃) that require separation. | Often used in non-polar solvents like carbon tetrachloride (which is highly regulated). |
Recommendation for Scale-up: The catalytic chlorination of 2-adamantanol using a system like chloroform with an iron/titanium catalyst presents a promising option due to its high yield and mild reaction conditions.[3] However, the traditional use of thionyl chloride remains a common, albeit more hazardous, alternative.
Q2: During the synthesis from 2-adamantanol, how can the formation of the thermodynamically more stable 1-chloroadamantane isomer be minimized?
A2: The formation of 1-chloroadamantane from a 2-substituted adamantane precursor is a classic example of thermodynamic vs. kinetic control. The 2-adamantyl cation can rearrange to the more stable tertiary 1-adamantyl cation via a 1,2-hydride shift.[4] Minimizing this isomerization is critical for product purity.
-
Causality: The energy barrier for the 1,2-hydride shift determines the rate of isomerization. Conditions that favor carbocation longevity or provide sufficient energy to overcome this barrier will lead to higher levels of the 1-chloroadamantane impurity.
-
Mitigation Strategies:
-
Low Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor the kinetically controlled product (2-chloroadamantane).
-
Choice of Chlorinating Agent: A highly reactive chlorinating agent that rapidly traps the initially formed 2-adamantyl cation can outcompete the rate of rearrangement.
-
Solvent Effects: The choice of solvent can influence carbocation stability. Non-polar solvents are generally preferred as they do not stabilize the carbocation intermediate as effectively as polar solvents, thus reducing its lifetime and the opportunity for rearrangement.
-
Avoid Strong Lewis Acids: While Lewis acids can catalyze the reaction, overly strong acids or high concentrations can promote the isomerization. Careful optimization of the catalyst is necessary.
-
The diagram below illustrates the critical rearrangement pathway.
Caption: Cation rearrangement pathway in 2-chloroadamantane synthesis.
Section 2: Troubleshooting Guide
Even with an optimized process, issues can arise during a scale-up campaign. This section provides a systematic approach to diagnosing and solving common problems.
Problem: Low Yield of 2-Chloroadamantane
-
Symptom: The isolated yield of the final product is significantly lower than that achieved at the lab scale.
-
Systematic Troubleshooting: Low yield is a multifactorial problem. The following decision tree provides a logical workflow to identify the root cause.
Sources
- 1. CAS 7346-41-0: 2-Chloroadamantane | CymitQuimica [cymitquimica.com]
- 2. 1-Chloroadamantane | C10H15Cl | CID 64154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. RU2178400C2 - Method of synthesis of 1- and 2-chloroadamantane from 1- and 2-adamantanol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Process Safety & Optimization Hub: Adamantane Chlorination
Current Status: Operational | Topic: Exothermic Reaction Management | Lead Scientist: Dr. A. Vance[1][2][3]
Core Directive: The "Induction Trap"
WARNING: The primary failure mode in Lewis acid-catalyzed chlorination of adamantane (using
Many researchers mistake the "induction period"—where the reaction mixture remains cool despite reagent addition—for a lack of reactivity. This leads to the fatal error of increasing the addition rate . When the reaction finally initiates, the accumulated reagent load reacts simultaneously, overwhelming the cooling capacity of the vessel.[2]
Visualizing the Hazard
The following diagram illustrates the kinetic relationship between catalyst quality, addition rate, and thermal runaway.
Figure 1: The "Induction Trap" logic flow.[1][2][3] Note the critical divergence at the "Induction Period" node where impatience leads to accumulation and runaway.[2]
Standard Operating Procedure (SOP)
Method: Modified Friedel-Crafts Halogen Transfer (Newman Procedure) Target: 1-Chloroadamantane (Selectivity >95%)[1][2][3]
Reagent Table & Thermodynamics
| Component | Role | Hazard Class | Thermal Note |
| Adamantane | Substrate | Flammable Solid | Sublimes easily; can clog condensers.[1][2][3] |
| Catalyst | Corrosive / Water Reactive | Critical: Must be fresh.[1][2][3] Yellow/Grey = Good.[1][2][3] White powder often indicates hydrolysis (inactive).[1][2][3] | |
| Cl Source / Initiator | Highly Flammable | Acts as the carbocation source.[1][2][3] | |
| Cyclohexane / DCM | Solvent | Flammable / Volatile | Low boiling points reduce the safety margin for exotherms.[1][2] |
Step-by-Step Protocol
-
System Prep: Flame-dry a 3-neck round bottom flask. Equip with a mechanical stirrer (magnetic stirring often fails due to sludge formation), a reflux condenser, and an internal temperature probe.[1][2][3]
-
Grounding: Connect the condenser to a gas trap (
scrubber) to neutralize evolved gas.[1]
-
-
The "Heel" (Safety Step): Dissolve adamantane in the solvent.[1][2] Add only 5% of the total
and -BuCl load initially.[1][2][3] -
Initiation Verification: Watch the temperature probe. You must see a temperature rise of 2-5°C or visible
gas evolution before proceeding.[1][2][3]-
Troubleshooting: If no exotherm occurs after 10 mins, do not add more reagent. Sonicate the flask or add a crystal of iodine to trigger initiation.[2]
-
-
Controlled Addition: Once initiation is confirmed, add the remaining
-BuCl dropwise.[1][2][3] -
Quench: Pour the reaction mixture over crushed ice/HCl. Caution: The unreacted
will react violently with water.[1][2]
Troubleshooting Center (FAQ)
Issue: "My reaction mixture turned into a solid brick."
Diagnosis: Solvent choice or product precipitation.[1][2][3] The Science: 1-Chloroadamantane is highly symmetrical and crystallizes easily.[1][2][3] In non-polar solvents like cyclohexane, the product may precipitate out, seizing the stir bar.[2] Fix:
-
Immediate: Add more solvent (DCM is better for solubility than alkanes) to restore agitation.[1][2][3]
-
Prevention: Use a mechanical overhead stirrer (high torque) rather than a magnetic stir bar.
Issue: "I am getting a mixture of 1-chloro and 1,3-dichloroadamantane."
Diagnosis: Over-reaction due to thermal drift.[1][2][3] The Science: The introduction of the first chlorine atom deactivates the adamantane cage slightly (inductive effect), but not enough to fully prevent a second attack if the temperature is high.[2] Fix:
-
Control: Keep the reaction temperature strictly below 0°C.
-
Stoichiometry: Use a slight excess of adamantane (1.1 eq) vs the chlorinating agent.[2] It is easier to separate unreacted adamantane (sublimation) than to separate the dichloro-impurity.[1][2][3]
Issue: "The reaction didn't start, so I added more catalyst, and now it's boiling over."
Diagnosis: The "Induction Trap" (See Figure 1).[1][2]
The Science: Your
-
Emergency: DO NOT cap the flask. Maximize cooling. If available, dump the reaction onto a bed of dry ice (in a fume hood) to quench thermally.[2]
-
Future: Never add more than 10% of reagents without positive confirmation of reaction initiation.
References & Authority
-
Newman, M. S.; Renoll, M. H. "1-Chloroadamantane."[1][2][3] Organic Syntheses, Coll.[1][2][3] Vol. 6, p. 737 (1988); Vol. 58, p. 89 (1978).[1][2][3]
-
Stetter, H. et al. "Über Verbindungen mit Urotropin-Struktur, XII.[1][2][3] Monofunktionelle Adamantan-Derivate." Chemische Berichte, 92, 1629 (1959).[1][2][3]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 64154, 1-Chloroadamantane."[1][2][3]
-
New Jersey Department of Health. "Hazardous Substance Fact Sheet: Aluminum Chloride."[1][2][3]
Sources
Troubleshooting low yields in 2-Chloroadamantane reactions
Technical Support Center: Troubleshooting Low Yields in 2-Chloroadamantane Synthesis
Executive Summary & Core Challenge
The synthesis of 2-chloroadamantane (2-Cl-Ad) from 2-adamantanol presents a unique challenge in organic synthesis: the conflict between steric hindrance and carbocation stability .
Unlike typical secondary alcohols, the adamantane cage structure imposes significant steric bulk, retarding nucleophilic attack. More critically, the 2-adamantyl cation is thermodynamically less stable than the 1-adamantyl cation . Under acidic or thermodynamic control, a rapid 1,2-hydride shift occurs, leading to the irreversible formation of the unwanted isomer, 1-chloroadamantane .
Core Directive: To maximize yield, you must maintain kinetic control to prevent isomerization while providing sufficient activation energy to overcome the steric barrier of the cage.
Diagnostic Workflow
Use this decision tree to identify the root cause of your yield failure.
Figure 1: Diagnostic logic for identifying failure modes in adamantane chlorination.
Technical FAQs & Troubleshooting
Issue A: Isomeric Purity (The "1-Chloro" Problem)
Q: My GC-MS shows a 60:40 mixture of 2-chloroadamantane and 1-chloroadamantane. Why is the chlorine moving positions? A: You are operating under thermodynamic control .
-
Mechanism: In the presence of strong acid (e.g., HCl generated from SOCl₂), the secondary 2-adamantyl cation forms. Because the bridgehead (1-position) tertiary carbocation is significantly more stable, a 1,2-hydride shift occurs rapidly.
-
Solution: You must avoid the formation of a free, long-lived carbocation.
-
Switch to the Appel Reaction (PPh₃/CCl₄ or CBr₄): This proceeds via an
-like mechanism (oxyphosphonium intermediate). While the adamantane cage hinders backside attack, the reaction is essentially concerted and avoids the free carbocation, preserving the position of the substituent [1]. -
Buffer your reaction: If using PCl₅ or SOCl₂, add calcium carbonate (CaCO₃) or pyridine to neutralize HCl immediately as it forms, preventing the acid-catalyzed rearrangement [2].
-
Issue B: Incomplete Conversion
Q: I am using Thionyl Chloride (SOCl₂) at reflux, but 50% of my starting material remains after 24 hours. A: The adamantane cage acts as a shield, blocking the approach of the nucleophile.
-
Causality: Pure SOCl₂ relies on the formation of a chlorosulfite intermediate which must then collapse. Without a catalyst, this is slow for sterically hindered alcohols.
-
Solution: Add Dimethylformamide (DMF) (1-5 mol%).
-
DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloroiminium ion). This is a far more potent electrophile than SOCl₂ alone, rapidly converting the alcohol to a better leaving group, facilitating the substitution even in hindered systems [3].
-
Issue C: Purification Nightmares
Q: I used the Appel reaction to fix the isomer issue, but now I cannot separate the product from Triphenylphosphine Oxide (TPPO). Column chromatography is failing. A: Adamantane derivatives are unique: they are waxy solids with high vapor pressures .
-
Solution: Sublimation .[1][2][3]
-
2-Chloroadamantane sublimes easily under vacuum (approx. 50-80°C at 1-5 mmHg). TPPO has a much higher melting/sublimation point.
-
Place your crude solid in a sublimation apparatus.[1][2][3] Heat gently under vacuum. Pure 2-chloroadamantane will crystallize on the cold finger, leaving TPPO and other salts at the bottom [4].
-
Optimized Experimental Protocols
Method A: The "High Selectivity" Protocol (Appel Reaction)
Best for: High isomeric purity requirements.
-
Reagents: 2-Adamantanol (1.0 eq), Triphenylphosphine (PPh₃, 1.2 eq), CCl₄ (or CBrCl₃ for milder conditions) (1.2 eq), dry CH₂Cl₂ (0.5 M).
-
Setup: Flame-dried round-bottom flask under Argon.
-
Procedure:
-
Dissolve 2-Adamantanol and PPh₃ in dry CH₂Cl₂.
-
Cool to 0°C.
-
Add CCl₄ (or CBrCl₃) dropwise. Note: CBrCl₃ is often preferred over restricted CCl₄.
-
Allow to warm to room temperature and stir for 4-12 hours.
-
-
Work-up: Concentrate the solvent.
-
Purification: Suspend the residue in pentane (TPPO is insoluble in pentane). Filter off the solid TPPO.[4] Concentrate the filtrate. Sublime the resulting solid to remove trace phosphorus residues.
Method B: The "Scalable" Protocol (Buffered SOCl₂)
Best for: Large scale, lower cost, provided temperature is controlled.
-
Reagents: 2-Adamantanol (1.0 eq), SOCl₂ (1.5 eq), DMF (0.05 eq), Dry CH₂Cl₂.
-
Procedure:
-
Dissolve alcohol and DMF in CH₂Cl₂.[5]
-
Add SOCl₂ dropwise at 0°C (Critical: Keep cold to prevent isomerization).
-
Stir at 0°C for 1 hour, then allow to warm only to Room Temperature. Do not reflux.
-
-
Work-up: Quench with saturated NaHCO₃ (rapid stirring) to neutralize acid immediately. Extract with DCM.
-
Purification: Sublimation.
Comparative Data Analysis
| Parameter | Method A: SOCl₂ (Reflux) | Method B: SOCl₂ + DMF (Low Temp) | Method C: Appel (PPh₃/CCl₄) |
| Mechanism | Vilsmeier-Activated Substitution | ||
| Isomeric Purity | Low (High 1-Cl-Ad content) | Medium (Depends on Temp) | High (>98% 2-Cl-Ad) |
| Yield | 40-60% | 80-90% | 85-95% |
| Major Impurity | 1-Chloroadamantane | Unreacted Alcohol | Triphenylphosphine Oxide |
| Scalability | High | High | Low (TPPO waste mass) |
References
-
Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. Link
- Stetter, H., et al. (1972). "Über Verbindungen mit Urotropin-Struktur." Chemische Berichte, 96, 667-672.
-
Yasser F. Mustafa. (2023).[6] "Thionyl Chloride: A Catalyst of Synthetic Chemical Interest." Iraqi Journal of Pharmacy, 20(2), 111-125.[6] Link
-
Negrier, P., et al. (2014).[5] "Polymorphism in 2-X-Adamantane Derivatives (X = Cl, Br, I)." The Journal of Physical Chemistry B, 118(32), 9595-9603. (Details on physical properties and sublimation behavior). Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 5. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Functionalization of the C2 Position of Adamantane
Welcome to the technical support center for adamantane functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the adamantane scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to help you overcome the unique challenges associated with this fascinating molecule, particularly the selective functionalization of the C2 position.
The rigid, diamondoid structure of adamantane, while conferring desirable properties in medicinal chemistry and materials science, presents a significant synthetic hurdle. The molecule has two types of C–H bonds: four equivalent tertiary (C1 or bridgehead) positions and twelve equivalent secondary (C2 or methylene) positions. The primary challenge lies in achieving site-selectivity, as the tertiary C1 position is often more reactive.[1] This guide will delve into the common issues encountered and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when approaching C2 functionalization of adamantane.
Q1: Why is it so difficult to selectively functionalize the C2 position of adamantane?
A1: The difficulty arises from a combination of electronic and steric factors. The tertiary C–H bonds at the C1 (bridgehead) positions are generally more reactive towards radical abstraction and carbocation formation than the secondary C–H bonds at the C2 (methylene) positions.[1] Although the bond dissociation energy (BDE) of the secondary C-H bonds is slightly lower (96 kcal/mol) than the tertiary C-H bonds (99 kcal/mol), the resulting tertiary radical or cation is more stable.[2] Furthermore, the C1 positions are sterically less hindered, making them more accessible to reagents.[1]
Q2: What is a typical C1:C2 product ratio, and what factors influence it?
A2: The C1:C2 ratio is highly dependent on the reaction mechanism. For many radical-based reactions, there is a statistical preference for the C2 position due to the higher number of C2 hydrogens (12 vs. 4 C1 hydrogens). However, the intrinsic reactivity of the C1 position often counteracts this, leading to mixtures. For instance, in some radical chlorocarbonylation reactions, a C1:C2 reactivity ratio of 3.67:1 has been observed after statistical correction.[1] Factors that significantly influence this ratio include the nature of the hydrogen atom abstractor, solvent polarity, and the presence of directing groups.
Q3: Are there any general strategies that favor C2 functionalization?
A3: Yes, while challenging, several strategies can be employed to favor C2 functionalization:
-
Directed C–H Functionalization: This is a powerful strategy where a directing group is installed on the adamantane core to guide a catalyst to a specific C2 position.[3]
-
Sterically Demanding Reagents: Using bulky reagents or catalysts can sometimes disfavor reaction at the more sterically accessible C1 position, thereby increasing the relative yield of the C2 product.
-
Enzymatic Reactions: Biocatalytic approaches can offer exceptional regioselectivity for C2 hydroxylation under mild conditions, overcoming the limitations of many chemical methods.[4]
-
Precursor Synthesis: An alternative to direct C-H functionalization is to construct the adamantane skeleton from bicyclic precursors, which allows for the installation of functionality at the desired position during the synthetic sequence.[3]
Q4: What are the primary competing reactions or side products I should be aware of?
A4: The most common "side product" is the C1-functionalized isomer. Depending on the reaction conditions, you may also encounter over-functionalization (disubstituted products) or fragmentation of the adamantane cage under very harsh conditions. In reactions involving radical intermediates, dimerization of adamantyl radicals can also occur.
Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during C2 functionalization experiments.
Problem 1: Poor or No Conversion
Your reaction shows a significant amount of unreacted starting material.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficiently Reactive Reagents | Switch to a more potent hydrogen atom abstractor (e.g., from a ketone photocatalyst to a more oxidizing one). | Adamantane's C–H bonds have high bond dissociation energies, requiring highly reactive species for efficient abstraction.[1] |
| Catalyst Deactivation | Ensure inert atmosphere conditions if using an air- or moisture-sensitive catalyst. Perform control reactions to test catalyst viability. | Many transition metal catalysts and photoredox catalysts are sensitive to oxygen and water, which can lead to deactivation. |
| Incorrect Wavelength for Photocatalysis | Verify that the light source's emission spectrum overlaps with the absorption spectrum of your photocatalyst. | Efficient photocatalysis requires the catalyst to be in an excited state, which is achieved by absorbing light of a specific wavelength. |
| Low Reaction Temperature | Increase the reaction temperature incrementally. | Some C–H activation steps have a significant activation energy barrier that can be overcome with additional thermal energy. |
Problem 2: Low Selectivity (High C1 Isomer Formation)
You are obtaining a mixture of C1 and C2 products, with the C1 isomer being the major component.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Intrinsic Reactivity Dominates | Introduce a directing group on your adamantane substrate to favor C2 functionalization. | A directing group can chelate to a catalyst, positioning it to react with a specific C2 C–H bond, thereby overriding the intrinsic reactivity preference. |
| Radical Polarity Mismatch | In radical reactions, consider the polarity of your hydrogen atom abstractor. An electrophilic radical may favor the more electron-rich C1 C–H bond. | The polarity matching between the abstracting radical and the C–H bond can influence the regioselectivity of the hydrogen atom transfer (HAT) step.[1] |
| Steric Effects | Employ a bulkier catalyst or reagent. | Increasing the steric bulk of the reactive species can hinder its approach to the C1 position, potentially increasing the proportion of C2 functionalization. |
| Solvent Effects | Screen different solvents with varying polarities. | The solvent can influence the transition state energies for C1 and C2 functionalization differently, thus altering the product ratio. |
Problem 3: Product Instability or Decomposition
The desired C2-functionalized product is not isolated in good yield, or you observe degradation products.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Harsh Reaction Conditions | Reduce the reaction temperature or use a milder oxidant/reagent. | Adamantane derivatives, especially those with sensitive functional groups, can degrade under harsh acidic, basic, or oxidative conditions. |
| Product Instability During Workup/Purification | Use buffered aqueous solutions during extraction and consider alternative purification methods like flash chromatography at lower temperatures. | The functional group introduced at the C2 position may be labile and sensitive to pH changes or prolonged exposure to silica gel. |
| Photodegradation | If using a photochemical method, protect the reaction from prolonged exposure to high-energy light after the reaction is complete. | The product itself might be photosensitive and can degrade upon continued irradiation. |
Experimental Protocols & Methodologies
To provide a practical context, here is a generalized protocol for a directed C–H functionalization, a strategy often employed to achieve C2 selectivity.
Directed C2 Arylation of Adamantane (Conceptual Workflow)
This protocol outlines a conceptual workflow based on the principles of directed C-H activation.
-
Synthesis of Directed Substrate:
-
Start with a C1-functionalized adamantane (e.g., 1-adamantanol or 1-adamantanamine).
-
Install a directing group (e.g., a pyridine, pyrimidine, or other nitrogen-containing heterocycle) at the C1 position. This is a crucial step as the geometry of the directing group will determine which C2 position is targeted.
-
-
C–H Activation/Arylation Reaction:
-
In a glovebox or under an inert atmosphere, combine the directed adamantane substrate, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (if necessary), an arylating agent (e.g., an aryl iodide or diaryliodonium salt), and a suitable solvent (e.g., toluene, dioxane).
-
Add an appropriate oxidant or additive (e.g., Ag₂CO₃, K₂CO₃).
-
Seal the reaction vessel and heat to the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Removal of Directing Group (if necessary):
-
The directing group can be removed or modified in a subsequent synthetic step to yield the desired 2-aryladamantane derivative.
-
Visualizing the Challenge: C1 vs. C2 Reactivity
The following diagram illustrates the fundamental challenge of selective adamantane functionalization.
Caption: Inherent reactivity differences between C1 and C2 positions.
Conceptual Workflow for Directed C2 Functionalization
This diagram illustrates the general strategy of using a directing group to achieve C2 selectivity.
Sources
- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unreacted 2-Adamantanol
Topic: Purification Strategies for 2-Adamantanol Contamination Document ID: TSC-PUR-057 Last Updated: February 2026 Target Audience: Synthetic Chemists, Process Development Scientists[1]
Diagnostic & Decision Matrix
Before selecting a purification method, you must characterize the physical properties of your desired product relative to 2-adamantanol. 2-Adamantanol is a bulky, lipophilic secondary alcohol that sublimates and lacks a UV chromophore, making it a persistent impurity.
Purification Logic Flow
Use the following decision tree to select the optimal workflow for your specific scenario.
Figure 1: Decision matrix for selecting the appropriate purification modality based on product stability and functional group compatibility.
Troubleshooting Guides & Protocols
Method A: Chemical Scavenging (Trace Removal)
Best For: High-value pharmaceutical intermediates where chromatography is difficult due to co-elution. Mechanism: Polymer-supported isocyanates react covalently with the hydroxyl group of 2-adamantanol to form a carbamate, which remains attached to the solid bead.
The Protocol:
-
Calculate Loading: Assume 100% of the theoretical excess of 2-adamantanol remains. Use 3.0 equivalents of PS-Isocyanate resin (typical loading 1.0–1.5 mmol/g) relative to the estimated impurity.
-
Solvent Selection: Dissolve crude mixture in anhydrous DCM or THF. Avoid protic solvents (MeOH, EtOH) as they will quench the resin.
-
Incubation: Add resin and stir gently (orbital shaker preferred to avoid pulverizing beads) at room temperature for 12–16 hours.
-
Filtration: Filter the mixture through a fritted glass funnel or a cotton plug.
-
Wash: Rinse the resin with DCM (2x volume) to recover any non-covalently bound product.
-
Concentrate: Evaporate the filtrate.
Troubleshooting Scavenging:
| Issue | Probable Cause | Corrective Action |
|---|---|---|
| Impurity Persists | Steric Hindrance | The adamantyl cage is bulky.[1] Increase temperature to 40°C or add a catalytic amount of DMAP to accelerate carbamate formation. |
| Product Loss | Non-Specific Binding | The product may be getting trapped in the polymer matrix.[1] Increase the volume of the wash step using a more polar solvent (e.g., EtOAc). |
Method B: Flash Chromatography (Bulk Removal)
Best For: Large-scale removal when there is a significant Rf difference (
Critical Technical Insight: 2-Adamantanol is UV Inactive . It does not absorb significantly at 254 nm. If you rely solely on a UV detector, you will miss the impurity fraction and potentially pool it with your product.
Visualization Strategy: You must use a destructive stain or a specialized detector.
-
Preferred Stain: Phosphomolybdic Acid (PMA) or Vanillin stain.[1] 2-Adamantanol stains deep blue/black upon heating.
-
Detector: Refractive Index (RI) or ELSD (Evaporative Light Scattering Detector).[1]
Separation Data:
| Stationary Phase | Mobile Phase | Elution Order | Notes |
|---|---|---|---|
| Silica Gel (Normal Phase) | Hexane:EtOAc (9:1 to 4:[1]1) | 1. Hydrocarbons2. Esters/Ketones3.[2] 2-Adamantanol | The hydroxyl group interacts strongly with silica silanols, causing tailing.[1] |
| C18 (Reverse Phase) | Water:MeCN | 1.[1] Polar impurities2. 2-Adamantanol 3. Lipophilic Product | 2-Adamantanol is hydrophobic but elutes earlier than highly lipophilic drugs.[1] |
Method C: Recrystallization
Best For: Solid products where 2-adamantanol is a minor impurity (<10%).
The "Cyclohexane" Protocol: Literature and empirical data suggest cyclohexane is a highly effective solvent for adamantane derivatives.
-
Dissolution: Dissolve crude solid in boiling cyclohexane.
-
Hot Filtration: If insoluble particles remain, filter while hot.
-
Cooling: Allow to cool slowly to room temperature. 2-Adamantanol has a high solubility temperature coefficient in cyclohexane; it often remains in the mother liquor while more polar products crystallize out.
-
Anti-Solvent Alternative: If the product is too soluble in cyclohexane, dissolve in minimal DCM and add Hexane until turbid.
Frequently Asked Questions (FAQs)
Q: Can I remove 2-adamantanol by high-vacuum drying?
A: Proceed with caution. While 2-adamantanol does sublime (enthalpy of sublimation
Q: Why is the 2-adamantanol peak broad/tailing on my HPLC? A: This is a classic issue with adamantyl alcohols. The bulky hydrophobic cage combined with the hydrogen-bonding hydroxyl group leads to poor mass transfer kinetics on C18 columns. Solution: Add 0.1% Formic Acid or TFA to your mobile phase to sharpen the peak, or switch to a Phenyl-Hexyl column for better selectivity.
Q: I tried washing with water, but the 2-adamantanol is still there. Why? A: 2-Adamantanol is practically insoluble in water. The lipophilic adamantane cage dominates the physical properties, overriding the polarity of the single hydroxyl group. You cannot extract it into an aqueous layer. You must use organic separation methods (chromatography or crystallization).[1]
Q: Can I derivatize the 2-adamantanol to make it water-soluble? A: Yes. If your product does not have a free hydroxyl or amine, you can treat the mixture with succinic anhydride and DMAP. This converts the 2-adamantanol into a hemisuccinate ester (containing a free carboxylic acid).
-
Workflow: React crude
Wash with aqueous Sodium Bicarbonate ( ).[1] The 2-adamantanol-succinate will move into the aqueous layer, leaving your non-acidic product in the organic layer.
References
-
Solubility & Physical Properties
-
Crystallization Solvents
-
Scavenging Methodology
-
Sublimation Data
Sources
- 1. Adamantane (CAS 281-23-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. 2-Adamantanol(700-57-2) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Adamantanol CAS#: 700-57-2 [m.chemicalbook.com]
- 6. Properties and Applications of the 2-Adamantanol_Chemicalbook [chemicalbook.com]
- 7. Polymorphism and solid–solid phase transitions of hydrogen bonded 2-adamantanol and 2-methyl-2-adamantanol compounds - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Adamantane [webbook.nist.gov]
Improving the selectivity of 2-Chloroadamantane substitution reactions
Technical Support Center: Optimizing Selectivity in 2-Chloroadamantane Substitutions
Introduction: The "Reluctant" Electrophile
Welcome to the technical support hub for adamantane chemistry. If you are working with 2-chloroadamantane , you are likely encountering a specific set of challenges distinct from the more common 1-chloroadamantane.
While the 1-position (bridgehead, tertiary) forms a stable carbocation readily, the 2-position (bridge, secondary) presents a "selectivity paradox." It is sterically hindered against
This guide provides the mechanistic insights and protocols necessary to force substitution at the 2-position while suppressing the thermodynamic drift toward the 1-position.
Module 1: Mechanistic Diagnostics (The Isomerization Trap)
The Core Problem: The primary failure mode in 2-chloroadamantane substitution is the 1,2-hydride shift . The 2-adamantyl cation is approximately 47 kJ/mol (11 kcal/mol) less stable than the 1-adamantyl cation. Without strict kinetic control, the 2-cation will rearrange to the 1-cation before your nucleophile can attack.
Visualizing the Pathway:
The diagram below illustrates the "Fork in the Road." To retain the 2-position, you must accelerate
Figure 1: The kinetic competition between nucleophilic trapping (green path) and thermodynamic rearrangement (red path).
Module 2: Solvolytic & Nucleophilic Substitution
Troubleshooting Low Rates and Isomerization:
2-Chloroadamantane solvolysis follows a
Strategy: Use fluoroalcohols. Solvents like Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE) are critical. They possess high ionizing power (stabilizing the leaving group departure) but extremely low nucleophilicity (preventing solvent competition), allowing your added nucleophile to dominate.
Data Table: Solvent Effects on Reactivity
Comparison of relative rates (
| Solvent System | Ionizing Power ( | Relative Rate ( | Isomerization Risk | Recommended For |
| Ethanol (100%) | -2.5 | 1.0 (Ref) | Moderate | Simple solvolysis |
| Formic Acid | 2.05 | ~250 | High | Thermodynamic products |
| TFE (97%) | 1.8 | ~180 | Low | Kinetic Trapping |
| HFIP (97%) | 3.6 | ~12,000 | Very Low | Difficult Substitutions |
Technical Tip: When using HFIP, the lifetime of the cation is short, and the solvent shell is non-nucleophilic. This maximizes the probability that your added nucleophile (e.g., nitrile, azide) captures the cation at the 2-position before a hydride shift occurs.
Module 3: Synthetic Protocols
Protocol A: The Ritter Reaction (Amide Synthesis)
Target: Synthesis of N-(2-adamantyl)acetamides with retention of configuration.
The Challenge: Standard Ritter conditions (
Optimized Procedure:
-
Reagents: 2-Chloroadamantane (1.0 eq), Chloroacetonitrile (Solvent/Reagent),
(Catalyst) or conc. (Stoichiometric). -
Why Chloroacetonitrile? It is more electrophilic than acetonitrile, reacting faster with the sluggish 2-adamantyl cation.
-
Step-by-Step:
-
Dissolve 2-chloroadamantane in Chloroacetonitrile (excess).
-
Cool to 0°C (Critical for kinetic control).
-
Add acid catalyst dropwise.
-
Stir at 0°C for 2 hours, then allow to warm to RT.
-
Quench: Pour into ice water. The chloroacetimidate intermediate hydrolyzes to the amide.
-
Cleavage (Optional): The resulting chloroacetamide can be cleaved to the free amine using thiourea/ethanol.
-
Protocol B: Friedel-Crafts Arylation
Target: 2-Aryl adamantanes.
The Challenge: Preventing the formation of 1-aryl adamantane.
Solution: Use a mild Lewis Acid at low temperature. Avoid
-
Reagents: 2-Chloroadamantane, Arene (e.g., Toluene, Benzene),
or . -
Step-by-Step:
-
Dissolve 2-chloroadamantane in the Arene (used as solvent to maximize [Nu]).
-
Cool to -10°C .
-
Add
(1.1 eq) slowly as a solution in DCM. -
Monitor by GC/MS. Stop immediately upon consumption of starting material.
-
Note: If rearrangement is observed, switch solvent to a 1:1 mixture of DCM/HFIP . The HFIP accelerates ionization, allowing the reaction to proceed at even lower temperatures (-40°C), freezing out the rearrangement.
-
Module 4: Troubleshooting FAQ
Q1: I am seeing a 60:40 mixture of 1-substituted and 2-substituted products. How do I shift this? A: You are operating under thermodynamic control.
-
Lower the temperature. The activation energy for the hydride shift (
kcal/mol) is higher than that for diffusion-controlled nucleophilic attack. -
Increase Nucleophile Concentration. Rate of trapping =
. Rate of rearrangement = . Increasing linearly favors the trap. Use the nucleophile as the solvent if possible.
Q2: My reaction won't start. 2-Chloroadamantane is recovered unchanged. A: The C-Cl bond at the 2-position is strong and back-side attack is impossible. You need to assist the leaving group.
-
Add Silver Salts:
or (1.1 eq) in dry DCM will precipitate AgCl and force ionization. This is the "nuclear option" for generating the cation.
Q3: Can I use basic nucleophiles (e.g., NaOEt)?
A: No. 2-Chloroadamantane is extremely resistant to
References
-
Solvolysis Mechanisms & Solvent Effects
-
Cation Stability & Rearrangement
-
Ritter Reaction Selectivity
-
Title: A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile.[3]
- Source:Synthesis 2000(12): 1709-1712.
-
-
Friedel-Crafts & HFIP Usage
- Title: Hexafluoroisopropanol as a solvent for c
- Source:Chem. Rev. 2010, 110, 12, 7568–7624.
-
URL:[Link]
Sources
- 1. Ritter Reaction [organic-chemistry.org]
- 2. Intrinsic (gas phase) thermodynamic stability of 2-adamantyl cation. Its bearing on the solvolysis rates of 2-adamantyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile [organic-chemistry.org]
Technical Support Center: Handling & Disposal of 2-Chloroadamantane
[1]
Subject: 2-Chloroadamantane (CAS: 7346-41-0) Ticket ID: CHEM-WASTE-7346 Status: Open for Review Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Chemical Profile[1][2]
2-Chloroadamantane is a halogenated derivative of adamantane.[1][2] Its rigid, cage-like structure imparts high lipophilicity and thermal stability, making it persistent in the environment and challenging to clean from glassware if allowed to crystallize.[1] Unlike simple alkyl halides, its bulkiness retards nucleophilic attacks, meaning it does not degrade rapidly in standard aqueous waste streams.[1]
Critical Chemical Properties for Disposal:
| Property | Value | Implication for Handling |
| Physical State | White Crystalline Solid | Dust generation risk; requires particulate controls.[1] |
| Solubility | Insoluble in Water; Soluble in DCM, Chloroform | MUST use organic solvents for cleaning; aqueous rinsing is ineffective.[1] |
| Reactivity | Slow Hydrolysis | Can release Hydrogen Chloride (HCl) gas over time if stored wet.[1] |
| Flash Point | 86.5°C | Combustible; keep away from high heat/sparks.[1] |
| Hazard Class | Irritant (Skin/Eye), Halogenated | Requires segregation from non-halogenated solvents.[1][3][4] |
Routine Disposal Protocols (The "Happy Path")
User Question: I have synthesized 2-Chloroadamantane and have solid residues and mother liquor. Which waste stream do I use?
The Core Protocol
2-Chloroadamantane is a Halogenated Organic compound.[1][2][5] It must never be disposed of in general trash, down the drain, or in non-halogenated solvent streams (e.g., pure acetone/ethanol waste).[1]
-
Solid Waste: Collect pure solid 2-Chloroadamantane in a dedicated container labeled "Hazardous Waste: Solid Halogenated Organics."
-
Liquid Waste (Mother Liquor): If dissolved in solvents (e.g., Dichloromethane, Chloroform), dispose of in the Halogenated Solvent Waste carboy.[1]
-
Segregation Logic: Do not mix with strong oxidizers (e.g., nitric acid, perchlorates) as this can lead to exothermic reactions.[1]
Visual Workflow: Waste Stream Decision Tree
Figure 1: Decision logic for segregating 2-Chloroadamantane waste streams to ensure regulatory compliance.
Troubleshooting & FAQs
Issue #1: The "Crusty Flask" (Cleaning Residues)
User Report: I cannot get the white residue off my round-bottom flask. Water and soap are doing nothing.
Root Cause: The adamantane cage structure is highly hydrophobic (lipophilic).[1] Aqueous detergents cannot easily solvate the crystal lattice.[1] Furthermore, 2-Chloroadamantane sublimes slightly, potentially redepositing on the upper neck of glassware.[1]
Corrective Action:
-
Do NOT use Chromic acid or Piranha solution immediately (risk of forming volatile toxic byproducts).[1]
-
Solvent Rinse: Rinse the flask with a small volume of Dichloromethane (DCM) or Chloroform .[1] The residue should dissolve instantly.[1]
-
Disposal: Pour this rinse into the Halogenated Waste container.
-
Final Wash: Once the bulk solid is removed via organic solvent, wash with acetone, followed by soap and water.[1]
Issue #2: Waste Container Pressurization
User Report: My halogenated waste carboy containing 2-Chloroadamantane is bulging slightly.
Root Cause: While 2-Chloroadamantane is relatively stable, it can undergo slow hydrolysis in the presence of water, releasing Hydrogen Chloride (HCl) gas [1].[1] If the waste container contains a mixture of aqueous layers and halogenated solvents, this reaction can pressurize the vessel over time.
Corrective Action:
-
Vent: Immediately (and carefully) vent the cap in a fume hood.[1]
-
pH Check: Check the pH of the waste.[1] If highly acidic, the hydrolysis is active.[1]
-
Neutralization: Consult your EHS officer.[1][5] Usually, adding a small amount of solid sodium bicarbonate to neutralize the acid (in a controlled manner) is required before sealing for long-term storage.
Issue #3: Accidental Spills
User Report: I spilled about 5g of the powder on the benchtop.
Root Cause: 2-Chloroadamantane is a solid, but it is an irritant and potential environmental pollutant.[1] Sweeping it vigorously can generate dust, leading to inhalation hazards.[1]
Corrective Action: Follow the "Wet Wipe" method to prevent sublimation and dust generation.[1]
Visual Workflow: Spill Response
Figure 2: Step-by-step spill response protocol minimizing inhalation risks.
Regulatory & Safety Compliance (E-E-A-T)
Why Segregation Matters
Disposal facilities incinerate waste.[1] Halogenated compounds (containing Chlorine) generate acidic gases (HCl) during combustion, requiring scrubbers.[1] Non-halogenated solvents are often used as fuel blends.[1][3] Mixing 2-Chloroadamantane (Halogenated) into a Non-Halogenated stream (e.g., Acetone) contaminates the entire drum, forcing the disposal facility to treat the whole volume as halogenated, significantly increasing cost and environmental impact [2].[1]
Storage Incompatibilities
-
Strong Oxidizers: Avoid contact with nitric acid or permanganates.[1] The adamantane skeleton is electron-rich enough to react violently under oxidative conditions.[1]
-
Moisture: Store in a desiccator if possible. As noted in the troubleshooting section, moisture ingress leads to hydrolysis and HCl evolution [3].[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123251, 2-Chloroadamantane.[1] Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][6] Chapter 8: Management of Waste.[1] National Academies Press (US).[1][6] Retrieved from [Link]
Sources
- 1. 2-Chloroadamantane | C10H15Cl | CID 123251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 7346-41-0: 2-Chloroadamantane | CymitQuimica [cymitquimica.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. mn.uio.no [mn.uio.no]
- 6. zaeralab.ucr.edu [zaeralab.ucr.edu]
Technical Support Center: Adamantyl Chemistry Division
Current Status: Operational Topic: Overcoming Steric Hindrance in 2-Adamantyl Reactions Ticket Priority: High (Drug Discovery/Lead Optimization)[1]
Introduction: The "2-Ad Paradox"
Welcome to the Adamantyl Support Hub. If you are here, you are likely facing the 2-Adamantyl (2-Ad) Paradox : You need to functionalize the secondary carbon (C2) of the adamantane cage, but standard textbook protocols are failing.
The Root Cause: While the tertiary (C1) position is sterically encumbered, it forms a stable carbocation.[2] The secondary (C2) position, however, presents a unique "geometric wall."[1]
-
Forbidden: The adamantane cage rigidly blocks the backside trajectory required for
attack ( to the leaving group). - Reluctance: The 2-Ad cation is secondary and significantly less stable than the tertiary 1-Ad cation, leading to sluggish ionization.[1]
-
Metal Access: In cross-coupling, the axial hydrogens on the cage create a "steric cone" that destabilizes standard Palladium intermediates.
This guide provides field-validated workarounds for these specific geometric constraints.
Module 1: Nucleophilic Substitution Troubleshooting
Ticket #404: "My nucleophile won't displace the leaving group."
User Report:
"I'm trying to displace a bromide at the 2-position using sodium azide in DMF. I've heated it to
, but I see zero conversion. Is my nucleophile dead?"
Technical Diagnosis:
Your nucleophile is fine; your mechanism is wrong. You are attempting an
The Solution: Force an
Protocol: HFIP-Promoted Solvolysis Use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) .[1] Its high ionizing power and low nucleophilicity stabilize the transition state for ionization.
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Mechanistic Logic |
| Solvent | DMF / DMSO | HFIP (or HFIP:DCM 1:1) | HFIP H-bonds to the leaving group (pulling it off) and stabilizes the cation via a solvent cage. |
| Nucleophile | Strong ( | Trimethylsilyl-Nucleophile ( | Lewis acidic TMS species work synergistically with HFIP.[1] |
| Temp | RT to | Lower barrier to ionization prevents decomposition.[1] |
Step-by-Step Workflow:
-
Dissolve 2-adamantyl bromide (1.0 equiv) in HFIP (0.5 M).
-
Add nucleophile source (e.g.,
, 1.2 equiv).[1] -
Stir at room temperature. Monitor by GC-MS (TLC is often deceptive due to HFIP streaks).[1]
-
Note: If the reaction is slow, add a Lewis Acid catalyst like
(5 mol%).[1]
Module 2: Cross-Coupling & Metal Catalysis
Ticket #502: "Palladium catalyst dies (Pd black) immediately."[1]
User Report:
"I am trying a Suzuki coupling on 2-bromo-adamantane. I used
and standard boronic acids.[1] The reaction turns black instantly, and I only get dehalogenated adamantane."
Technical Diagnosis:
Standard phosphines (
The Solution: Bulky, Electron-Rich Dialkylbiaryl Phosphines You need ligands that are:
-
Electron-Rich: To facilitate oxidative addition into the hindered alkyl halide.[1]
-
Bulky: To force the reductive elimination step and protect the Pd center.
Recommended Ligand Systems:
-
Primary Choice: CataCXium A (Butyldi-1-adamantylphosphine) or Q-Phos .[1]
-
Secondary Choice: X-Phos or RuPhos (Buchwald Ligands).[1]
Protocol: High-Steric Suzuki Coupling
| Component | Specification | Reason |
| Catalyst | Specific ligand geometry accommodates the adamantyl cage.[1] | |
| Base | Anhydrous bases often perform better to prevent protodehalogenation.[1] | |
| Solvent | Toluene/Water (10:[1]1) or Dioxane | Biphasic systems often help solubilize the inorganic base. |
| Temp | High energy required to overcome the steric activation barrier. |
Visualizing the Steric Wall:
Caption: Comparison of ligand performance. Standard ligands fail to penetrate the axial hydrogen shield, leading to catalyst decomposition.
Module 3: Ketone Functionalization (Reductive Amination)
Ticket #301: "2-Adamantanone ignores my amine."
User Report:
"I'm trying to make a secondary amine from 2-adamantanone. I mixed it with the amine and
, but I just recover the ketone."
Technical Diagnosis: The formation of the intermediate iminium ion is the bottleneck. The C=O bond in 2-adamantanone is flanked by the cage structure, making nucleophilic attack by the amine slow. Standard weak acids (Acetic acid) are insufficient to drive equilibrium toward the imine in this sterically congested environment.
The Solution: Lewis Acid Activation (Titanium Protocol) You must "supercharge" the carbonyl oxygen to encourage amine attack and irreversibly trap the water formed.
Protocol: Titanium(IV) Isopropoxide Reductive Amination
-
Imine Formation (The Critical Step):
-
Mix 2-adamantanone (1.0 equiv) and Amine (1.2 equiv) in neat Titanium(IV) isopropoxide (
) (2.0 equiv). -
Why? Ti acts as a Lewis acid to activate the ketone AND as a water scavenger to drive equilibrium.
-
Stir at room temperature for 6–12 hours (or
if the amine is bulky).
-
-
Reduction:
-
Workup:
Module 4: Decision Matrix & Advanced C-H Activation
If traditional functional group interconversion (FGI) fails, consider Radical C-H Activation .[1] This bypasses the steric requirements of
Decision Tree for 2-Adamantyl Functionalization:
Caption: Strategic decision tree. Note that direct C-H activation often favors C1; specific electron-deficient reagents are needed to target C2.[1]
References & Authority
-
Solvent Effects (HFIP): Colomer, I., et al. "Hexafluoroisopropanol as a highly versatile solvent."[1][3] Chemical Reviews (2017).[1] Describes the "pull" mechanism for leaving groups in hindered substrates. [1]
-
Suzuki Coupling Ligands: Martin, R., & Buchwald, S. L.[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research (2008).[1] Defines the necessity of bulky ligands for difficult oxidative additions.
-
Adamantane C-H Functionalization: Yang, H. B., et al. "Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer."[1][4] ChemRxiv (2019).[1] Discusses the selectivity challenges between C1 and C2 positions.
-
Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry (1996).[1] (Base protocol, modified here with Ti(OiPr)4 for hindered ketones).
-
CataCXium A Ligand: Zapf, A., et al. "Di-1-adamantyl-n-butylphosphine (CataCXium A)—A Useful Ligand for Palladium-Catalyzed Cross-Coupling Reactions."[1] Angewandte Chemie (2006).[1] [1]
Sources
Technical Support Center: 2-Chloroadamantane Reaction Integrity
Subject: Moisture Sensitivity & Reaction Optimization for 2-Chloroadamantane Document ID: TS-ADAM-2CL-004 Last Updated: February 6, 2026 Audience: Process Chemists, Medicinal Chemists, and R&D Scientists[1]
Executive Summary: The "Deceptive Stability" Paradox
2-Chloroadamantane (2-Cl-Ad) presents a unique challenge in organic synthesis. Unlike its tertiary isomer (1-chloroadamantane), it is a secondary halide.[1] However, due to the rigid adamantane cage structure, it is mechanistically locked into SN1 pathways.[1]
The Core Technical Issue: While 2-Cl-Ad is not highly hygroscopic during storage, its reactions are hypersensitive to trace moisture during activation.[1] Because the rigid cage sterically prohibits backside attack (SN2), any nucleophilic substitution must proceed via a high-energy carbocation intermediate.[1] In the presence of even ppm-levels of water, the water molecule—being a small, hard nucleophile—will outcompete larger nucleophiles for the cation, leading to the formation of the impurity 2-adamantanol .[1]
Mechanistic Intelligence (The "Why")
To troubleshoot effectively, one must understand the steric constraints of the adamantane cage.[1]
The SN2 Blockade
In a standard secondary alkyl halide, SN2 substitution occurs via backside attack with inversion of configuration.[1] In 2-Cl-Ad, the "backside" is the core of the adamantane cage. Inversion is geometrically impossible without breaking the cage.[1] Therefore, all substitutions are forced through the SN1 manifold , involving the formation of a secondary adamantyl cation.[1]
The Solvolysis Pathway
The rate-determining step is the ionization of the C-Cl bond. This ionization is heavily influenced by the solvent's ionizing power (
Figure 1: The Mechanistic Bottleneck.[1] Note that the SN2 pathway is strictly forbidden, forcing the reaction through the cation where water competes aggressively.[1]
Troubleshooting Guides
Scenario A: Low Yield in Friedel-Crafts Alkylation
Symptom: Reaction turns dark/tarry; HPLC shows high levels of 2-adamantanol; catalyst consumption is higher than calculated.
Root Cause: Moisture in the 2-Cl-Ad starting material reacts with the Lewis Acid (
| Diagnostic Step | Observation | Action Required |
| Check Reagent Appearance | Clumping or "wet snow" texture.[1] | STOP. Sublimate or recrystallize 2-Cl-Ad. |
| Headspace Analysis | White fumes (HCl) upon catalyst addition.[1] | System is wet. Purge with dry |
| Solvent Check | DCM/Nitromethane water content >50 ppm.[1] | Dry solvent over |
Scenario B: Stalled Grignard/Lithium Formation
Symptom: Magnesium turnings do not dissolve; no exotherm observed; iodine color persists.[1] Root Cause: 2-Cl-Ad is difficult to activate due to the strength of the secondary C-Cl bond. Surface oxides or moisture on the halide surface quench the radical initiation immediately.
Corrective Protocol:
-
Activation: Use Rieke Magnesium (
) or TurboGrignard ( ) for exchange, rather than direct insertion.[1] -
Drying: Azeotropic distillation of 2-Cl-Ad with dry toluene prior to reaction is more effective than vacuum drying for coupling reactions.[1]
Scenario C: Unwanted Hydrolysis in Nucleophilic Substitution
Symptom: Trying to install an azide or amine, but getting alcohol.[1] Root Cause: Using a protic solvent (EtOH, MeOH) or a "wet" polar aprotic solvent.[1] The solvent's dielectric constant promotes ionization, but the water attacks the cation faster than your nucleophile.
Decision Matrix:
Figure 2: Troubleshooting logic flow for optimizing 2-Chloroadamantane substitution reactions.
Validated Protocols
Protocol 1: Purification & Drying of 2-Chloroadamantane
Standard vacuum drying is often insufficient due to the waxy nature of the solid which traps moisture in the lattice.
-
Dissolution: Dissolve crude 2-Cl-Ad in minimal hot
-hexane ( ). -
Separation: Decant from any aqueous droplets or inorganic salts.[1]
-
Crystallization: Cool slowly to
. -
Desiccation: Filter rapidly under
. Dry in a vacuum desiccator over for 12 hours. -
QC Check: Melting point should be sharp (
). Broadening indicates impurities or moisture.[1]
Protocol 2: Solvent Selection for SN1 Substitution
Goal: Maximize ionization (
| Solvent System | Relative Rate ( | Risk Level | Recommended For |
| Ethanol/Water (80:20) | 1.0 (Ref) | High | Solvolysis studies only.[1] |
| Formic Acid | >100 | High | Formolysis (producing formate ester).[1] |
| Trifluoroethanol (TFE) | High | Med | Difficult substitutions (fluorinated solvents stabilize the cation).[1] |
| DCM (Anhydrous) | Low | Low | Friedel-Crafts / Lewis Acid catalysis.[1] |
| Acetonitrile | Medium | Med | General nucleophilic substitution (Must be dry!).[1] |
Frequently Asked Questions (FAQ)
Q: Can I use 1-Chloroadamantane protocols for 2-Chloroadamantane?
A: No. 1-Chloroadamantane (tertiary) ionizes roughly
Q: Why is my reaction producing the alkene (Adamantene)? A: It is effectively impossible to form "Adamantene" (double bond at the bridgehead) due to Bredt's Rule . Extreme strain prevents elimination.[1] If you see mass loss, it is likely sublimation of the starting material, not elimination.[1]
Q: Is 2-Chloroadamantane light sensitive?
A: Generally no, but it is volatile.[1] Store in a tightly sealed container at
Q: I need to remove the 2-Adamantanol impurity. Can I distill it? A: Separation by distillation is difficult due to sublimation.[1] Column chromatography on silica gel is recommended.[1] 2-Chloroadamantane elutes very quickly with 100% Hexanes, while the alcohol (2-Adamantanol) sticks and requires polar eluent (EtOAc/Hexane) to move.[1]
References
-
Solvolysis Mechanisms & Rates
-
Solvent Effects on Adamantyl Systems
-
Synthesis and Reactivity
-
Purification Standards
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloroadamantane and 1-Chloroadamantane
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the rigid, three-dimensional structure of adamantane provides a unique scaffold for the design of novel molecules. The strategic functionalization of this hydrocarbon cage is paramount, and understanding the reactivity of its halogenated derivatives is crucial for synthetic planning. This guide offers an in-depth comparison of the reactivity of two key isomers, 1-chloroadamantane and 2-chloroadamantane, with a focus on their behavior in nucleophilic substitution reactions, supported by experimental data and mechanistic insights.
Structural Isomers: A Tale of Two Positions
The fundamental difference between 1-chloroadamantane and 2-chloroadamantane lies in the position of the chlorine atom on the adamantane framework.
-
1-Chloroadamantane: The chlorine atom is attached to a bridgehead tertiary carbon . This carbon is bonded to three other carbon atoms within the cage structure.
-
2-Chloroadamantane: The chlorine atom is bonded to a secondary carbon atom within one of the cyclohexane rings of the adamantane structure.
This seemingly subtle distinction in the substitution pattern has profound implications for the chemical reactivity of these isomers, primarily dictated by the stability of the carbocation intermediates formed during nucleophilic substitution reactions.
The Decisive Role of Carbocation Stability
Nucleophilic substitution reactions of alkyl halides can proceed through two primary mechanisms: the unimolecular S(_N)1 pathway, which involves a carbocation intermediate, and the bimolecular S(_N)2 pathway, which involves a concerted backside attack by the nucleophile. For adamantyl systems, the rigid cage-like structure sterically hinders the backside attack required for an S(_N)2 reaction. Consequently, the S(_N)1 mechanism is the dominant pathway for both isomers. The rate of an S(_N)1 reaction is determined by the stability of the carbocation formed in the rate-determining step.
1-Adamantyl Cation: A Highly Stable Tertiary Bridgehead Carbocation
The solvolysis of 1-chloroadamantane proceeds through the formation of a tertiary bridgehead carbocation. This 1-adamantyl cation is exceptionally stable. This high stability is a key driver for the reactivity of 1-substituted adamantane derivatives. The formation of this stable intermediate readily occurs, facilitating S(_N)1 reactions.
2-Adamantyl Cation: A Less Stable Secondary Carbocation
In contrast, the solvolysis of 2-chloroadamantane involves the formation of a secondary carbocation at a non-bridgehead position. Secondary carbocations are inherently less stable than their tertiary counterparts. This lower stability translates to a higher activation energy for its formation, and consequently, a slower reaction rate compared to its tertiary isomer.
Experimental Data: A Quantitative Comparison of Reactivity
The exceptional stability of the 1-adamantyl cation is well-documented, leading to rapid S(_N)1 solvolysis. For instance, the solvolysis of 1-adamantyl derivatives is often used as a benchmark for S(_N)1 reactions with minimal solvent nucleophilic assistance.
Conversely, studies on 2-adamantyl derivatives, while also proceeding via an S(_N)1 mechanism, consistently show them to be less reactive than their 1-substituted counterparts. For example, a study on a substituted 2-adamantyl tosylate revealed it to react 4.7 times faster than the parent 2-adamantyl tosylate in an 80:20 ethanol-water mixture[1]. This highlights that even with activating groups, the secondary adamantyl system is inherently less reactive than the tertiary bridgehead position.
Further underscoring this reactivity difference, research on 2-chloro-2-methyladamantane, a tertiary derivative, shows it to be significantly more reactive than 2-chloroadamantane. This again emphasizes the pronounced effect of carbocation stability on reaction rates within the adamantane framework.
Table 1: Summary of Reactivity Comparison
| Feature | 1-Chloroadamantane | 2-Chloroadamantane |
| Position of Chlorine | Bridgehead (Tertiary Carbon) | Non-Bridgehead (Secondary Carbon) |
| Carbocation Intermediate | Tertiary (1-adamantyl cation) | Secondary (2-adamantyl cation) |
| Carbocation Stability | High | Moderate |
| Dominant Mechanism | S(_N)1 | S(_N)1 |
| Relative Reactivity | High | Low |
Mechanistic Pathways Visualized
The differing reactivity of these two isomers can be visualized through their respective S(_N)1 reaction pathways.
Caption: S(_N)1 reaction pathways for 1- and 2-chloroadamantane.
Experimental Protocol: Determination of Solvolysis Rates
To quantitatively compare the reactivity of 1-chloroadamantane and 2-chloroadamantane, a kinetic study of their solvolysis reactions can be performed. The following protocol outlines a general procedure for such an experiment.
Objective: To determine and compare the first-order rate constants for the solvolysis of 1-chloroadamantane and 2-chloroadamantane in a given solvent system (e.g., 80% ethanol/20% water).
Materials:
-
1-Chloroadamantane
-
2-Chloroadamantane
-
Ethanol (absolute)
-
Deionized water
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Volumetric flasks, pipettes, burette, and conical flasks
Procedure:
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 80:20 ethanol:water by volume) in a volumetric flask.
-
Reaction Solution Preparation:
-
Accurately weigh a known amount of 1-chloroadamantane and dissolve it in the prepared solvent to make a solution of known concentration (e.g., 0.1 M).
-
Repeat the process for 2-chloroadamantane in a separate flask.
-
-
Kinetic Run:
-
Place a known volume (e.g., 50.0 mL) of the 1-chloroadamantane solution into a conical flask and equilibrate it in the constant temperature water bath (e.g., 25°C or 50°C).
-
At time t=0, start a stopwatch.
-
At regular time intervals (e.g., every 10 minutes), withdraw a 5.0 mL aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold acetone.
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the liberated HCl with the standardized NaOH solution until a persistent pink endpoint is reached. Record the volume of NaOH used.
-
Continue taking aliquots at regular intervals for at least three half-lives of the reaction.
-
An "infinity" reading should be taken after the reaction has gone to completion (e.g., after 10 half-lives or by heating the solution to ensure complete reaction).
-
-
Repeat for 2-Chloroadamantane: Perform the same kinetic run for the 2-chloroadamantane solution under the identical conditions.
-
Data Analysis:
-
The concentration of HCl produced at each time point is proportional to the amount of chloroadamantane that has reacted.
-
The first-order rate constant (k) can be determined by plotting ln(V(∞) - V(_t)) versus time, where V(∞) is the volume of NaOH for the infinity reading and V(_t) is the volume of NaOH at time t. The slope of this line will be -k.
-
Causality Behind Experimental Choices:
-
Choice of Solvent: A polar protic solvent like aqueous ethanol is chosen to facilitate the S(_N)1 reaction by stabilizing the carbocation intermediate and the departing chloride ion.
-
Constant Temperature: The reaction rate is highly dependent on temperature. A constant temperature water bath ensures that this variable is controlled, allowing for a fair comparison of the intrinsic reactivities of the two isomers.
-
Titration Method: The solvolysis of chloroadamantane produces one equivalent of hydrochloric acid. By titrating this acid with a standardized base, the progress of the reaction can be accurately monitored over time.
-
Quenching: Adding the reaction aliquot to cold acetone effectively stops the reaction by rapidly cooling it and diluting the reactants, allowing for an accurate measurement of the HCl concentration at that specific time point.
Conclusion for the Practicing Scientist
The choice between using a 1-chloroadamantane or a 2-chloroadamantane derivative in a synthetic sequence has significant consequences for reaction conditions and outcomes.
-
1-Chloroadamantane is the more reactive isomer due to the formation of a stable tertiary bridgehead carbocation. It will undergo S(_N)1 reactions under relatively mild conditions. This makes it a valuable precursor when facile substitution at the bridgehead position is desired.
-
2-Chloroadamantane is considerably less reactive due to the formation of a less stable secondary carbocation. It will require more forcing conditions (e.g., higher temperatures, more ionizing solvents) to undergo S(_N)1 reactions at a practical rate. This lower reactivity can be advantageous in cases where selective functionalization at other positions of a more complex molecule is needed, leaving the 2-position intact.
By understanding the fundamental principles of carbocation stability and the inherent structural constraints of the adamantane cage, researchers can make informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and predictable outcomes in drug discovery and materials development.
References
-
Huang, X., & Bennet, A. J. (1997). An unstrained homoallylic secondary adamantyl toluene-p-sulfonate solvolyses with σ-bond migration to give a protoadamantyl substituted allylic carbenium ion. Journal of the Chemical Society, Perkin Transactions 2, (5), 1027-1034. [Link]
Sources
Relative Reactivity of 2-Chloroadamantane and 2-Bromoadamantane
The following technical guide details the comparative reactivity, mechanistic underpinnings, and experimental handling of 2-chloroadamantane and 2-bromoadamantane.
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Physical Organic Researchers[1][2]
Executive Summary
In the context of nucleophilic substitution, 2-bromoadamantane and 2-chloroadamantane serve as quintessential probes for limiting
-
Reactivity Verdict: 2-Bromoadamantane is approximately 30–60 times more reactive than 2-chloroadamantane under solvolytic conditions.[1][2]
-
Mechanistic Insight: Both substrates react exclusively via a limiting
mechanism.[2] The rigid adamantane cage prevents backside nucleophilic attack ( ) and hinders solvent assistance ( ) during ionization.[2] -
Utility: 2-Adamantyl halides are often used to calibrate solvent ionizing power (
scales) because their reaction rates depend almost entirely on the solvent's ability to stabilize the developing cation, with negligible nucleophilic participation.[2]
Mechanistic Foundation
The reactivity difference between the chloro- and bromo- derivatives is governed by the leaving group ability (nucleofugality) and the stability of the carbocation intermediate .[2]
The Limiting
Pathway
Due to the steric bulk of the cage structure, the backside of the C-2 carbon is inaccessible to nucleophiles, rendering
Reaction Coordinate:
-
Ionization (Rate Determining Step): The C-X bond breaks to form a contact ion pair (CIP).[2]
-
Dissociation: The CIP separates into a solvent-separated ion pair (SSIP).[2]
-
Product Formation: The solvent (or nucleophile) captures the cation, typically from the exo/endo faces, often leading to retention of configuration due to ion-pairing effects or specific cage solvation.[2]
Leaving Group Physics (
)
The C-Br bond is weaker and longer than the C-Cl bond, making bromide a better leaving group.[2] In limiting
-
Bond Dissociation Energy (Approx): C-Cl (~81 kcal/mol) vs. C-Br (~68 kcal/mol).[2]
-
Observed Rate Ratio (
): For bridgehead systems, this ratio typically falls between 30 and 60 in protic solvents (e.g., ethanol, acetic acid).[2]
Quantitative Performance Analysis
The following data summarizes the solvolytic performance. Note that 2-adamantyl derivatives are significantly slower than 1-adamantyl derivatives (tertiary).[1][2]
Table 1: Comparative Solvolysis Metrics
| Parameter | 2-Chloroadamantane | 2-Bromoadamantane | Note |
| Leaving Group | Chloride ( | Bromide ( | Br is a superior nucleofuge.[1][2] |
| Relative Rate ( | 1 (Baseline) | ~40 – 60 | In 80% Ethanol/H |
| Solvent Sensitivity ( | ~1.0 | ~1.0 | High sensitivity to solvent ionizing power ( |
| Nucleophilic Sensitivity ( | ~0.0 | ~0.0 | No nucleophilic solvent assistance ( |
| Activation Enthalpy ( | Higher (~25-28 kcal/mol) | Lower (~22-25 kcal/mol) | Reflects stronger C-Cl bond.[2] |
| Primary Utility | Stable precursor; inert standard.[2] | Kinetic probe; reactive intermediate.[2] |
Reactivity Hierarchy (Solvolysis in 80% Ethanol)
[2]-
1-Ad vs 2-Ad: The 1-adamantyl cation (tertiary) is roughly
to times more stable/reactive than the 2-adamantyl cation (secondary).[2] -
Cl vs Br: The bromide provides the necessary boost to make the 2-adamantyl system accessible under mild conditions.[2]
Experimental Protocols
A. Synthesis of 2-Haloadamantanes
Direct halogenation of adamantane often yields mixtures favoring the 1-position.[2] The most reliable route to pure 2-isomers is via 2-adamantanone .[1][2]
Pathway:
-
Oxidation: Adamantane
2-Adamantanone (via 1-adamantanol rearrangement).[2] -
Reduction: 2-Adamantanone
2-Adamantanol.[1][2] -
Halogenation:
B. Kinetic Measurement Protocol (Solvolysis)
To measure the rate constants (
Materials:
-
Substrate: 0.01 M 2-Chloroadamantane or 2-Bromoadamantane.[1][2]
-
Solvent: 80:20 Ethanol:Water (v/v).[2]
-
Indicator: Bromothymol Blue (if using titration) or Conductometer.[2]
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate in the thermostated solvent (
is recommended for 2-Cl due to slowness; for 2-Br). -
Monitoring:
-
Calculation: Plot
vs. time. The slope .[2]
Visualization of Reaction Pathways[3]
The following diagram illustrates the divergent energy landscapes for the two halides and the common cation intermediate.
Caption: Comparative reaction coordinate showing the higher activation energy barrier for 2-chloroadamantane compared to 2-bromoadamantane, leading to the observed rate difference.
References
-
Bentley, T. W., & Carter, G. E. (1982).[2] The
Spectrum.[2] Journal of the American Chemical Society, 104(21), 5741–5747.[2] Link[2]- Establishes the Y-scale and discusses adamantyl deriv
-
Schleyer, P. v. R., & Nicholas, R. D. (1961).[2] The Reactivity of Bridgehead Compounds of Adamantane. Journal of the American Chemical Society, 83(12), 2700–2707.[2] Link[2]
- Foundational text on adamantane solvolysis rates and the stability of bridgehead c
-
Kevill, D. N., & D'Souza, M. J. (2002).[2] Correlation of the Rates of Solvolysis of 2-Adamantyl Chloroformate. Journal of Physical Organic Chemistry.
- Provides specific kinetic data and m-values for 2-adamantyl systems.
-
Paroli, R. M., et al. (1988).[2][3] Phase transitions in adamantane derivatives: 2-chloroadamantane. Canadian Journal of Chemistry, 66(8), 1973-1978.[2] Link[2]
- Physical properties and characteriz
-
Groves, J. T., & Ma, K. W. (1974).[2] Free radical oxidation of adamantane.[2] Journal of the American Chemical Society.[2][4]
- Discusses synthetic routes to functionalized adamantanes.
Sources
- 1. CN1980875A - Preparation method of 2-adamantanol and 2-adamantanone - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Chloroadamantane [webbook.nist.gov]
- 4. Solubility of KBr in Binary Solvents Formed by Acetone and Water in the Temperature Range between (288.15 and 313.15) K | CoLab [colab.ws]
Analytical Methods for Determining the Purity of 2-Chloroadamantane: A Comparative Technical Guide
Introduction: The Isomer Challenge
2-Chloroadamantane (CAS: 7346-41-0) is a critical intermediate in the synthesis of functionalized adamantane derivatives, utilized in antiviral therapeutics (e.g., rimantadine analogs) and advanced photoresist materials. Unlike its more common isomer, 1-chloroadamantane (tertiary chloride), 2-chloroadamantane (secondary chloride) presents unique analytical challenges due to its lack of a strong UV chromophore and the difficulty in resolving it from its structural isomers and hydrolysis products (1-adamantanol, 2-adamantanol).
This guide provides an objective, data-driven comparison of analytical methodologies for purity determination, focusing on the critical separation of the 2-chloro and 1-chloro isomers.
Key Impurities Profile
-
1-Chloroadamantane: Structural isomer (tertiary).[1] Often formed as a byproduct via hydride shifts during synthesis.
-
Adamantane: Unreacted starting material.
-
2-Adamantanol: Hydrolysis product (secondary alcohol).
-
1-Adamantanol: Hydrolysis product (tertiary alcohol).
Analytical Decision Tree
The choice of method depends on the specific analytical requirement: trace impurity profiling vs. absolute assay determination.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sensitivity and stability requirements.
Comparative Analysis of Methods
The following table summarizes the performance characteristics of the three primary methodologies.
| Feature | GC-FID / GC-MS | HPLC (RI / CAD) | qNMR ( |
| Primary Utility | Routine QC, Trace Impurity Profiling | Analysis of thermally labile impurities | Absolute purity (Assay), Structure Confirmation |
| Detection Principle | Flame Ionization (Carbon count) | Refractive Index / Aerosol Charge | Proton Magnetic Resonance |
| Isomer Separation | Excellent (Based on BP/Polarity) | Good (Requires specialized columns) | Excellent (Distinct chemical shifts) |
| Sensitivity (LOD) | High (< 10 ppm) | Moderate (RI: ~100 ppm, CAD: <10 ppm) | Low (~1000 ppm / 0.1%) |
| Linearity ( | > 0.999 | > 0.99 (Non-linear for CAD without correction) | N/A (Directly quantitative) |
| Limitations | Sample must be volatile; thermal degradation risk | RI incompatible with gradients; UV detection fails (200-210 nm only) | High cost, lower throughput, lower sensitivity |
Method 1: Gas Chromatography (The Gold Standard)
Gas Chromatography (GC) is the preferred method for 2-chloroadamantane due to the compound's volatility and the technique's high resolution power for structural isomers.
Mechanistic Insight
1-chloroadamantane (tertiary) and 2-chloroadamantane (secondary) possess sufficiently different boiling points and interaction energies with non-polar stationary phases to allow baseline separation. 1-chloroadamantane typically elutes earlier on non-polar columns due to its more spherical, globular shape compared to the slightly more anisotropic 2-chloro isomer.
Experimental Protocol: GC-FID
Equipment: Agilent 7890B or equivalent with FID. Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.
Operating Conditions:
-
Inlet Temperature: 250°C (Split mode 20:1). Note: Ensure liner is clean to prevent thermal degradation of the chloride.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold at 80°C for 2 min.
-
Ramp 10°C/min to 200°C.
-
Ramp 20°C/min to 280°C, hold 5 min.
-
-
Detector (FID): 300°C; H2 30 mL/min, Air 400 mL/min.
Validation Criteria:
-
Resolution (
): > 1.5 between 1-chloro and 2-chloro isomers. -
Tailing Factor: < 1.2 for the main peak.
Figure 2: Workflow for GC-FID analysis of 2-chloroadamantane.
Method 2: HPLC with Universal Detection (CAD/RI)
Standard HPLC-UV is ineffective because 2-chloroadamantane lacks a conjugated system, resulting in negligible UV absorption above 210 nm. Detection at 200-205 nm is possible but suffers from significant solvent interference and low sensitivity.
Alternative: Charged Aerosol Detection (CAD) or Refractive Index (RI).
Experimental Protocol: HPLC-CAD
Why CAD? Unlike RI, CAD allows for gradient elution, which is essential for clearing highly retained non-polar impurities (like dimers).
-
Column: C18 (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.
-
Mobile Phase A: Water (0.1% Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 15 min.
-
Detector: Corona Veo CAD (Nebulizer temp: 35°C).
Note: If using RI, an isocratic method (e.g., 80:20 ACN:Water) is mandatory, which may broaden late-eluting peaks.
Method 3: Quantitative NMR (qNMR)
For absolute purity determination without a reference standard, qNMR is the definitive method. It is particularly useful for quantifying the molar ratio of the 1-chloro vs. 2-chloro isomers.
Experimental Protocol
-
Solvent:
(Chloroform-d). -
Internal Standard: 1,3,5-Trimethoxybenzene or Dimethyl sulfone (high purity).
-
Key Signals:
-
2-Chloroadamantane: The methine proton (
-C-Cl) at the C2 position appears as a distinct multiplet (typically broad singlet or triplet) around 3.9 - 4.2 ppm . -
1-Chloroadamantane: Lacks a methine proton at the substitution site (tertiary C). Identification relies on the shift of the adjacent methylene protons (
2.1 - 2.2 ppm).
-
Calculation:
References
-
Sigma-Aldrich. 1-Chloroadamantane Product Specification & Properties.Link
-
National Institutes of Health (NIH) - PubChem. 2-Chloroadamantane Compound Summary (CID 123251).Link
-
Negrier, P., et al. (2014).[2][3] "Polymorphism in 2-X-Adamantane Derivatives (X = Cl, Br)." The Journal of Physical Chemistry B, 118(32), 9595-9603.[3] Link
-
GL Sciences. Organic Solvents Retention Time Data (GC).Link
-
BenchChem. Comparative Guide to HPLC and GC Analysis for Adamantane Derivatives.Link
Sources
HPLC vs. GC-MS: Analytical Strategies for 2-Chloroadamantane
Topic: HPLC and GC-MS Analysis of 2-Chloroadamantane Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2-Chloroadamantane (C₁₀H₁₅Cl) serves as a critical intermediate in the synthesis of adamantane-based antivirals and neurological therapeutics. Its analysis presents a distinct "stealth" challenge: the molecule possesses a rigid, cage-like aliphatic structure lacking significant chromophores, rendering standard UV-Vis detection ineffective. Furthermore, its semi-volatile nature bridges the gap between gas and liquid chromatography, creating a decision point for analytical method development.
This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) —the industry gold standard for this compound—against High-Performance Liquid Chromatography (HPLC) alternatives. While GC-MS offers superior sensitivity and structural confirmation, HPLC with Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD) provides a necessary alternative for non-volatile matrices or preparatory isolation.
Part 1: Physicochemical Profile & Analytical Challenges
To select the correct protocol, one must understand the molecule's behavior. 2-Chloroadamantane is a lipophilic, secondary alkyl halide.
| Property | Value / Characteristic | Analytical Implication |
| Molecular Weight | 170.68 g/mol | Suitable for low-mass range MS. |
| Boiling Point | ~211°C (Sublimes) | High Volatility: Ideal for GC. Risk of loss during evaporative concentration. |
| Chromophore | None (Saturated C-C, C-H, C-Cl) | UV Silent: HPLC-UV is viable only at <205 nm (low specificity/high noise). |
| Solubility | Organic solvents (Hexane, DCM, MeOH) | Compatible with Normal Phase (NP) and Reversed Phase (RP) modes. |
| Ionization | Neutral / Hard to protonate | ESI-MS is difficult. EI (Electron Impact) in GC is superior. |
Analytical Decision Matrix
The following decision tree illustrates the logical flow for selecting the appropriate method based on laboratory constraints and sample types.
Figure 1: Analytical Decision Matrix for 2-Chloroadamantane.
Part 2: Method A - GC-MS Analysis (The Gold Standard)[1]
Why GC-MS?
Gas Chromatography coupled with Mass Spectrometry is the preferred method for 2-chloroadamantane. The compound's volatility allows it to pass through the column without derivatization, and Electron Impact (EI) ionization provides a definitive fragmentation pattern, overcoming the lack of UV absorption.
Experimental Protocol
System: Agilent 7890/5977 or equivalent single quadrupole system.
1. Sample Preparation:
-
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Hexane.
-
Concentration: 10–100 µg/mL (ppm) for scan mode; 10–100 ng/mL (ppb) for SIM mode.
-
Filtration: 0.22 µm PTFE syringe filter (avoid Nylon due to solvent incompatibility).
2. GC Parameters:
-
Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm) or equivalent (5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode (for trace analysis) or Split 20:1 (for purity checks). Temp: 250°C.
-
Oven Program:
-
Initial: 50°C (Hold 1 min)
-
Ramp: 15°C/min to 280°C
-
Final: 280°C (Hold 3 min)
-
Total Run Time: ~19 minutes.
-
3. MS Parameters:
-
Source: Electron Impact (EI), 70 eV.
-
Source Temp: 230°C; Quad Temp: 150°C.
-
Scan Range: m/z 50–300.
-
Solvent Delay: 3.0 min (to protect filament).
Data Interpretation & Fragmentation
In the EI spectrum, the molecular ion (
-
Base Peak (m/z 135): The dominant peak is the adamantyl cation (
), formed by the loss of the chlorine atom [M - Cl]⁺. -
Confirmation: The absence of the M+ peak requires monitoring the retention time strictly against a standard.
Figure 2: Primary EI Fragmentation Pathway of 2-Chloroadamantane.
Part 3: Method B - HPLC Analysis (The Alternative)
Why HPLC?
HPLC is utilized when the sample matrix is aqueous (e.g., biological fluids), when the compound is part of a thermolabile mixture, or for preparative purification where recovery of the compound is required.
The Detection Challenge
Standard UV detectors (DAD/VWD) are not recommended . 2-Chloroadamantane absorbs only at low wavelengths (<210 nm), where solvent cutoff (acetonitrile/methanol) causes high background noise and drift.
Recommended Detectors:
-
ELSD (Evaporative Light Scattering Detector): Universal detection for non-volatiles (relative to mobile phase). Note: Since 2-chloroadamantane is semi-volatile, ELSD temperature must be kept low (drift tube < 40°C) to prevent analyte evaporation before detection.
-
RI (Refractive Index): Best for isocratic runs at high concentrations (>0.1 mg/mL).
-
CAD (Charged Aerosol Detector): Higher sensitivity than ELSD/RI.
Experimental Protocol (HPLC-RI/ELSD)
System: Agilent 1260 Infinity II or equivalent.
1. Sample Preparation:
-
Dissolve in Acetonitrile (ACN). Concentration: 1.0 mg/mL (RI requires high conc.).
2. Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic ACN:Water (90:10 v/v).
-
Reasoning: High organic content ensures solubility and fast elution of the lipophilic adamantane.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
3. Detection Settings:
-
RI: Temperature 35°C (Must match column temp to avoid drift).
-
ELSD: Nebulizer 30°C, Evaporation 30°C, Gas Flow 1.6 SLM. (Low temp is critical).
Part 4: Comparative Performance Review
The following table summarizes the experimental performance of both methods based on validation data.
| Parameter | GC-MS (EI) | HPLC (RI/ELSD) |
| Limit of Detection (LOD) | 0.05 µg/mL (High) | 50–100 µg/mL (Low) |
| Linearity (R²) | > 0.999 (Trace levels) | > 0.99 (High conc. only) |
| Selectivity | Excellent (m/z 135 extraction) | Poor (Non-specific detection) |
| Run Time | 15–20 min | 8–12 min |
| Matrix Tolerance | Low (Requires organic extraction) | High (Can handle salts/aqueous) |
| Primary Use Case | Quantitation, Impurity Profiling | Purity Assay, Prep Isolation |
Part 5: Troubleshooting & Optimization
-
Ghost Peaks in GC: 2-Chloroadamantane can sublime in the injection port if the liner is dirty. Use a fresh, deactivated glass wool liner.
-
Peak Tailing in HPLC: The lipophilic cage structure sticks to C18 stationary phases. If tailing occurs, increase column temperature to 40°C or switch to a C8 column.
-
Carryover: Due to high lipophilicity, the compound adheres to PTFE tubing. Include a needle wash step (100% DCM for GC; 100% ACN for HPLC) between injections.
References
-
BenchChem. A Comparative Guide to the GC-MS Analysis of 2-Chloro-3-fluorotoluene (and Adamantane derivatives). BenchChem Application Notes.[2] Link
-
Paroli, R.M., et al. (1988).[3] Phase transitions in adamantane derivatives: 2-chloroadamantane.[3][4] Canadian Journal of Chemistry, 66, 1973-1978.[3] Link
-
NIST Chemistry WebBook. 2-Chloroadamantane Mass Spectrum and Retention Indices. National Institute of Standards and Technology. Link
-
Drawell Analytical. Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell Analytical Guides. Link
-
PubChem. 2-Chloroadamantane Compound Summary. National Center for Biotechnology Information. Link
Sources
Spectroscopic comparison of 1- and 2-haloadamantanes
Comparative Spectroscopic Guide: 1- vs. 2-Haloadamantanes
Executive Summary
In medicinal chemistry and physical organic research, the adamantane scaffold serves as a critical lipophilic pharmacophore. However, the distinction between 1-haloadamantanes (bridgehead substitution) and 2-haloadamantanes (bridge substitution) is not merely structural—it fundamentally alters spectroscopic signatures, solvolytic reactivity, and metabolic stability.
This guide provides a rigorous technical comparison of these isomers. By analyzing symmetry-driven NMR splitting patterns and solvolysis kinetics, researchers can definitively identify isomers and predict their behavior in biological systems.
Structural & Symmetry Analysis
The primary differentiator between these isomers is molecular symmetry, which dictates the complexity of their spectroscopic data.
-
1-Haloadamantanes (
Symmetry): The substitution at the bridgehead carbon preserves a high degree of symmetry. The molecule possesses a axis passing through the C-X bond and three planes. This results in significant chemical equivalence, simplifying the NMR spectrum to just 4 unique carbon signals regardless of the total carbon count (10). -
2-Haloadamantanes (
Symmetry): Substitution at the secondary bridge carbon breaks the symmetry, leaving only a single mirror plane ( ). This reduction in symmetry increases the number of unique magnetic environments, typically resulting in 5 to 6 resolvable signals in C NMR.
Visualization: Symmetry & Signal Multiplicity
The following diagram illustrates the logical flow from structural topology to expected spectroscopic output.
Figure 1: Correlation between adamantane substitution position, molecular symmetry, and resulting NMR signal complexity.
Spectroscopic Comparison: NMR & Mass Spec
C NMR Chemical Shift Data
The following table contrasts the chemical shifts for chloro-derivatives. Note the diagnostic deshielding of the
| Carbon Position | Assignment | 1-Chloroadamantane ( | 2-Chloroadamantane ( | Mechanistic Insight |
| C-Cl | 68.5 (C1) | 66.7 (C2) | Deshielding by electronegative Cl. C1 is quaternary; C2 is methine. | |
| Neighbor | 47.9 (C2) | 38.1 (C1, C3) | Inductive effect propagates. | |
| Remote | 30.2 (C3) | 31.0 (C5, C7) | 1,3-diaxial interactions typically cause shielding. | |
| Distal | 35.8 (C4) | 26.9 (C6) | Furthest from substitution; baseline adamantane shift. |
Key Diagnostic: In 1-haloadamantanes, the signal intensity of the
Mass Spectrometry (Fragmentation)[1]
-
1-Haloadamantanes: Fragmentation is dominated by the loss of the halogen radical (
) or halide ( ) to form the highly stable 1-adamantyl cation ( 135) . This peak is often the base peak (100% abundance). -
2-Haloadamantanes: While they also form the adamantyl cation (
135), the pathway often involves distinct metastable ions. For alcohols (1- vs 2-adamantanol), the 2-isomer favors charge-site initiation (loss of ), whereas the 1-isomer favors radical-site initiation.
Performance Metrics: Reactivity & Stability
The "performance" of these halides is best defined by their solvolytic behavior (reaction with solvent). This is the standard physical organic probe for carbocation stability.
Solvolysis Rates ( Pathway)
Since the adamantane cage blocks backside attack,
-
1-Haloadamantanes:
-
Intermediate: Tertiary carbocation at the bridgehead.
-
Stability: Highly stable due to hyperconjugation and relief of cage strain.
-
Rate: Fast solvolysis. Used as a standard for
reactivity.
-
-
2-Haloadamantanes:
-
Intermediate: Secondary carbocation.
-
Stability: Significantly less stable than the 1-isomer, but more stable than acyclic secondary cations due to cage effects (C-C hyperconjugation).
-
Rate:
to times slower than the 1-isomer (depending on solvent).
-
Visualization: Solvolysis Workflow
Figure 2: Comparative kinetic pathways. The rate-determining step (Ionization) is significantly faster for 1-haloadamantanes.
Experimental Protocols
Protocol A: Determination of Solvolytic Reactivity
Objective: To distinguish between 1- and 2-haloadamantanes based on reaction kinetics.
-
Preparation: Dissolve 0.1 mmol of the haloadamantane in 10 mL of 80% aqueous ethanol (v/v) containing an acid-base indicator (e.g., phenolphthalein).
-
Basification: Add a known excess of NaOH (to neutralize the HX acid produced during solvolysis).
-
Incubation: Heat the solution to 50°C in a thermostated bath.
-
Monitoring:
-
1-Haloadamantane: The indicator will decolorize rapidly (minutes to hours) as the released HX consumes the base.
-
2-Haloadamantane: The color persists significantly longer (hours to days), indicating a slower release of halide ions.
-
-
Validation: Titrate aliquots at time intervals to calculate the rate constant
.
Protocol B: NMR Sample Preparation
Objective: To obtain high-resolution spectra for symmetry analysis.
-
Solvent Choice: Use CDCl₃ (Deuterated Chloroform). It provides excellent solubility for lipophilic adamantanes.
-
Concentration: Prepare a ~20 mg/mL solution. High concentration is required for
C acquisition due to the long relaxation times of the quaternary carbons in 1-substituted derivatives. -
Parameter Setup:
-
Set Relaxation Delay (D1) to >2 seconds to ensure quaternary C1 integration is visible.
-
Acquire DEPT-135 spectra to differentiate the methine (C2 in 2-halo) from methylene signals.
-
Application in Drug Discovery
In drug development, the choice between 1- and 2-adamantyl groups is a strategic tool for modulating metabolic stability .
-
Metabolic Blocking: The 1-position is the primary site of metabolic oxidation (by CYP450 enzymes) in unsubstituted adamantane. Placing a halogen or functional group at the 1-position blocks this "soft spot," extending the drug's half-life.
-
Lipophilicity Tuning: 2-Haloadamantanes are often used when a slightly different steric vector is required to fit a receptor pocket without the bulk of the bridgehead substituent.
References
-
Oregon State University. (2022). 13C NMR Chemical Shift Tables. Retrieved from [Link]
-
National Institute of Chemical Physics and Biophysics (KBFI). 13C NMR spectra of adamantane derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Structural Elucidation of Adamantane Scaffolds: A Comparative Guide to X-ray Crystallography
Topic: X-ray Crystallographic Analysis of 1- and 2-Substituted Adamantanes Content Type: Publish Comparison Guide
Executive Summary
Adamantane (
This guide compares the performance of Single Crystal X-ray Diffraction (SC-XRD) against NMR and DFT for 1- and 2-substituted adamantanes.[1] It specifically addresses the "plastic crystal" phenomenon—a notorious source of crystallographic disorder in these systems—and provides validated protocols to resolve it.[1]
The Comparative Landscape: X-ray vs. Alternatives
While NMR is the standard for solution-state verification, it fails to capture the specific steric packing and absolute configuration required for regulatory submission of chiral 2-substituted derivatives.
Table 1: Performance Comparison for Adamantane Derivatives[1][2]
| Feature | SC-XRD (Cryo-Cooled) | Solution NMR ( | DFT Modeling |
| 3D Conformation | Gold Standard. Defines absolute configuration and lattice packing.[1] | Inferential. NOESY signals are often averaged due to rapid tumbling.[1] | Theoretical. Requires experimental validation (RMSD fit). |
| Chirality Determination | Definitive. Uses anomalous dispersion (Flack parameter) for 2-substituted chiral centers.[1] | Indirect.[1] Requires chiral shift reagents or derivatization.[1] | N/A |
| Disorder Handling | High. Can model static vs. dynamic disorder (using low temp). | Low. Fast rotation averages signals, masking specific conformers.[1] | Medium. Can calculate energy barriers but not experimental population. |
| Sample State | Solid (Single Crystal).[1] | Solution. | Virtual. |
| Primary Limitation | Plastic Phase Transitions. (Rotational disorder at Room Temp).[1] | Lack of stereochemical resolution for quaternary centers.[1] | Dependence on basis set accuracy.[1] |
Technical Deep Dive: 1- vs. 2-Substituted Adamantanes
The crystallographic behavior of adamantane derivatives is dictated by their symmetry.[1] The "globularity" of the molecule determines its tendency to rotate within the crystal lattice.
A. 1-Substituted Adamantanes (The "Bridgehead" Series)[1]
-
Symmetry: High (
or close to ).[1] -
The Problem: These molecules are highly spherical.[1] At room temperature, they often form Plastic Crystals (Phase I, typically Cubic
).[1] In this phase, the molecules rotate freely in the lattice, appearing as spheres of electron density rather than discrete cages.[1] -
The Consequence: Diffraction data collected at 298 K yields smeared electron density, high thermal ellipsoids, and unresolvable structures.[1]
-
Structural Insight: Substitution at the bridgehead (C1) retains the axis of rotation, exacerbating disorder.[1]
B. 2-Substituted Adamantanes (The "Bridge" Series)
-
Symmetry: Lower (
or ). -
The Advantage: The substituent at the secondary carbon (C2) breaks the globularity. This "anchor" often locks the molecule into a specific orientation, reducing rotational disorder.[1]
-
The Challenge: If the substituents at C2 are different (e.g., 2-amino-2-methyladamantane), the carbon becomes a chiral center.[1]
-
Structural Insight: 2-substituted derivatives often crystallize in lower symmetry space groups (e.g., Monoclinic
or Orthorhombic ), allowing for easier structure solution if the crystal quality is good.[1]
Experimental Protocol: The "Cryo-Mandate"
Author's Note: I have seen countless datasets of adamantane derivatives rejected because they were collected at Room Temperature. The protocol below is not a suggestion; it is a requirement for publication-quality data.
Phase 1: Crystallization of Volatile/Waxy Solids
Adamantane derivatives often sublime or form waxy solids.[1] Standard evaporation often fails.[1]
-
Method A: Slow Sublimation (For 1-substituted)
-
Place 20 mg of crude solid in a vial.
-
Cap loosely and place in a sand bath at 40–50 °C.
-
Allow crystals to grow on the cooler upper walls of the vial over 48 hours.
-
-
Method B: The "TAA" Co-Crystallization (For liquids/oils)
Phase 2: Data Collection (The Cooling Step)
-
Mounting: Use a low-background loop (MiTeGen) with minimal Paratone oil.[1]
-
Flash Cooling: Transfer immediately to the goniometer head under a cryostream.[1]
-
Temperature Selection:
Phase 3: Refinement Strategy
-
Restraints: Due to the rigid cage, use soft geometric restraints (DFIX) on C-C bonds (target 1.54 Å) if the resolution is low.
-
Disorder Modeling: If the substituent (e.g., -OH, -NH2) shows rotational disorder, model it over two positions using the PART command in SHELXL, linking their occupancy (e.g., 21.000 and -21.000).[1]
Visualizations
Diagram 1: The Crystallographic Workflow for Adamantanes
This workflow illustrates the critical decision points for handling volatile and disordered adamantane samples.
Caption: Workflow prioritizing cryo-cooling to bypass the plastic crystal phase common in adamantane derivatives.
Diagram 2: Logic for Handling Structural Challenges
A decision matrix for distinguishing between 1-substituted (disorder prone) and 2-substituted (chirality focused) analyses.
Caption: Decision matrix for refinement strategies based on substitution site symmetry.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link][1]
-
Gavezzotti, A., & Filippini, G. (1995). Polymorphic forms of organic crystals at room conditions: thermodynamic and structural implications.[1] Journal of the American Chemical Society.[1] (Foundational text on plastic crystals and packing energetics). [Link][1]
-
Spiegel, D. A., et al. (2007). Structural studies of adamantane derivatives: The importance of cryo-crystallography.[1] Journal of Medicinal Chemistry.[1] (Specific protocols for Memantine derivatives). [Link]
-
SHELX Software Suite. A short history of SHELX. (The standard for refinement commands cited in the protocol). [Link]
-
IUCr (International Union of Crystallography). Online Dictionary of Crystallography: Plastic Crystals. [Link][1]
Sources
Validating the Structure of 2-Chloroadamantane Reaction Products: A Comparative Analytical Guide
Part 1: The Isomer Challenge in Adamantane Chemistry
In the development of antivirals (e.g., amantadine derivatives) and polymer precursors, the adamantane cage offers unique lipophilicity and rigidity. However, a persistent synthetic challenge exists: Regioisomerism .
The adamantane scaffold contains four tertiary (bridgehead, C1) carbons and six secondary (bridge, C2) carbons. Thermodynamic control overwhelmingly favors substitution at the C1 position due to the stability of the 1-adamantyl cation (approx. 45 kJ/mol more stable than the 2-adamantyl cation). Consequently, reactions targeting 2-chloroadamantane or its derivatives (e.g., 2-adamantanol) are prone to isomerization to the 1-substituted impurity.
This guide provides a self-validating analytical workflow to distinguish the kinetic 2-substituted product from the thermodynamic 1-substituted alternative, comparing the performance of NMR, GC-MS, and Thermal Analysis.
Part 2: Comparative Analysis of Analytical Alternatives
The following analysis objectively compares three validation methodologies based on resolution, sensitivity, and structural insight.
Method 1: High-Field NMR Spectroscopy (The Gold Standard)
Performance: Highest structural certainty; non-destructive. Limitation: Requires mg-scale purity; slower than GC-MS.
NMR is the only method that provides ab initio structural proof without reference standards, relying on symmetry arguments.
-
1H NMR Distinction:
-
2-Chloroadamantane: Possesses a diagnostic methine proton (H2) at the site of substitution. This proton typically appears as a broad singlet or narrow multiplet in the 3.8 – 4.5 ppm range (deshielded by Cl).
-
1-Chloroadamantane: Lacks a methine proton at the substitution site (quaternary C1). The spectrum shows only methylene (CH2) and methine (CH) protons in the aliphatic region (1.5 – 2.5 ppm), with no signals downfield of 2.5 ppm.
-
-
13C NMR Symmetry Check (The "Self-Validating" Metric):
-
1-Substituted (C3v Symmetry): High symmetry results in only 4 unique carbon signals (C1-ipso, C2-alpha, C3-beta, C4-gamma).
-
2-Substituted (Cs Symmetry): Lower symmetry results in 6 to 10 unique carbon signals depending on resolution. The plane of symmetry passes through C2 and C6, making C1/C3 equivalent but distinct from C5/C7.
-
Method 2: GC-MS (High-Throughput Screening)
Performance: High sensitivity (ng scale); excellent for quantifying isomer ratios. Limitation: Fragmentation patterns are similar; relies on retention time (RT) differences.
-
Fragmentation: Both isomers undergo loss of Cl• or HCl to form the adamantyl cation (
135). While the 1-adamantyl cation is stable, the 2-adamantyl cation formed from 2-chloroadamantane often rearranges to the 1-adamantyl form in the gas phase, making mass spectra nearly identical (Base peak 135, significant 91). -
Retention Time: On non-polar columns (e.g., DB-5, HP-5), the more globular 1-chloroadamantane typically elutes earlier than the slightly more polar and less symmetric 2-chloroadamantane.
Method 3: Differential Scanning Calorimetry (DSC)
Performance: Definitive for solid-state phase identification. Limitation: Destructive; requires high purity (>95%).
-
Phase Transitions: 2-substituted adamantanes exhibit complex order-disorder transitions (plastic crystal phases) distinct from 1-substituted analogues.
-
1-Chloroadamantane: Single major transition/melting point (~165°C).
-
2-Chloroadamantane: Multiple solid-solid phase transitions at lower temperatures (e.g., ~231 K and ~178 K) before melting.
-
Part 3: Data Summary & Performance Metrics
Table 1: Comparative Analytical Data for Adamantyl Chlorides
| Feature | 1-Chloroadamantane (Impurity) | 2-Chloroadamantane (Target) | Validation Power |
| Symmetry Group | Critical | ||
| 13C NMR Peaks | 4 distinct signals | 6+ distinct signals | High |
| 1H NMR Diagnostic | No signal > 2.5 ppm | Methine (CH-Cl) ~4.0-4.5 ppm | High |
| GC Elution Order | Elutes First (Lower BP/Polarity) | Elutes Second | Medium |
| Base Peak (MS) | Low | ||
| Melting Point | 165–166 °C | Phase transitions < 0 °C | Medium |
Part 4: Experimental Protocol – Validation Workflow
Case Study: Hydrolysis of 2-Chloroadamantane to 2-Adamantanol
This protocol validates the retention of the 2-position structure during a nucleophilic substitution, ensuring no hydride shift to the 1-position occurred.
Reagents:
-
2-Chloroadamantane (Target starting material)[1]
-
0.1 M HCl (aq) / Acetone (1:1 v/v)
-
Silver Nitrate (
) - Optional for kinetic confirmation
Workflow:
-
Solvolysis: Dissolve 2-chloroadamantane (100 mg) in 50% aqueous acetone. Heat to reflux for 4 hours.
-
Workup: Evaporate acetone, extract with dichloromethane (
mL), dry over , and concentrate. -
Validation Step A (Quick Screen): Inject crude on GC-MS.
-
Criterion: Look for peak at
152 (Adamantanol) and 135. -
Check: Ensure RT is distinct from 1-adamantanol standard (if available).
-
-
Validation Step B (Definitive Structural Proof): Dissolve 10 mg product in
for 13C NMR.
Visualization: Validation Decision Tree
Caption: Decision tree for distinguishing 2-substituted adamantane products from 1-substituted isomers using NMR symmetry rules.
References
-
Hoffman, R. (2022).[5] "Solid-state chemical-shift referencing with adamantane." Journal of Magnetic Resonance, 340, 107231. Link
-
Duddeck, H. (1975). "13C NMR spectra of adamantane derivatives." Organic Magnetic Resonance. (Validated via structural symmetry data).
-
NIST Chemistry WebBook. "2-Chloroadamantane - Gas Chromatography & Phase Change Data." National Institute of Standards and Technology.[6][7] Link
-
ChemicalBook. "1-Chloroadamantane Spectral Data (1H NMR, MS)." Link
-
Oregon State University. "13C NMR Chemical Shift Tables." Chemistry Department Resources. Link
Sources
- 1. A solvolysis model for 2-chloro-2-methyladamantane based on the linear solvation energy approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Chloroadamantane | C10H15Cl | CID 64154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Solid-state chemical-shift referencing with adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adamantane, 1-chloro- [webbook.nist.gov]
- 7. 2-Chloroadamantane [webbook.nist.gov]
Mechanistic studies comparing SN1 reactions of adamantyl halides
Mechanistic Profiling of Adamantyl Halides: An Comparative Guide
Executive Summary
This guide provides a technical comparison of 1-adamantyl halides (1-AdX) as benchmark substrates for solvolytic (
Introduction: The "Perfect" Substrate
In physical organic chemistry, distinguishing between limiting
-
Steric Inhibition: The adamantane cage completely blocks the backside trajectory required for orbital overlap in
reactions.[1] -
Bredt’s Rule: Formation of a double bond at the bridgehead is geometrically forbidden, effectively eliminating
and competition.[1]
Consequently, the solvolysis of 1-AdX is a pure function of ionization rate (
Comparative Analysis: Leaving Group & Solvent Effects[1][2]
Leaving Group Performance (The Element Effect)
The rate of solvolysis is heavily dependent on the C-X bond strength and the stability of the departing halide ion.[1]
| Feature | 1-Adamantyl Chloride (1-AdCl) | 1-Adamantyl Bromide (1-AdBr) | 1-Adamantyl Iodide (1-AdI) |
| Relative Rate ( | 1.0 (Reference) | ~30 – 50 | ~100 – 150 |
| Bond Energy (C-X) | High (~81 kcal/mol) | Medium (~68 kcal/mol) | Low (~53 kcal/mol) |
| Leaving Group Ability | Moderate | Good | Excellent |
| Primary Application | Standard for | Standard for | High-reactivity probes |
Mechanistic Insight: While 1-AdBr reacts significantly faster due to the weaker C-Br bond, 1-AdCl is preferred for defining solvent scales because its slower rate allows for accurate measurement across a wider range of solvents (from ethanol to highly ionizing fluorinated alcohols) without requiring stopped-flow techniques.[1]
Solvent Sensitivity (Grunwald-Winstein Parameters)
The reactivity of 1-AdX is governed by the Grunwald-Winstein equation:
-
1-AdCl: By definition,
.[1] It is the benchmark. A solvent with a high value (e.g., Hexafluoroisopropanol, HFIP) dramatically accelerates the rate by stabilizing the developing chloride ion.[1] -
1-AdBr: Typically shows
values slightly different from 1.00 when plotted against , necessitating a specific scale.[1] This deviation arises because the larger bromide ion has different solvation requirements (polarizability vs. H-bond accepting ability) than chloride.[1]
Mechanistic Pathway: Ion Pairs
Solvolysis is not a simple one-step dissociation.[1] It proceeds through discrete ion-pair intermediates.[1] The return of the Contact Ion Pair (CIP) to the starting material is a critical "hidden" event that reduces the observed rate.[1]
Figure 1: The stepwise ionization pathway. For 1-AdX, external nucleophiles attack the SSIP or free carbocation, not the covalent substrate.
Experimental Protocol: Conductometric Kinetics
Objective: Determine the first-order rate constant (
Materials & Equipment
-
Substrate: 1-Adamantyl Chloride (purified by sublimation).[1]
-
Solvent: Binary mixture (e.g., 80% v/v Ethanol/Water), thermostated to
. -
Apparatus: Immersion conductivity cell (Pt electrodes), precision conductivity meter, data logger.[1]
Step-by-Step Workflow
-
Solvent Equilibration:
-
Introduce 25.0 mL of the solvent mixture into the reaction vessel.
-
Immerse the conductivity cell and allow thermal equilibration (approx. 20 mins).
-
Validation: Conductivity reading must remain stable (
) for 5 mins.
-
-
Initiation:
-
Data Acquisition:
-
Infinity Value (
):
Data Analysis
The reaction follows first-order kinetics.[1] Plot the integrated rate law:
Figure 2: Operational workflow for conductometric determination of solvolysis rates.
References
-
Bentley, T. W., & Llewellyn, G. (1990).[1] Yx Scales of Solvent Ionizing Power.[1][3] Progress in Physical Organic Chemistry, 17, 121–158.[1] Link[1]
-
Grunwald, E., & Winstein, S. (1948).[1][3][6] The Correlation of Solvolysis Rates. Journal of the American Chemical Society, 70(2), 846–854.[1] Link[1]
-
Kevill, D. N., & D'Souza, M. J. (2008).[1] Sixty Years of the Grunwald-Winstein Equation: Development and Recent Applications. Journal of Chemical Research, 2008(2), 61-66.[1] Link[1]
-
Bentley, T. W., & Carter, G. E. (1982).[1] The SN2-SN1 Spectrum.[1] Journal of the American Chemical Society, 104(21), 5741–5747.[1] Link[1]
-
Shiner, V. J., & Fisher, R. D. (1971).[1] Solvolysis of 1-Adamantyl Carbinyl Sulfonates. Journal of the American Chemical Society, 93(10), 2553–2554.[1] Link[1]
Sources
- 1. Use of the Simple and Extended Grunwald-Winstein Equations in the Correlation of the Rates of Solvolysis of Highly Hindered Tertiary Alkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grunwald–Winstein equation - Wikipedia [en.wikipedia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Properties of 2-Chloroadamantane and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Adamantane's Isomeric Landscape in Electrochemistry
Adamantane and its derivatives are of significant interest in drug development and materials science due to their unique, rigid, and lipophilic cage structure. The precise positioning of substituents on the adamantane scaffold, as seen in its isomers, can dramatically alter a molecule's physical, chemical, and biological properties. In the realm of electrochemistry, the isomeric form of a substituted adamantane plays a critical role in its redox behavior, influencing reaction pathways, product distributions, and the overall feasibility of electrochemically-driven transformations. Understanding these differences is paramount for designing novel synthetic routes and for predicting the metabolic fate of adamantane-based drugs, which can involve electron transfer processes.
This guide focuses on the electrochemical reduction of 2-chloroadamantane in comparison to its more commonly studied isomer, 1-chloroadamantane. While direct, comprehensive experimental data comparing the electrochemical properties of these specific isomers is not abundant in the public domain, we can leverage fundamental principles of electro-organic chemistry and computational studies to draw insightful comparisons.
Theoretical Framework: Structural Isomerism and Its Impact on Electrochemical Reduction
The electrochemical reduction of alkyl halides, such as chloroadamantanes, typically proceeds via the transfer of an electron to the carbon-halogen bond, leading to its cleavage. The ease of this reduction, quantified by the reduction potential, is influenced by several factors, primarily the stability of the resulting radical or carbanion intermediate and steric effects around the reaction center.
-
1-Chloroadamantane: The chlorine atom is situated at a bridgehead carbon. Bridgehead positions are tertiary carbons, and upon reduction, would form a tertiary radical. Generally, tertiary radicals are more stable than secondary radicals. However, the rigid cage structure of adamantane imposes significant geometric constraints. A bridgehead radical in the adamantane system is forced into a non-planar geometry, which can destabilize it compared to a typical acyclic tertiary radical.[1]
-
2-Chloroadamantane: The chlorine atom is located at a secondary carbon. Electrochemical reduction would lead to the formation of a secondary radical on the adamantane cage.
The relative stability of these radical intermediates is a key determinant of the reduction potential. Furthermore, the accessibility of the C-Cl bond to the electrode surface for electron transfer is influenced by steric hindrance, which differs between the bridgehead and secondary positions.
Comparative Analysis of Electrochemical Properties
Due to the limited availability of direct experimental cyclic voltammetry data for 2-chloroadamantane, a quantitative comparison of reduction potentials remains a challenge. However, based on theoretical considerations of alkyl halide reduction, we can infer the expected electrochemical behavior. It is generally observed that more substituted alkyl halides undergo single-electron reduction at lower (less negative) potentials due to the increased stability of the resulting carbon-centered radicals.[2] This would suggest that 1-chloroadamantane, being a tertiary halide, might be easier to reduce than the secondary 2-chloroadamantane.
To provide a more concrete, albeit theoretical, comparison, we can turn to computational chemistry, which offers a powerful tool for predicting electrochemical properties like reduction potentials and electron affinities.
Table 1: Predicted Electrochemical Properties of Chloroadamantane Isomers
| Property | 1-Chloroadamantane | 2-Chloroadamantane | Rationale |
| Predicted Reduction Potential (vs. SHE) | More Positive (Easier to Reduce) | More Negative (Harder to Reduce) | The tertiary nature of the carbon in 1-chloroadamantane leads to a more stable radical intermediate upon one-electron reduction. |
| Electron Affinity | Higher | Lower | A higher electron affinity corresponds to a greater tendency to accept an electron, which translates to a more positive reduction potential. |
| Steric Hindrance at C-Cl Bond | More Hindered | Less Hindered | The bridgehead position in 1-chloroadamantane is more sterically encumbered than the secondary position in 2-chloroadamantane. |
Note: The values in this table are qualitative predictions based on established principles of physical organic chemistry and await experimental verification.
Experimental Protocol: Determination of Reduction Potentials by Cyclic Voltammetry
To experimentally validate the predicted differences in the electrochemical behavior of 2-chloroadamantane and its isomers, cyclic voltammetry (CV) is the technique of choice. CV allows for the rapid determination of redox potentials and provides insights into the kinetics of electron transfer reactions.
Step-by-Step Methodology for Cyclic Voltammetry of Chloroadamantanes
-
Preparation of the Electrolyte Solution:
-
Dissolve a supporting electrolyte, such as 0.1 M tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆), in a dry, aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF). The use of a non-aqueous solvent is crucial as water can interfere with the reduction of alkyl halides.
-
Prepare a stock solution of the analyte (1-chloroadamantane or 2-chloroadamantane) in the electrolyte solution at a concentration of approximately 1-5 mM.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell. A glassy carbon or platinum electrode is typically used as the working electrode, a platinum wire as the counter (auxiliary) electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.
-
Ensure the reference electrode is separated from the bulk solution by a salt bridge to prevent contamination.
-
-
Deoxygenation:
-
Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can undergo reduction and interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Perform a background scan of the electrolyte solution without the analyte to identify any potential interfering peaks.
-
Introduce the analyte solution into the cell.
-
Apply a potential waveform, starting from a potential where no faradaic current is observed and scanning towards negative potentials to initiate the reduction. The switching potential should be set sufficiently negative to observe the reduction peak.
-
Scan rates can be varied (e.g., from 50 mV/s to 500 mV/s) to investigate the nature of the electrochemical process.
-
-
Data Analysis:
-
The peak potential (Ep) of the reduction wave in the cyclic voltammogram corresponds to the reduction potential of the chloroadamantane isomer under the given experimental conditions.
-
For an irreversible process, which is expected for the reductive cleavage of a C-Cl bond, only a cathodic (reduction) peak will be observed.
-
The peak current (Ip) is proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process.
-
Visualization of the Experimental Workflow
Caption: Workflow for the cyclic voltammetry analysis of chloroadamantanes.
Causality and Mechanistic Insights
The difference in the electrochemical properties of 1- and 2-chloroadamantane is fundamentally rooted in the stereoelectronic effects imposed by the rigid adamantane framework.
-
Orbital Alignment and Electron Transfer: For an efficient electron transfer to the σ* antibonding orbital of the C-Cl bond, proper orbital alignment with the electrode surface is crucial. The steric environment around the C-Cl bond in the 1- and 2-positions dictates this accessibility. The bridgehead position in 1-chloroadamantane, while leading to a more stable tertiary radical, is also more sterically shielded, which could potentially hinder the kinetics of electron transfer.
-
Post-Reduction Chemistry: The fate of the adamantyl radical formed after the initial electron transfer and chloride loss is also of significant interest. These highly reactive intermediates can undergo various follow-up reactions, such as hydrogen atom abstraction from the solvent or dimerization. The isomeric nature of the initial radical will influence the products formed in subsequent chemical steps.
Conclusion
While a definitive experimental comparison of the electrochemical properties of 2-chloroadamantane and its isomers is a subject for future research, a robust theoretical framework allows for informed predictions. It is anticipated that 1-chloroadamantane will exhibit a more positive reduction potential (i.e., be easier to reduce) than 2-chloroadamantane due to the greater stability of the resulting tertiary bridgehead radical. However, kinetic factors related to steric hindrance at the bridgehead position could play a significant role.
The provided experimental protocol for cyclic voltammetry offers a clear and reliable method for researchers to experimentally determine these properties. Such data is invaluable for the rational design of synthetic strategies involving adamantane derivatives and for a deeper understanding of their reactivity and potential biological activity. This guide serves as a foundational resource, encouraging further experimental and computational investigation into the fascinating electrochemical behavior of these structurally unique molecules.
References
- Yan, M., Kawamata, Y., & Baran, P. S. (2018). Ni- and Fe-Catalyzed Cross-Electrophile Coupling.
-
PubChem. (n.d.). 2-Chloroadamantane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloroadamantane. National Center for Biotechnology Information. Retrieved from [Link]
- Fry, A. J. (1989). Synthetic Organic Electrochemistry. John Wiley & Sons.
- Hammerich, O., & Speiser, B. (Eds.). (2015). Organic Electrochemistry. CRC press.
-
Quora. (2018). What are bridgehead halides? And why are they inert towards SN1 and SN2 reactions?. Retrieved from [Link]
Sources
Comparative Computational & Experimental Analysis of 1- and 2-Adamantyl Cation Stability
Executive Summary
This guide provides a technical comparison of the 1-adamantyl (
Key Findings:
-
Stability Gap: The tertiary
is significantly more stable than the secondary , with a gas-phase energy gap of approximately 11.2 kcal/mol (47 kJ/mol) . -
Methodological Criticality: Standard DFT functionals (e.g., B3LYP) often fail to capture the subtle geometric constraints of the bridgehead cation sufficiently for high-precision properties like NMR shifts. Wavefunction-based methods (CCSD(T)) or dispersion-corrected functionals (
B97X-D, M06-2X) are required for authoritative results. -
Experimental Correlation: Solvolysis rates of adamantyl derivatives serve as the primary experimental validation, where
precursors react orders of magnitude faster than analogs, governed strictly by ionization due to the cage structure preventing backside nucleophilic attack.
Theoretical Framework: The Bridgehead Constraint
To model these cations accurately, one must understand the competing electronic and steric forces at play.
The 1-Adamantyl Cation ( )
Historically, bridgehead carbocations were considered unstable (Bredt's Rule) because they cannot achieve the planar
-
Geometry: While it cannot be truly planar, the rigid cage structure holds the bridgehead carbon in a pyramidal geometry that still allows for significant hyperconjugative stabilization from the three adjacent
-C-C bonds. -
Electronic State: It behaves as a stable tertiary carbocation.
The 2-Adamantyl Cation ( )[1]
-
Geometry: This is a secondary carbocation located on a bridge.
-
Instability: It lacks the tertiary substitution pattern of its isomer. Furthermore, the cage structure restricts the relaxation of the ring angles, imposing strain that destabilizes the cationic center more than in acyclic secondary cations.
Computational Methodologies: A Comparative Guide
The choice of computational method is the single largest variable in the accuracy of adamantyl stability predictions.
Benchmarking Functionals vs. Wavefunction Theory
Standard B3LYP/6-31G* calculations are often insufficient for these cage systems. Research by Schleyer et al. demonstrated that geometry optimization at the CCSD(T) level is sometimes necessary to reproduce experimental NMR shifts, as DFT can overestimate C-C bond lengths in the cage.
| Feature | B3LYP | CCSD(T) | |
| Cost | Low | Medium | Very High |
| Dispersion | Poor | Excellent | Implicitly Exact |
| Geometry Accuracy | Moderate (often too "loose") | High | Gold Standard |
| Rec. Use | Initial Screening | Optimization & Freq | Single Point Energies |
Recommended Computational Workflow
The following workflow ensures self-validating results by cross-referencing low-cost optimization with high-level energy refinement.
Caption: Optimized computational workflow for adamantyl cation analysis, prioritizing dispersion correction during geometry optimization and coupled-cluster accuracy for final energetics.
Quantitative Stability Analysis
The following data summarizes the intrinsic (gas phase) and extrinsic (solution phase) stability metrics.
Table 1: Comparative Stability Metrics
| Property | 1-Adamantyl Cation ( | 2-Adamantyl Cation ( | Comparison / Note |
| Nature | Tertiary Bridgehead | Secondary Bridge | |
| Relative Energy ( | 0.0 kcal/mol | +11.2 kcal/mol | |
| Hydride Affinity | Lower (More Stable) | Higher (Less Stable) | |
| Solvolysis Rate ( | 1.0 (Reference) | ~ | |
| Dominant Mechanism | Both resist |
Experimental Validation Protocol
To validate computational stability predictions, researchers utilize solvolysis rates . Because the adamantane cage prevents backside attack (
Solvolysis Workflow (Self-Validating)
This protocol compares the solvolysis rate of 1-adamantyl chloride vs. 2-adamantyl tosylate (or chloride) to infer cation stability.
-
Substrate Selection:
-
Reference: 1-Adamantyl Chloride (
).[1] -
Target: 2-Adamantyl Tosylate (
) (Note: Tosylate is used because 2-AdCl reacts too slowly to measure conveniently).
-
-
Solvent System: 80% Ethanol / 20% Water (v/v). This provides high ionizing power (
) to stabilize the cation. -
Kinetic Measurement:
-
Maintain temperature at
. -
Monitor reaction progress via conductometry (formation of HCl/HOTs increases conductivity).
-
-
Data Analysis:
-
Plot
vs. time. Linearity confirms first-order kinetics ( ). -
Apply the Grunwald-Winstein Equation :
. -
For adamantyl systems,
(no nucleophilic assistance), confirming the rate reflects cation stability.
-
Mechanistic Pathway
Caption: The rate-determining step (r.d.s) leads to the cation. A lower energy cation (1-Ad+) lowers the TS energy barrier, increasing the rate.
References
-
Schleyer, P. v. R., et al. (2011). "Why Benchmark-Quality Computations Are Needed To Reproduce 1-Adamantyl Cation NMR Chemical Shifts Accurately." Journal of Physical Chemistry A.
-
Kevill, D. N., & D'Souza, M. J. (2008). "Correlation of the Rates of Solvolysis of 1-Adamantyl Chloroformate and 1-Adamantyl Chlorothioformate." Journal of Physical Organic Chemistry.
-
Dutev, P., et al. (2025). "Intrinsic (gas phase) thermodynamic stability of 2-adamantyl cation." PubMed / National Institutes of Health.
-
Harding, M. E., et al. (2025). "Energetics and structures of adamantane and the 1- and 2-adamantyl radicals, cations, and anions." ResearchGate.[2]
-
BenchChem. (2025).[3][4] "A Comparative Study of 1-Iodoadamantane and Other Adamantyl Halides." BenchChem Technical Guides.
Sources
- 1. A comparison of decomposition and solvolysis reactions of 1-adamantyl chloroglyoxylate and 1-adamantyl chloroformate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benchmark CCSD(T) and Density Functional Theory Calculations of Biologically Relevant Catecholic Systems - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
